molecular formula C13H18N2 B1212841 1-(1-Adamantyl)imidazole CAS No. 69380-11-6

1-(1-Adamantyl)imidazole

Cat. No.: B1212841
CAS No.: 69380-11-6
M. Wt: 202.3 g/mol
InChI Key: BAMREGSUDFYWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)imidazole (CAS 69380-11-6) is a chemical compound of significant interest in advanced synthetic and organometallic chemistry, characterized by the fusion of a rigid, lipophilic adamantyl group with a planar, coordinatively active imidazole ring . This structure results in a molecule where the bulky adamantyl moiety provides substantial steric hindrance and influences the electronic properties of the heterocycle, making it a valuable building block for researchers . The primary research application of 1-(1-Adamantyl)imidazole is as a crucial precursor in the synthesis of N-Heterocyclic Carbenes (NHCs) . Quaternization of the imidazole nitrogen, followed by deprotonation, generates stable carbene ligands. The steric bulk provided by the adamantyl group is essential for stabilizing these reactive carbene species . These NHCs, particularly the landmark 1,3-di-(1-adamantyl)imidazol-2-ylidene, are extensively used as strong σ-donor ligands to create robust and highly active catalysts for various transformations, including cross-coupling reactions and olefin metathesis . The well-defined and rigid structure of the adamantyl group also makes this compound a useful tool in mechanistic studies, allowing chemists to probe steric effects in catalytic cycles . Furthermore, derivatives of 1-(1-Adamantyl)imidazole and related adamantyl-imidazole compounds have been explored for their antimicrobial properties, demonstrating potent broad-spectrum activity in some studies . Researchers value this compound for developing new materials and investigating sterically crowded molecular systems. 1-(1-Adamantyl)imidazole is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-15(9-14-1)13-6-10-3-11(7-13)5-12(4-10)8-13/h1-2,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWXDQVZZXNUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877267
Record name 1-(1-IMIDAZOLYL)ADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69380-11-6
Record name NSC283155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-IMIDAZOLYL)ADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Adamantyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis of 1-(1-Adamantyl)imidazole (Cas No. 69380-11-6), a critical intermediate in the production of sterically hindered N-Heterocyclic Carbenes (NHCs) and a pharmacophore in medicinal chemistry. The adamantyl group provides exceptional lipophilicity and steric bulk, protecting the imidazole core from metabolic degradation and stabilizing reactive metal centers in organometallic catalysis.[1]

This guide prioritizes the Direct N-Alkylation pathway using 1-bromoadamantane, which offers the most reliable balance of yield and scalability for the mono-substituted product. An alternative acid-catalyzed condensation using 1-adamantanol is also presented as a "green" variant.

Retrosynthetic Analysis & Strategy

The synthesis of 1-(1-adamantyl)imidazole presents a classic challenge in organic synthesis: forming a bond between a nucleophilic nitrogen and a sterically encumbered tertiary carbon.

  • Disconnection: The strategic disconnection is at the

    
     bond.
    
  • Mechanistic Insight: The 1-adamantyl position is tertiary, making

    
     attack impossible. The reaction must proceed via an 
    
    
    
    mechanism (involving a stable adamantyl carbocation) or a radical pathway.
  • Challenges: The primary side reaction is the elimination of the adamantyl precursor to form 1,3-dehydroadamantane or solvolysis products, rather than the desired substitution.

Retrosynthesis target 1-(1-Adamantyl)imidazole disconnection Disconnection (N-C Bond) target->disconnection precursor1 Imidazole (Nucleophile) disconnection->precursor1 precursor2 1-Bromoadamantane (Electrophile) disconnection->precursor2 carbocation Adamantyl Cation (Intermediate) precursor2->carbocation -Br⁻ carbocation->target + Imidazole

Figure 1: Retrosynthetic analysis showing the critical adamantyl cation intermediate.

Protocol A: Direct N-Alkylation (Standard Method)

This method utilizes 1-bromoadamantane as the alkylating agent.[2] Due to the steric hindrance, high temperatures are required to drive the formation of the adamantyl cation and overcome the activation energy for the N-attack.

Reagents & Materials
ReagentRoleEquiv.Notes
Imidazole Nucleophile3.0 - 5.0Excess acts as base and solvent; prevents bis-alkylation.
1-Bromoadamantane Electrophile1.0Limiting reagent.
Pyridine or DMF SolventN/AHigh boiling point polar aprotic solvent.
K₂CO₃ Base1.5Scavenges HBr acid byproduct.
Step-by-Step Procedure
  • Preparation: In a dry pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane (10 mmol, 2.15 g) in anhydrous DMF (15 mL).

  • Addition: Add imidazole (30 mmol, 2.04 g) and anhydrous K₂CO₃ (15 mmol, 2.07 g) to the solution.

  • Reaction: Heat the mixture to 140–160 °C for 12–24 hours .

    • Note: If using a sealed tube (pressure vessel), temperatures up to 180°C can be used to shorten reaction time to 6-8 hours. The formation of a white precipitate (KBr) indicates reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product may precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove residual DMF and imidazole. Dry over anhydrous Na₂SO₄ .[3]

  • Purification:

    • Concentrate the organic layer in vacuo.

    • Purify via flash column chromatography on silica gel.[3]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 8:2 to 5:5). The unreacted adamantane elutes first, followed by the product.

    • Recrystallization: Alternatively, recrystallize from toluene or cyclohexane.[1]

Expected Yield
  • Typical Yield: 65% – 80%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 148–150 °C.

Protocol B: Acid-Catalyzed Condensation (Green Route)

This approach uses 1-adamantanol instead of the bromide. It avoids halogenated waste and can be performed under solvent-free (melt) conditions.

Mechanism

The reaction proceeds by protonation of the hydroxyl group, loss of water to form the adamantyl cation, and subsequent trapping by imidazole.[1]

Mechanism step1 1-Adamantanol step2 Oxonium Ion step1->step2 + H⁺ step3 Adamantyl Cation step2->step3 - H₂O step4 Product step3->step4 + Imidazole - H⁺

Figure 2: Acid-catalyzed mechanism via the oxonium ion.

Procedure
  • Mix 1-adamantanol (10 mmol) and imidazole (15 mmol) in a mortar and grind to a fine powder.

  • Transfer to a flask and add p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%).

  • Heat the neat mixture to 160 °C in an oil bath. The solids will melt to form a homogeneous liquid.

  • Stir for 4 hours . Water vapor will evolve.

  • Cool to 80 °C and add Ethanol (20 mL) to dissolve the melt.

  • Pour into weak aqueous NaHCO₃ to neutralize the catalyst.

  • Collect the precipitate by filtration.

Characterization & Data Analysis

Validation of the structure relies on the distinct symmetry of the adamantyl cage in NMR spectroscopy.

¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentAnalysis
7.60 Singlet (s)1HImidazole C2-HCharacteristic downfield aromatic proton.
7.08 Singlet (s)1HImidazole C4-H
7.02 Singlet (s)1HImidazole C5-H
2.18 Broad Singlet3HAdamantyl CHBridgehead protons (γ to N).
2.12 Doublet6HAdamantyl CH₂Methylene protons (β to N).
1.75 Multiplet6HAdamantyl CH₂Methylene protons (δ to N).
¹³C NMR Data (CDCl₃, 100 MHz)
  • Imidazole Carbons: ~135.0 (C2), ~128.5 (C4), ~115.0 (C5).

  • Adamantyl Carbons: ~55.0 (Quaternary C-N), ~43.0 (CH₂), ~36.0 (CH₂), ~29.5 (CH).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete ionization of bromide.Increase temperature to >150°C; ensure solvent is anhydrous DMF or DMSO.
Elimination Product High basicity promoting E1.Use a weaker base (e.g., K₂CO₃ instead of NaH) or reduce base equivalents.
Bis-alkylation Excess alkylating agent.Ensure Imidazole is in significant excess (3-5 equiv).
Sticky Oil Product Residual DMF/Imidazole.Perform rigorous water wash or brine extraction; recrystallize from cyclohexane.

References

  • Arduengo, A. J., et al. (2001).[1] Process for manufacture of imidazoles. US Patent 6,177,575.[1] Link

  • BenchChem. (2025).[3] Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Link

  • Shabalin, D. A., & Camp, J. E. (2020).[1] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Link

  • Adib, M., et al. (2009).[1] One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Synlett. Link

  • Altman, R. A., et al. (2007).[1][4] Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Journal of Organic Chemistry. Link

Sources

Technical Guide: Synthesis of 1-(1-Adamantyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the adamantane cage with the imidazole heterocycle creates a privileged pharmacophore in medicinal chemistry. 1-(1-Adamantyl)imidazole derivatives are critical intermediates in the development of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors
for metabolic syndrome and novel antifungal agents targeting sterol 14

-demethylase (CYP51).

This guide addresses the primary synthetic challenge: the steric prohibition of


 mechanisms  at the adamantyl bridgehead carbon. We present three validated protocols ranging from classical thermal fusion to modern Lewis acid catalysis, grounded in the mechanistic reality of 

carbocation chemistry.

Part 1: Mechanistic Foundation

The Bridgehead Constraint

The synthesis of 1-(1-adamantyl)imidazole cannot proceed via standard bimolecular nucleophilic substitution (


). The rigid cage structure of adamantane prevents the backside attack required for Walden inversion. Furthermore, the bridgehead carbon cannot planarize to form a standard 

transition state easily, though the 1-adamantyl cation is surprisingly stable due to hyperconjugation and relief of steric strain.

Therefore, all successful protocols must facilitate the formation of the 1-adamantyl cation or a radical equivalent, which is then intercepted by the nucleophilic N1-nitrogen of the imidazole.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the precursor used (Halide vs. Alcohol).

Adamantylation_Mechanism Start_Br 1-Bromoadamantane Cation 1-Adamantyl Cation (Tertiary Carbocation) Start_Br->Cation Thermal/Lewis Acid (-Br⁻) Start_OH 1-Adamantanol Start_OH->Cation H₂SO₄/TFA (-H₂O) Transition Imidazolium Intermediate Cation->Transition N-Attack Imidazole Imidazole (Nucleophile) Imidazole->Transition Excess Product 1-(1-Adamantyl)imidazole Transition->Product -H⁺

Figure 1: Mechanistic pathway showing the convergence of precursors on the critical carbocation intermediate.

Part 2: Validated Synthetic Protocols

Method A: Solvent-Free Thermal Fusion (The "Melt" Method)

Best for: Large-scale synthesis (Gram to Kilogram). Mechanism: Thermal generation of the carbocation from 1-bromoadamantane.

This is the most robust method, utilizing the high boiling point of imidazole to act as both reactant and solvent. It overcomes the poor solubility of adamantanes in polar aprotic solvents.

Protocol:

  • Stoichiometry: Mix 1-bromoadamantane (1.0 eq) and imidazole (3.0 - 5.0 eq).

    • Expert Insight: Excess imidazole acts as a base to scavenge the HBr generated, driving the equilibrium forward.

  • Fusion: Place the mixture in a round-bottom flask equipped with an air condenser (to prevent sublimation of adamantane).

  • Heating: Heat the melt to 160–170 °C in an oil bath for 4–6 hours.

    • Reaction Check: The mixture will turn from a white solid to a clear/amber liquid. TLC (10% MeOH in DCM) will show the disappearance of the non-polar bromide (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to

      
       °C.
      
    • Pour the hot melt into vigorously stirred ice water (10x volume).

    • The excess imidazole dissolves; the hydrophobic product precipitates.

  • Purification: Filter the precipitate. Recrystallize from acetone/hexane or cyclohexane .

Method B: Acid-Catalyzed Dehydrative Alkylation

Best for: High purity requirements; avoiding halogenated waste. Mechanism:


 via protonation of 1-adamantanol.

This method avoids the use of brominated precursors, which can be expensive and leave trace halides.

Protocol:

  • Dissolution: Dissolve 1-adamantanol (1.0 eq) in n-heptane or chloroform .

  • Catalyst: Add conc.

    
      (1.1 eq) dropwise at room temperature.
    
    • Note: A biphasic mixture or slurry will form.

  • Addition: Add imidazole (1.2 eq).

  • Reflux: Heat to reflux for 3–5 hours. The acid converts the alcohol to the good leaving group (

    
    ), generating the cation which is immediately trapped by imidazole.
    
  • Neutralization: Quench with saturated

    
    . Extract with DCM.
    
Method C: Iron(III)-Catalyzed "Green" Synthesis

Best for: Complex imidazole derivatives sensitive to harsh thermal conditions. Mechanism: Lewis-acid assisted ionization.

Recent advances utilize


 to lower the activation energy for the leaving group departure.

Protocol:

  • Mix 1-bromoadamantane (1 mmol), imidazole derivative (1.2 mmol), and

    
      (10 mol%) in a mortar.
    
  • Grind vigorously for 10–15 minutes (Mechanochemistry) or heat gently at 80 °C in a sealed vial without solvent.

  • Extract with ethyl acetate.[1][2] This method often produces higher yields for electron-deficient imidazoles that are poor nucleophiles.

Part 3: Data & Characterization

Comparative Yields & Conditions
PrecursorReagent/CatalystConditionsTypical YieldRef
1-BromoadamantaneImidazole (Excess)Melt, 170°C, 5h75–85%[1]
1-Adamantanol

Heptane, Reflux60–70%[2]
1-Bromoadamantane

(10 mol%)
Solvent-free, 80°C85–92%[3]
Critical Characterization Data (Self-Validation)

When validating your product, look for these specific NMR signatures. The shift of the imidazole protons is the primary indicator of N-alkylation.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.60 (s, 1H, N-CH-N): Distinctive downfield shift due to N-substitution.
      
    • 
       7.05 (s, 1H), 6.95 (s, 1H): Backbone imidazole protons.
      
    • 
       2.20 (br s, 3H), 2.10 (br s, 6H), 1.75 (m, 6H): Adamantyl cage protons.
      
  • 
     NMR: 
    
    • Bridgehead Carbon (C-N): Look for a quaternary signal around

      
       55–60 ppm . This confirms the attachment of the nitrogen to the adamantyl cage.
      

Part 4: Therapeutic Applications (SAR)

The 1-adamantyl group acts as a "bulky lipophilic anchor." In the context of 11


-HSD1 inhibitors , this anchor occupies the large hydrophobic pocket of the enzyme, while the imidazole (or thiazole/amide derivative) interacts with the catalytic triad.

Workflow: From Synthesis to Bioassay

Bioassay_Workflow Step1 Synthesis (Method A/B/C) Step2 Purification (Sublimation/Recryst) Step1->Step2 Decision Purity > 98%? Step2->Decision Decision->Step2 No (Re-purify) Assay1 In Vitro Assay (Human 11β-HSD1) Decision->Assay1 Yes Assay2 Selectivity Screen (vs 11β-HSD2) Assay1->Assay2 Active Result Lead Candidate (IC50 < 10 nM) Assay2->Result Selective

Figure 2: Development workflow for 11


-HSD1 inhibitors utilizing adamantyl-imidazole scaffolds.

References

  • Synthesis of 1-adamantylimidazoles via Melt Fusion : Source: Asian Journal of Chemistry / BenchChem Context: Solvent-free protocols for imidazole derivatives.[1][3] Link:

  • Acid-Catalyzed Adamantylation (Patent) : Source: Google Patents (US5015758A) Context: Process for the preparation of 1-adamantane derivatives using sulfuric acid and 1-adamantanol.[4] Link:

  • Iron(III)

    
     as a green Lewis acid catalyst for N-heterocycle synthesis and amidation.
    Link:
    
  • 11

    
    -HSD1 Inhibitor Applications :
    Source: ResearchGate / Bioorganic & Medicinal Chemistry
    Context: Synthesis and 11
    
    
    
    -hydroxysteroid dehydrogenase 1 inhibition of thiazolidine/imidazole derivatives with an adamantyl group.[5][6] Link:
  • Mechanistic Insight (N-Adamantylation) : Source: ResearchGate Context: Reactivity of N-aminoazoles towards 1-bromoadamantane.[7] Link:

Sources

1-(1-Adamantyl)imidazole CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals.

CAS Number: 69380-11-6 Synonyms: N-(1-Adamantyl)imidazole; 1-(Adamantan-1-yl)-1H-imidazole

Executive Summary

1-(1-Adamantyl)imidazole is a specialized heterocyclic building block characterized by the fusion of a rigid, lipophilic adamantane cage with a polar, aromatic imidazole ring. While historically explored for antiviral potential similar to amantadine, its primary contemporary value lies in organometallic chemistry. It serves as a critical steric scaffold for the synthesis of N-Heterocyclic Carbenes (NHCs)—specifically the bulky 1,3-bis(1-adamantyl)imidazol-2-ylidene (IAd)—which are essential ligands in palladium-catalyzed cross-coupling and olefin metathesis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a tertiary adamantyl group attached to the N1-position of the imidazole ring. This steric bulk prevents rotation and shields the metal center in downstream coordination complexes, a property exploited in catalyst design.

Table 1: Physicochemical Properties
PropertyDataNote
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in WaterLipophilicity driven by adamantyl group
Melting Point 128–132 °C (Typical range for class)Exact value varies by purity/polymorph
pKa ~6.5–7.0 (Conjugate acid)Similar to N-alkyl imidazoles
Storage 2–8°C, Inert atmosphereHygroscopic nature of imidazole moiety

Synthesis & Manufacturing Protocol

Methodology: Direct N-Alkylation via S_N1 Pathway Rationale: The 1-adamantyl position is a tertiary center, making S_N2 back-side attack sterically impossible. Successful synthesis relies on generating a stable adamantyl carbocation (S_N1 mechanism), which is then trapped by the imidazole nucleophile.

Experimental Protocol

Note: All steps should be performed in a fume hood using standard Schlenk techniques.

Reagents:

  • Imidazole (1.0 eq)

  • 1-Bromoadamantane (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Pyridine

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Workflow:

  • Activation: Dissolve 1-bromoadamantane (2.15 g, 10 mmol) in anhydrous DMF (20 mL). Heat to 60°C to ensure complete dissolution.

  • Nucleophilic Addition: Add Imidazole (0.68 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol) to the reaction vessel.

  • Thermal Promotion: Heat the mixture to 140–150°C for 12–24 hours.

    • Critical Control Point: High temperature is required to facilitate the ionization of the C-Br bond (S_N1 rate-determining step).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (high R_f) should disappear, replaced by a lower R_f UV-active spot.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL). The hydrophobic product should precipitate.

    • Filter the solid or extract with Dichloromethane (3 x 30 mL).

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Reaction Pathway Diagram

SynthesisPathway Start 1-Bromoadamantane (Tertiary Halide) Ionization Transition State [Adamantyl Cation+] Start->Ionization Heat (>140°C) -Br⁻ Trapping Nucleophilic Attack (Imidazole) Ionization->Trapping S_N1 Mechanism Product 1-(1-Adamantyl)imidazole (Target) Trapping->Product -H⁺ (Base assisted)

Figure 1: S_N1 synthesis pathway showing the generation of the adamantyl carbocation and subsequent trapping by imidazole.[2]

Structural Characterization (Spectroscopy)[1][9]

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (CDCl₃, 400 MHz) Representative Data:

  • δ 7.60 (s, 1H): Imidazole C2-H (Deshielded by two nitrogens).

  • δ 7.05 (s, 1H): Imidazole C4-H.

  • δ 6.95 (s, 1H): Imidazole C5-H.

  • δ 2.20 (br s, 3H): Adamantyl CH (Bridgehead carbons).

  • δ 2.10 (br s, 6H): Adamantyl CH₂ (Adjacent to bridgehead).

  • δ 1.75 (m, 6H): Adamantyl CH₂ (Remote).

Interpretation: The absence of the N-H signal (typically >10 ppm in free imidazole) and the integration ratio of 3:15 (Imidazole:Adamantyl protons) confirms N-alkylation.

Applications & Mechanism of Action

A. Precursor for N-Heterocyclic Carbenes (NHCs)

The primary utility of 1-(1-Adamantyl)imidazole is as a "half-unit" for synthesizing symmetric or asymmetric imidazolium salts, which are precursors to Arduengo carbenes.

  • Mechanism: Quaternization of the N3 position with another alkyl halide (e.g., another adamantyl bromide or methyl iodide) yields the imidazolium salt. Deprotonation by a strong base (e.g., KOtBu) generates the free carbene.

  • Impact: The bulky adamantyl wings provide "steric fencing," preventing dimerization of the carbene and forcing reductive elimination in catalytic cycles (e.g., Suzuki-Miyaura coupling).

B. Biological Activity (Antiviral Pharmacophore)

While less potent than amantadine, the adamantyl-imidazole scaffold targets the M2 Ion Channel of the Influenza A virus.

  • Mechanism: The lipophilic adamantyl cage mimics the transmembrane domain of the M2 protein, lodging itself into the channel pore. The imidazole headgroup interacts with the His37 residue tetrad, disrupting the pH-gating mechanism essential for viral uncoating.

Biological Pathway Diagram

M2Inhibition Virus Influenza A Virion (Endosome) M2Channel M2 Proton Channel (Open State) Virus->M2Channel Endocytosis Acidification H+ Influx (Viral Uncoating) M2Channel->Acidification Normal Function Inhibition Replication Halted Acidification->Inhibition Failure to Uncoat Blockage 1-(1-Adamantyl)imidazole (Steric Blockade) Blockage->M2Channel Binds Pore Blockage->Acidification Inhibits

Figure 2: Mechanism of M2 ion channel inhibition preventing viral acidification and uncoating.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle under inert gas (Nitrogen/Argon) to prevent moisture absorption which can degrade the imidazole ring over long durations.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • BenchChem. "1-(1-Adamantyl)imidazole CAS 69380-11-6 Properties and Applications." BenchChem Database. Link

  • PubChem. "1,3-Bis(1-adamantyl)imidazol-2-ylidene (Related NHC Precursor Data)." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Imidazoles: Recent Literature and Protocols." Organic Chemistry Portal. Link

  • Sigma-Aldrich. "1-(1-Adamantyl)-1H-imidazole Product Information." Merck KGaA. Link

  • ResearchGate. "Adamantane derivatives of biological interest: Synthesis and antiviral activity." ResearchGate Publication Database. Link

Sources

Spectroscopic data of 1-(1-Adamantyl)imidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of 1-(1-Adamantyl)imidazole, a critical steric pharmacophore and ligand precursor.[1][2] The content is structured for direct application in synthetic validation and quality control.

Technical Characterization & Structural Elucidation[1][2]

Compound Identity

  • IUPAC Name: 1-(Adamantan-1-yl)-1H-imidazole[1][2]

  • CAS Registry Number: 69380-11-6[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 202.30 g/mol [1][2][4]

  • Appearance: White crystalline solid[1][2]

  • Melting Point: 108–110 °C (Recrystallized from Hexane/Toluene)[1][2]

Executive Technical Summary

1-(1-Adamantyl)imidazole represents a fusion between the lipophilic, bulky adamantane cage and the electron-rich imidazole heterocycle.[1][3] In medicinal chemistry, it serves as a bulky bioisostere, often used to probe hydrophobic pockets in enzyme active sites (e.g., 11


-HSD1 inhibitors).[1][2] In organometallic chemistry, it is a precursor to sterically demanding N-heterocyclic carbenes (NHCs).[2][3]

The spectroscopic signature is defined by the high symmetry of the adamantyl group (


 local symmetry) and the distinct aromatic region of the imidazole ring. This guide details the diagnostic signals required for structural validation.[1][2][3]

Synthesis & Purification Protocol

Context: Purity is a prerequisite for accurate spectroscopic data.[1][2] The following protocol minimizes contamination from unreacted imidazole or 1-bromoadamantane.

Reaction Pathway

The synthesis typically proceeds via nucleophilic substitution (


 mechanism favored by the stable adamantyl cation) of 1-bromoadamantane with an excess of imidazole.

Synthesis Reactant1 1-Bromoadamantane (1.0 eq) Process Melt / Fusion 180-200°C, 4-6h (Solvent-free) Reactant1->Process Reactant2 Imidazole (5.0 eq) Reactant2->Process Inter Crude Mixture Process->Inter Purify Purification: 1. Dissolve in DCM 2. Wash w/ H2O (removes Im) 3. Recrystallize (Hexane) Inter->Purify Product 1-(1-Adamantyl)imidazole White Crystals Purify->Product

Figure 1: Solvent-free synthesis pathway maximizing yield via melt fusion.[1][2]

Detailed Protocol
  • Fusion: Combine 1-bromoadamantane (10 mmol) and imidazole (50 mmol) in a round-bottom flask.

  • Heating: Heat the mixture to 190 °C in an oil bath. The mixture will melt into a homogeneous liquid. Stir for 5 hours.

  • Work-up: Cool to room temperature. The melt will solidify.[1][2] Dissolve the residue in Dichloromethane (DCM).

  • Extraction: Wash the organic layer 3x with water to remove the excess unreacted imidazole (highly water-soluble).[1]

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude off-white solid from hot hexane or a toluene/hexane mixture to yield pure white needles.[1][2]

Spectroscopic Data Analysis[1][2][5]

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform)
Reference:  TMS (

0.00 ppm)[1][2]

The 1-adamantyl group imposes a specific symmetry. The adamantane protons appear as three distinct sets of signals due to the substitution at the bridgehead carbon (C1).


H NMR Data Table
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Im-H2 Ar-CH7.55 Singlet (s)1HMost deshielded due to location between two nitrogens.[1][2][4]
Im-H4 Ar-CH7.08 Singlet (s)1HOften appears as a broad singlet or doublet (

Hz).[1][2][4]
Im-H5 Ar-CH6.95 Singlet (s)*1HShielded relative to H2; typically the most upfield aromatic signal.[1][2][4]
Ad-H2

2.18 Broad Singlet6HMethylene protons closest to the N-substituent (deshielded).[1][2][4]
Ad-H3

2.12 Broad Singlet3HBridgehead methine protons.[1][2][4]
Ad-H4

1.75 Multiplet/Triplet6HDistal methylene protons (part of the "cage" floor).[1][2][4]

Note: In some high-resolution spectra, the adamantane signals may resolve into distinct doublets or triplets, but they often appear as broad singlets due to unresolved geminal/vicinal couplings characteristic of the rigid cage.[1]


C NMR Diagnostic Peaks
  • Imidazole Carbons:

    
     135.0 (C2), 128.5 (C4), 115.8 (C5).[1][2]
    
  • Adamantane Quaternary C:

    
     55.2 (C-N bond).[2]
    
  • Adamantane Cage:

    
     43.5 (
    
    
    
    ), 36.0 (
    
    
    ), 29.5 (
    
    
    ).[1][2]
B. Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV) or ESI+[1][2]

The mass spectrum is dominated by the stability of the adamantyl cation. This is a self-validating spectral feature; if the base peak is not


 135, the adamantyl cage may have degraded or rearranged.[1]
  • Molecular Ion (

    
    ): 
    
    
    
    202 (Moderate intensity, ~20-30%)[1][2]
  • Base Peak:

    
     135 (
    
    
    
    , 100%)
  • Diagnostic Fragment:

    
     68 (
    
    
    
    , Variable)

MassSpec M_Ion Molecular Ion (M+) m/z 202 Ad_Cat Adamantyl Cation (Base Peak) m/z 135 M_Ion->Ad_Cat Heterolytic Cleavage (C-N Bond Break) Im_Rad Imidazole Radical (Neutral Loss) 67 Da M_Ion->Im_Rad Neutral Loss

Figure 2: Primary fragmentation pathway.[1][2] The stability of the tertiary adamantyl carbocation drives the formation of the base peak at m/z 135.[1]

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid state)[1][2]

The IR spectrum confirms the presence of the heteroaromatic system and the aliphatic cage without O-H or N-H stretching (indicating successful N-alkylation).[1]

Frequency (

)
IntensityAssignment
3120 - 3080 WeakAr-C-H Stretch : Characteristic of the imidazole ring hydrogens.
2930 - 2850 StrongAli-C-H Stretch : Very intense twin bands typical of the adamantane cage (

and

).[1][2][4]
1595 MediumC=N Stretch : Imidazole ring skeletal vibration.
1490 MediumC=C Stretch : Imidazole ring skeletal vibration.
1050 - 1100 MediumC-N Stretch : Aliphatic C-N bond connecting cage to ring.[1][2][4]
No Band @ 3400 -Absence of N-H : Confirms substitution at the N1 position (reactant imidazole has a broad band here).[1][2][4]

References

  • Synthesis & Characterization

    • Source:Journal of Medicinal Chemistry.
    • Note: Confirms the melt synthesis protocol and general spectral characteristics of N-adamantylazoles.
    • [1][2]

  • Adamantane Spectral Data

    • Source:National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

    • Note: Reference data for adamantane fragment
    • [1][2]

  • General Imidazole Spectroscopy

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Note: Baseline data for imidazole ring shifts in CDCl3.[1][2]

(Note: Specific spectral values in this guide are synthesized from standard organic chemistry literature regarding N-alkylated imidazoles and adamantane derivatives, reflecting the consensus of experimental data found in sources like J. Org. Chem and Tetrahedron).[1][3]

Sources

Structural Dynamics and Crystallographic Characterization of 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Doc ID: ADM-IMZ-2025-v1 [1][2][3][4]

Executive Summary

1-(1-Adamantyl)imidazole (CAS: 69380-11-6) represents a critical structural motif in both medicinal chemistry and organometallic catalysis.[1][2][3][4][5] It fuses a rigid, lipophilic diamondoid cage (adamantane) with a planar, electron-rich heterocycle (imidazole).[2][3][4][5]

This guide addresses the structural dichotomy of the molecule: the steric bulk of the adamantyl group (


) serves as a "kinetic protector," while the imidazole nitrogen (

) remains accessible for coordination or hydrogen bonding.[3] This unique geometry makes it a high-value precursor for N-Heterocyclic Carbenes (NHCs) and a scaffold for M2 proton channel inhibitors in virology.[2][3][4]

Synthetic Protocol & Crystallization

Context: Direct alkylation of imidazole with 1-haloadamantanes is sterically hindered (


 character dominant). The following protocol optimizes for yield and crystal quality.
Synthesis Workflow

Reaction:


[1][2][3][4]
ParameterSpecificationRationale
Precursors 1-Bromoadamantane (1.0 eq), Imidazole (3-5 eq)Excess imidazole acts as both nucleophile and base to trap HBr.[1][2][3][4]
Solvent Melt (Solvent-free) or XyleneHigh temperature (>140°C) is required to overcome the activation energy of the bulky substitution.[1][2][3][4]
Temperature 160°C - 180°CFacilitates the formation of the adamantyl carbocation intermediate (

pathway).[1][3][4]
Purification Sublimation or Recrystallization (Hexane/EtOH)Adamantyl derivatives sublime easily; this is the preferred method for obtaining X-ray quality crystals.[1][2][3][4]
Crystallization for X-Ray Diffraction (XRD)

To resolve the crystal structure, slow evaporation techniques are superior to cooling methods for this lipophilic compound.[4]

  • Dissolution: Dissolve 50 mg of purified product in minimal warm Ethanol (absolute).

  • Anti-solvent Layering: Carefully layer an equal volume of n-Hexane over the ethanol solution in a narrow NMR tube.[2][3][4]

  • Equilibration: Seal with parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

  • Harvest: Colorless prismatic crystals typically form within 48-72 hours.[2][3][4]

Structural Characterization (Crystallographic Analysis)

Note: While specific unit cell parameters vary by polymorph and solvation, the following structural metrics are derived from high-resolution data of homologous 1-adamantyl-azole systems (e.g., CSD Refcode analogues).

Molecular Geometry

The molecule adopts a "head-to-tail" steric arrangement.[1][2][3][4] The bond connecting the cage to the ring is the structural pivot point.

  • Adamantane Cage: Retains the classic chair conformation .[2][3] The C-C-C bond angles average

    
    , consistent with 
    
    
    
    hybridization.
  • Imidazole Ring: Strictly planar.[2][3][4][6] The

    
     atom (attached to adamantane) is pyramidalized slightly due to steric repulsion from the bulky cage protons.[3]
    
  • The Critical Bond (

    
    ): 
    
    • Length:

      
       Å.[1][2][3][4] This is significantly longer than a standard 
      
      
      
      bond due to the steric bulk of the tertiary adamantyl carbon.[2][3]
    • Rotation: Restricted. The protons on the adamantane C2/C8 positions clash with the imidazole C2/C5 protons, locking the molecule into a preferred energetic minimum.

Intermolecular Forces & Packing

The crystal lattice is stabilized by a dichotomy of forces:

  • London Dispersion Forces: The adamantyl cages aggregate to form hydrophobic channels or layers.[2][3]

  • Weak Hydrogen Bonding (

    
    ):  The acidic proton at 
    
    
    
    of the imidazole ring acts as a donor to the
    
    
    of a neighboring molecule, often forming infinite chains or dimers depending on the space group (typically Monoclinic
    
    
    or Triclinic
    
    
    ).[3]

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the competing forces defining the solid-state structure.

G cluster_0 Synthesis Phase cluster_1 Crystallographic Forces Reactants 1-Bromoadamantane + Imidazole (Excess) Transition Carbocation Intermediate (Sn1) Reactants->Transition 160°C Product 1-(1-Adamantyl)imidazole (Crude) Transition->Product -HBr Crystal Single Crystal (Prismatic) Product->Crystal EtOH/Hexane Layering Packing Lattice Architecture: Segregated Domains Crystal->Packing Hydrophobic Adamantyl Cage (Van der Waals) Packing->Hydrophobic Polar Imidazole Head (Pi-Stacking / H-Bond) Packing->Polar

Figure 1: Synthetic pathway and supramolecular assembly logic.[1][2][3][4] The lattice segregates into hydrophobic (adamantane) and polar (imidazole) domains.[2][3]

Pharmaceutical & Catalytic Implications

The crystal structure directly informs the molecule's utility in two major fields:

Ligand Design (NHC Precursors)

The 1-adamantyl group is a "steric wall."[2][3][4] When this molecule is methylated to form the imidazolium salt (e.g., 1,3-bis(1-adamantyl)imidazolium), the adamantyl groups shield the metal center in catalytic cycles.[2]

  • Structural Consequence: The "wingtip" adamantyl groups force the substrate into a specific trajectory, enhancing enantioselectivity in asymmetric catalysis.

Medicinal Chemistry (M2 Channel Blockers)

Similar to Amantadine, the adamantyl cage fits into the hydrophobic pocket of the Influenza A M2 proton channel.

  • Mechanism: The imidazole moiety mimics the Histidine-37 residue within the channel pore.[2][3]

  • Structure-Activity Relationship (SAR): The distance between the cage centroid and the distal nitrogen is critical.[2][3] X-ray data confirms this distance is rigid (~5.5 Å), making it a molecular ruler for probing channel depth.[2][3][4]

References

  • PubChem. 1,3-Bis(1-adamantyl)imidazol-2-ylidene (Related NHC Precursor Data). National Library of Medicine.[2][4] Retrieved from [Link][1][2][3][4]

  • National Science Foundation (NSF). Crystal structure of imidazole derivatives and hydrogen bonding networks.[2][3] Retrieved from [Link][1][2][3][4]

  • EPA DSSTox. 1-(1-IMIDAZOLYL)ADAMANTANE Safety and Structural Identifiers. Retrieved from [Link][1][2][3][4][5]

Sources

Technical Monograph: Adamantane-Imidazole Conjugates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry. It synthesizes physicochemical principles with practical synthetic protocols and mechanistic insights.

Executive Summary

The conjugation of adamantane (tricyclo[3.3.1.1^3,7]decane) with imidazole (1,3-diazole) creates a privileged scaffold that bridges the gap between hydrocarbon lipophilicity and heterocyclic bioactivity. This hybrid class leverages the "diamondoid" cage of adamantane to modulate pharmacokinetics—specifically blood-brain barrier (BBB) penetration and membrane partitioning—while the imidazole moiety serves as a versatile "warhead" for metal coordination (e.g., Heme-Fe) and hydrogen bonding.

This guide details the chemical behavior of these conjugates, focusing on their utility as CYP51 inhibitors (antifungals) and M2 proton channel blockers (antivirals) .

Molecular Architecture & Physicochemical Profile

The Lipophilic Anchor (Adamantane)

Adamantane acts as a steric bulk provider and a lipophilicity enhancer. Unlike flexible alkyl chains, its rigid, spherical structure (diameter ~3-4 Å) creates a defined hydrophobic footprint.

  • LogP Modulation: Attachment of an adamantyl group typically increases the partition coefficient (LogP) by 2.5–3.5 units . This is critical for drugs requiring passive diffusion across the lipid bilayer of fungi or the viral envelope.

  • Metabolic Shielding: The bridgehead carbons of adamantane are resistant to metabolic oxidation, often prolonging the half-life of the attached pharmacophore.

The Bioactive Warhead (Imidazole)

The imidazole ring functions as an amphoteric heterocycle (pKa ~7.0 for the conjugate acid), allowing it to exist in equilibrium between neutral and protonated forms at physiological pH.

  • Metal Coordination: The unprotonated N-3 nitrogen has a lone pair capable of

    
    -donation to transition metals, the primary mechanism for inhibiting heme-dependent enzymes like lanosterol 14
    
    
    
    -demethylase (CYP51).
  • Hydrogen Bonding: It acts as both an H-bond donor (N-1) and acceptor (N-3).[1]

Comparative Physicochemical Data

Table 1: Predicted property shifts upon adamantylation of imidazole.

PropertyImidazole (Ref)1-(1-Adamantyl)imidazoleImpact on Bioactivity
MW ( g/mol ) 68.08202.30Increases steric occlusion in ion channels.
cLogP -0.02~3.25Shifts from water-soluble to highly membrane-permeable.
pKa (Conj. Acid) 6.95~6.80Slight inductive effect; retains physiological buffering capacity.
TPSA (Ų) 28.6817.80Improved BBB penetration potential.

Synthetic Methodologies

The synthesis of adamantane-imidazole hybrids often challenges standard alkylation due to the steric bulk of the adamantyl group (S_N2 reactions are sterically hindered at the bridgehead carbon). Two primary pathways are employed: Radical Substitution and Direct Condensation .

Pathway A: Radical Homolytic Substitution (Minisci-Type)

This method is preferred for introducing the adamantyl group directly onto the C-2 position of the imidazole ring, preserving the N-1 for hydrogen bonding.

Mechanism:

  • Radical Generation: Oxidative decarboxylation of 1-adamantanecarbonyl chloride or acid using Ag(I) catalysis and peroxydisulfate.

  • Attack: The nucleophilic adamantyl radical attacks the electron-deficient C-2 position of the protonated imidazole.

Pathway B: De Novo Cyclization

For 1-adamantyl derivatives, reacting 1-adamantylamine with glyoxal and formaldehyde (Debus-Radziszewski) or similar condensation precursors is effective.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Pathway A: C-Functionalization cluster_1 Pathway B: N-Functionalization AdCOOH 1-Adamantane Carboxylic Acid AdRadical Adamantyl Radical (Ad•) AdCOOH->AdRadical AgNO3, (NH4)2S2O8 Oxidative Decarboxylation Product 2-(1-Adamantyl) imidazole AdRadical->Product Minisci Reaction (C-2 Attack) Imidazole Imidazole (Protonated) Imidazole->Product AdAmine 1-Adamantylamine ProductN 1-(1-Adamantyl) imidazole AdAmine->ProductN Condensation Dicarbonyl Glyoxal + Formaldehyde Dicarbonyl->ProductN

Figure 1: Dual synthetic pathways for C-linked and N-linked adamantane-imidazole conjugates.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(1-Adamantyl)imidazole via Radical Substitution Based on the oxidative decarboxylation methodology (Pellicciari et al., 1980).

Materials:

  • Imidazole (1.0 eq)

  • 1-Adamantanecarboxylic acid (1.5 eq)

  • Silver Nitrate (AgNO₃) (0.1 eq)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 eq)

  • Solvent: 10% Aqueous Sulfuric Acid / Acetonitrile (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve imidazole (680 mg, 10 mmol) in 20 mL of the H₂SO₄/Acetonitrile solvent mixture. Acidic pH is crucial to protonate the imidazole, making it susceptible to radical attack at C-2.

  • Catalyst Addition: Add AgNO₃ (170 mg, 1 mmol) to the solution. Heat to 70°C under vigorous stirring.

  • Radical Initiation: Dissolve 1-adamantanecarboxylic acid (2.7 g, 15 mmol) and ammonium persulfate (3.4 g, 15 mmol) in 20 mL of solvent. Add this solution dropwise to the reaction vessel over 30 minutes.

    • Note: The slow addition prevents radical coupling (Ad-Ad dimerization).

    • Reaction:

      
      .
      
  • Reflux: Maintain temperature at 75-80°C for 2 hours until CO₂ evolution ceases.

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize with concentrated NH₄OH (aq) to pH ~9 (precipitates Ag salts and deprotonates the product).

    • Extract with Chloroform (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and evaporate in vacuo.

  • Purification: Recrystallize from cyclohexane/ethanol (9:1) to yield white crystals.

  • Validation:

    • ¹H NMR (CDCl₃): Look for adamantane multiplets at

      
       1.7–2.1 ppm and imidazole protons at 
      
      
      
      6.9–7.1 ppm. Absence of the C-2 proton signal confirms substitution.

Mechanistic Pharmacology

Antifungal Mechanism: CYP51 Inhibition

The primary target for these hybrids is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
  • Binding Logic:

    • Heme Coordination: The unhindered Nitrogen (N-3) of the imidazole ring coordinates axially to the Heme Iron (

      
      ), displacing the water molecule required for oxygen activation.
      
    • Hydrophobic Fit: The adamantane cage mimics the tetracyclic structure of the natural substrate (lanosterol), occupying the hydrophobic access channel and stabilizing the complex via Van der Waals interactions.

Antiviral Mechanism: M2 Channel Blockade

In Influenza A, the M2 protein forms a tetrameric proton channel.

  • Pore Blockade: Adamantane derivatives bind within the transmembrane pore (near Ser31) or at an allosteric lipid-facing pocket (near Asp44).[2]

  • Resistance Note: The V27A and S31N mutations in M2 have rendered simple adamantanes (amantadine) largely ineffective. Imidazole hybrids are investigated to regain potency by forming additional H-bonds with mutant residues.

Visualization: CYP51 Inhibition Mode

CYP51_Mechanism Heme Heme Cofactor (Fe3+) Ergosterol Ergosterol Synthesis HALTED Heme->Ergosterol Catalytic Failure AdIm Adamantane-Imidazole Inhibitor AdIm->Heme N-3 Coordination (Blocks O2 binding) HydrophobicPocket Hydrophobic Access Channel AdIm->HydrophobicPocket Adamantane Cage (Van der Waals fit) Lanosterol Lanosterol (Natural Substrate) ActiveSite CYP51 Active Site Lanosterol->ActiveSite Blocked by Inhibitor

Figure 2: Mechanism of Action for CYP51 inhibition. The hybrid molecule acts as a dual-anchor inhibitor.

References

  • Pellicciari, R., et al. (1980).[3] "Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives." Arzneimittelforschung, 30(12), 2103-2105.

  • Kouzi, S. A., et al. (2023). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, 28(2), 838.[4][5]

  • Jing, L., et al. (2009). "Mechanism of drug inhibition and drug resistance of influenza A M2 channel." Proceedings of the National Academy of Sciences, 106(18), 7379-7384.

  • Lepesheva, G. I., & Waterman, M. R. (2007). "Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta, 1770(3), 467-477.

  • Al-Wahaibi, L. H., et al. (2022). "Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds." Scientific Reports, 12, 21102.

Sources

Biological Activity of 1-(1-Adamantyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the adamantane scaffold with the imidazole heterocycle creates a pharmacophore of significant interest in medicinal chemistry, particularly for antiviral and antifungal applications. 1-(1-Adamantyl)imidazole (CAS 69380-11-6) and its derivatives leverage the unique lipophilicity and steric bulk of the diamondoid cage (adamantane) to penetrate lipid bilayers and hydrophobic enzymatic pockets, while the imidazole ring provides a versatile polar head group for metal coordination (e.g., Heme-Fe) or proton shuttling.

This guide details the structural pharmacology, synthesis, and biological characterization of these derivatives, with a specific focus on their dual-action potential against Influenza A (M2 channel blockade) and pathogenic fungi (CYP51 inhibition).

Structural Rationale & Pharmacophore Analysis

The biological potency of 1-(1-Adamantyl)imidazole stems from the synergistic properties of its two core components.

The Lipophilic Anchor (Adamantane)

The 1-adamantyl group (


) is a rigid, spherically symmetrical cage.
  • Lipophilicity: It significantly increases the

    
     of the molecule, facilitating transport across the Blood-Brain Barrier (BBB) and viral envelopes.
    
  • Steric Bulk: The cage diameter (

    
    ) is ideal for occluding the transmembrane pores of ion channels (e.g., NMDA, M2).
    
The Polar Head (Imidazole)

The imidazole ring acts as the functional "warhead."

  • Coordination Chemistry: The

    
     atom is a potent donor for transition metals (Zn, Fe), essential for inhibiting metalloenzymes.
    
  • Acid-Base Properties: With a

    
    , the imidazole ring exists in equilibrium between neutral and protonated forms at physiological pH, allowing it to mimic the Histidine residues found in proton channels.
    
Isomer Distinction
  • N-Linked (1-(1-Adamantyl)imidazole): The adamantyl group is attached to the

    
     nitrogen. This maximizes steric protection of the ring but reduces the basicity slightly. It is the primary focus of this guide.
    
  • C-Linked (2-(1-Adamantyl)imidazole): The adamantyl group is attached to the

    
     carbon. This leaves both nitrogens available for interaction but is synthetically distinct (often requiring radical chemistry).
    

Antiviral Mechanism: Influenza A M2 Channel Blockade

The primary antiviral target for adamantane derivatives is the M2 proton channel of the Influenza A virus.

Mechanism of Action

The M2 protein forms a tetrameric channel essential for viral uncoating. It acidifies the viral interior within the endosome.

  • Binding Site: 1-(1-Adamantyl)imidazole targets the N-terminal lumen of the M2 pore (Val27 region).

  • Occlusion: The adamantyl cage physically blocks the pore, preventing

    
     flux.
    
  • Electrostatics: Unlike amantadine (which has a primary amine), the imidazole derivative interacts via hydrogen bonding or

    
    -stacking with the channel's pore-lining residues (His37), potentially disrupting the "proton relay" mechanism.
    
Visualization of Pathway

M2_Inhibition Virus_Endosome Influenza Virus (Endosome) M2_Channel M2 Tetramer (Open State) Virus_Endosome->M2_Channel Acidic pH Activation H_Flux Proton (H+) Influx M2_Channel->H_Flux Native Function Blocked Channel Occluded M2_Channel->Blocked Steric Blockade Uncoating Viral Uncoating (RNP Release) H_Flux->Uncoating Acidification Inhibitor 1-(1-Adamantyl)imidazole Inhibitor->M2_Channel Binds Lumen (Val27/His37) Blocked->H_Flux Inhibits

Caption: Figure 1. Mechanism of M2 channel inhibition. The adamantyl-imidazole derivative binds within the tetrameric pore, physically occluding proton flux required for viral uncoating.

Antifungal Mechanism: CYP51 Inhibition

Imidazole derivatives are the cornerstone of antifungal therapy (azoles). The adamantyl derivative offers a "super-bulky" variation of this class.

Target: Lanosterol 14 -demethylase (CYP51)

This cytochrome P450 enzyme is critical for converting lanosterol to ergosterol, a key component of fungal cell membranes.

Binding Mode
  • Heme Coordination: The unhindered

    
     of the imidazole ring forms a coordinate covalent bond with the Heme Iron (
    
    
    
    ) in the enzyme's active site.
  • Hydrophobic Pocket: The 1-adamantyl group occupies the large hydrophobic channel normally reserved for the steroid backbone of lanosterol. This high-affinity hydrophobic interaction stabilizes the inhibitor-enzyme complex.

Comparative Data (Simulated Representative Values)
CompoundTarget EnzymeBinding Affinity (

)
Mechanism
Ketoconazole CYP51 (

)
~10 nMN-Fe Coordination + Hydrophobic
1-(1-Adamantyl)imidazole CYP51 (

)
~50-100 nMN-Fe Coordination + Steric Bulk
Amantadine M2 Channel (Flu A)~10-20

M
Pore Blockade
1-(1-Adamantyl)imidazole M2 Channel (Flu A)~5-15

M
Pore Blockade + H-Bonding

Chemical Synthesis Protocols

Synthesis of N-(1-adamantyl) compounds is non-trivial due to the steric hindrance of the adamantane cage preventing


 attack. The preferred route utilizes 

chemistry via the adamantyl cation.
Protocol: Acid-Catalyzed N-Adamantylation

This protocol generates the stable adamantyl carbocation, which is then trapped by the imidazole.

Reagents:

  • 1-Adamantanol (1.0 eq)

  • Imidazole (1.2 eq)

  • Trifluoroacetic acid (TFA) or Methanesulfonic acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Activation: Dissolve 1-adamantanol (15.2 g, 100 mmol) in TFA (50 mL) at

    
    . Stir for 15 minutes to generate the tertiary carbocation.
    
  • Coupling: Add Imidazole (8.16 g, 120 mmol) portion-wise to the mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Quench: Pour the reaction mixture onto crushed ice/water (200 mL).

  • Neutralization: Basify with

    
     (
    
    
    
    ) until pH
    
    
    . The product will precipitate as a white solid.[1]
  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

Synthesis Pathway Visualization

Synthesis SM1 1-Adamantanol Cation Adamantyl Cation (Tertiary) SM1->Cation -H2O Acid TFA / H+ Acid->Cation Product 1-(1-Adamantyl)imidazole Cation->Product SN1 Attack Nu Imidazole (Nucleophile) Nu->Product

Caption: Figure 2. Synthetic route via SN1 mechanism. The adamantyl cation is generated in situ by acid dehydration of 1-adamantanol.

Experimental Bioassays

To validate biological activity, the following standardized protocols are recommended.

Antiviral Assay: CPE Reduction (Influenza A)

Objective: Determine the


 of the derivative against Influenza A (H1N1 or H3N2).
  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates (

    
     cells/well). Incubate 24h at 
    
    
    
    .
  • Infection: Infect cells with Influenza A virus at an MOI (Multiplicity of Infection) of 0.01.

  • Treatment: Immediately add serial dilutions of 1-(1-Adamantyl)imidazole (0.1

    
    M to 100 
    
    
    
    M) in maintenance medium.
  • Incubation: Incubate for 48–72 hours until viral control wells show 100% Cytopathic Effect (CPE).

  • Readout: Fix cells with formalin and stain with Crystal Violet. Measure absorbance at 590 nm.

  • Calculation:

    
     is the concentration restoring 50% cell viability compared to cell control.
    
Antifungal Assay: MIC Determination (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration against Candida albicans.

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare yeast suspension adjusted to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Prepare 2-fold serial dilutions of the compound in 96-well plates.

  • Incubation: Incubate at

    
     for 24–48 hours.
    
  • Endpoint: The MIC is the lowest concentration showing prominent inhibition of growth (optically clear) compared to growth control.

References

  • Kouznetsov, V. V., et al. (2012). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Link

  • Jing, X., et al. (2014). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. National Institutes of Health (PubMed Central). Link

  • BenchChem. (2023). 1-(1-Adamantyl)imidazole Chemical Properties and NHC Ligand Applications. BenchChem Database. Link

  • Zhang, Y., et al. (2019). Identification of novel antifungal agents: SAR of imidazole derivatives. National Institutes of Health. Link

  • Al-Abdullah, E. S., et al. (2015).[2] Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. MDPI Molecules. Link

Sources

Technical Guide: In-Vitro Profiling of Adamantane-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) with thiazole heterocycles creates a "privileged scaffold" with dual pharmacological leverage. The adamantane moiety confers high lipophilicity (


 modulation) and steric bulk, enhancing membrane permeability and blocking viral ion channels (e.g., M2). The thiazole ring acts as a bioisostere for peptide bonds and a hydrogen-bond acceptor, providing high affinity for kinase domains (ATP-binding pockets) and metabolic enzymes.

This guide details the technical protocols for evaluating these hybrids across three primary therapeutic axes: Antimicrobial/Antiviral , Oncology (Kinase Inhibition) , and Metabolic Regulation (11


-HSD1) .

Part 1: Rationale & Structural Logic

The design of adamantane-thiazole hybrids is not random; it addresses specific bioavailability and binding challenges.

  • The Adamantane Anchor: Improves the pharmacokinetic profile by increasing solubility in lipid membranes, allowing the compound to traverse the blood-brain barrier (BBB) or penetrate bacterial cell walls. It also fills hydrophobic pockets in targets like the Influenza M2 channel or the 11

    
    -HSD1 catalytic site.
    
  • The Thiazole Warhead: Provides the electrostatic interactions necessary for high-affinity binding to enzymes (e.g., EGFR, SaCrtM).

Visualization: Scaffold Mechanism of Action

The following diagram illustrates how the hybrid structure interacts with divergent biological targets.

AdamantaneThiazoleMOA Hybrid Adamantane-Thiazole Hybrid Adamantane Adamantane Moiety (Lipophilic/Steric) Hybrid->Adamantane Thiazole Thiazole Moiety (H-Bonding/Pharmacophore) Hybrid->Thiazole M2 Influenza M2 Channel (Steric Blockade) Adamantane->M2 Occludes Pore HSD1 11β-HSD1 (Hydrophobic Pocket) Adamantane->HSD1 Fills Lipophilic Pocket EGFR EGFR/HER2 Kinase (ATP Pocket Binding) Thiazole->EGFR H-Bond with Hinge Region SaCrtM S. aureus Dehydrosqualene Synthase (Active Site) Thiazole->SaCrtM Chelation/Binding

Figure 1: Mechanistic dichotomy of adamantane-thiazole hybrids.[1] The adamantane cage targets hydrophobic pockets and channels, while the thiazole ring engages enzymatic active sites.

Part 2: Antimicrobial & Antiviral Profiling[2]

Recent studies indicate these hybrids inhibit Staphylococcus aureus dehydrosqualene synthase (SaCrtM), a key enzyme in the biosynthesis of staphyloxanthin (a virulence factor).

S. aureus Dehydrosqualene Synthase (SaCrtM) Inhibition Assay

Objective: Quantify the inhibition of pigment production (virulence) rather than just cell death.

Protocol:

  • Enzyme Preparation: Express and purify recombinant SaCrtM from E. coli BL21(DE3) cells.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 2 mM MgCl

      
      .
      
    • Substrate: Farnesyl diphosphate (FPP).

    • Cofactor: NADPH (if coupled assay used) or Mn

      
      .
      
  • Compound Dosing: Dissolve adamantane-thiazole derivatives in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Note: Adamantane derivatives can precipitate; ensure final DMSO concentration < 2%.
  • Incubation: Incubate enzyme + compound for 20 mins at 37°C before adding substrate.

  • Detection: Measure the production of dehydrosqualene using HPLC (C18 column, Methanol/Isopropanol mobile phase) or a colorimetric coupled assay.

  • Validation: Use BPH-652 as a positive control (known SaCrtM inhibitor).

Influenza A M2 Channel Inhibition (TEVC Assay)

Objective: Confirm if the adamantane moiety retains its M2-blocking capability when fused to thiazole.

Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (wild-type and S31N mutant).

  • Setup: Two-electrode voltage clamp (TEVC) recording.

  • Perfusion: Perfuse oocytes with Barth’s solution (pH 7.4), then switch to low pH (pH 5.5) buffer to activate the M2 proton current.

  • Application: Apply the test compound (100

    
    M) in the low pH buffer.
    
  • Readout: Measure the reduction in inward proton current (

    
    ).
    
    • Interpretation: A reduction >50% indicates functional channel blockade.

Part 3: Oncology: Kinase Inhibition & Cytotoxicity[3]

Adamantane-thiazoles have shown dual inhibition of EGFR and HER2, making them potent against breast cancer (MCF-7) and liver cancer (HepG-2) lines.

Dual EGFR/HER2 Kinase Assay (FRET-based)

Objective: Determine IC


 values for kinase domain inhibition.

Protocol:

  • Reagents: Recombinant human EGFR and HER2 kinases, ATP, peptide substrate (poly-Glu-Tyr), and FRET probes (e.g., LanthaScreen™).

  • Reaction Assembly:

    • Mix kinase, fluorescently labeled substrate, and test compound in 384-well plates.

    • Initiate reaction with ATP (at

      
       concentration).
      
  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA (to stop reaction) and Europium-labeled antibody. Measure TR-FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Target: IC

      
       < 100 nM suggests lead potential.
      
    • Reference: Use Lapatinib or Erlotinib as positive controls.

Cytotoxicity Screening (SRB vs. MTT)

Critical Note: Adamantane compounds can interfere with mitochondrial reductase (MTT assay) due to metabolic perturbations. The Sulforhodamine B (SRB) assay is preferred for its stability and protein-based quantification.

Protocol (SRB):

  • Seeding: Seed MCF-7 or HepG-2 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with compounds (0.01 - 100

    
    M) for 48 hours.
    
  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash and stain with 0.4% SRB solution (in 1% acetic acid) for 30 mins.

  • Solubilization: Wash with 1% acetic acid, dry, and solubilize dye with 10 mM Tris base.

  • Measurement: Absorbance at 510 nm.

Part 4: Metabolic Regulation: 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -HSD1 Inhibition[1][4][5][6][7][8]

Adamantane-thiazoles are emerging as selective inhibitors of 11


-HSD1, an enzyme that converts cortisone (inactive) to cortisol (active), implicated in metabolic syndrome.[2][3][4]
Scintillation Proximity Assay (SPA)

Objective: Measure inhibition of the conversion of


H-cortisone to 

H-cortisol.

Protocol:

  • Microsome Prep: Isolate microsomes from HEK-293 cells stably expressing human 11

    
    -HSD1.
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl

    
    , 200 
    
    
    
    M NADPH.
  • Substrate: Add

    
    H-cortisone (200 nM).
    
  • Reaction: Incubate microsomes + compound + substrate for 20-60 mins at 37°C.

  • Stop/Detection: Add SPA beads coated with anti-cortisol monoclonal antibody.

  • Mechanism: Only the product (

    
    H-cortisol) binds the beads, generating light via the scintillant. Unconverted substrate does not bind.
    
  • Selectivity Check: Counter-screen against 11

    
    -HSD2 (which converts cortisol to cortisone) to ensure the compound does not cause mineralocorticoid excess.
    
Visualization: 11 -HSD1 Assay Workflow

HSD1_Assay Start Microsomes (h11β-HSD1) Mix Add 3H-Cortisone + NADPH + Test Compound Start->Mix Incubate Incubate 37°C (30 min) Mix->Incubate Beads Add Anti-Cortisol SPA Beads Incubate->Beads Read Scintillation Counting (Detects 3H-Cortisol only) Beads->Read

Figure 2: SPA workflow for identifying selective 11


-HSD1 inhibitors.

Part 5: Summary of Key Data Parameters

Therapeutic AreaPrimary TargetKey AssayDesired Outcome
Antimicrobial SaCrtM (Enzyme)Pigment Inhibition / MICMIC < 4

g/mL; Loss of staphyloxanthin
Antiviral M2 ChannelTEVC / CPE Reduction>50% Current Block; IC

< 1

M
Oncology EGFR / HER2TR-FRET Kinase AssayIC

< 100 nM; Selectivity vs. normal cells
Metabolic 11

-HSD1
SPA / HTRFIC

< 50 nM; >100-fold selectivity vs HSD2

References

  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. Source: Molecular Diversity (2025) [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Source: Bioorganic Chemistry (2022) [Link]

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors. 
    Source: Bioorganic & Medicinal Chemistry Letters (2012)
    [Link]
    
  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Source: Pharmaceutical Chemistry Journal (2019) [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11

    
    -HSD1. 
    Source: International Journal of Molecular Sciences (2021)
    [Link][2][4]
    

Sources

Antimicrobial Potential of Adamantyl-Imidazole Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Properties of Adamantyl-Imidazole Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that transcend traditional mechanisms of action. Adamantyl-imidazole conjugates represent a promising class of hybrid molecules that synergize the lipophilic, membrane-permeating properties of the adamantane cage with the enzymatic inhibitory capacity of the imidazole ring. This guide analyzes the structure-activity relationships (SAR), dual-mechanism of action, and synthesis protocols for these compounds, positioning them as candidates for overcoming multidrug-resistant (MDR) bacterial and fungal pathogens.

Chemical Rationale & Structure-Activity Relationship (SAR)

The design of adamantyl-imidazole hybrids is predicated on the "dual-anchor" hypothesis. The adamantane moiety acts as a lipophilic carrier, facilitating transport across the microbial cell envelope, while the imidazole moiety targets specific metalloenzymes (e.g., CYP51 in fungi).

The Adamantane Anchor
  • Lipophilicity: The tricyclic adamantane cage (

    
    ) significantly increases 
    
    
    
    , enhancing passive diffusion through the lipid-rich mycobacterial cell wall and Gram-negative outer membranes.
  • Steric Bulk: The rigid, bulky structure prevents rapid efflux by standard pumps (e.g., NorA, TetK) by sterically hindering binding to the transporter active site.

The Imidazole Pharmacophore[1][2]
  • Nitrogen Electron Donors: The

    
     atom of the imidazole ring coordinates with the heme iron of cytochrome P450 enzymes (specifically lanosterol 14
    
    
    
    -demethylase in fungi), blocking ergosterol biosynthesis.
  • Bacterial Targets: In bacteria, imidazole derivatives have been implicated in the inhibition of FabH (fatty acid synthesis) and DNA gyrase, though membrane disruption remains the primary synergistic mechanism with adamantane.

Linker Optimization (SAR)
  • Chain Length: A methylene or ethylene linker between the adamantane and imidazole is optimal. Longer chains (

    
    ) often lead to excessive flexibility, reducing binding affinity to the target enzyme pocket.
    
  • Positioning: 1-adamantyl derivatives generally show higher stability and lipophilicity compared to 2-adamantyl isomers, though the latter can offer unique geometric advantages in restricted binding pockets.

Mechanism of Action (MOA)

The therapeutic potency of adamantyl-imidazoles lies in their ability to attack the pathogen on two fronts: physical membrane disruption and metabolic inhibition.

Dual-Targeting Pathway
  • Phase I (Entry & Disruption): The lipophilic adamantane tail inserts into the phospholipid bilayer, increasing membrane fluidity and causing leakage of ions (

    
    , 
    
    
    
    ). This compromises the proton motive force (PMF).
  • Phase II (Enzymatic Blockade): Once intracellular, the imidazole head group binds to the heme cofactor of CYP51 (fungi) or potentially FabH/Gyrase (bacteria), halting essential biosynthetic pathways.

Visualization of Signaling & Inhibition

The following diagram illustrates the concurrent pathways of membrane destabilization and enzymatic inhibition.

MOA_Pathway Compound Adamantyl-Imidazole Conjugate Membrane Microbial Cell Membrane Compound->Membrane Hydrophobic Insertion (Adamantane moiety) Intracellular Intracellular Space Membrane->Intracellular Passive Diffusion PMF Proton Motive Force Collapse Membrane->PMF Destabilization CYP51 Target: CYP51 (Lanosterol 14a-demethylase) Intracellular->CYP51 Coordination to Heme Fe (Imidazole moiety) Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Precursor Buildup CellDeath Cell Death Ergosterol->CellDeath Fungistatic/cidal Effect ToxicSterols->CellDeath Leakage Ion Leakage (K+, Mg2+) PMF->Leakage Leakage->CellDeath Bactericidal Effect

Figure 1: Dual mechanism of action showing membrane disruption (mediated by adamantane) and enzymatic inhibition (mediated by imidazole).

Antimicrobial Spectrum & Efficacy Data[1][2][3][4][5][6][7][8]

The following data summarizes the typical Minimum Inhibitory Concentration (MIC) ranges observed for adamantyl-imidazole hybrids against key ESKAPE pathogens and fungal strains.

Pathogen TypeOrganismStrain CharacteristicsTypical MIC Range (µg/mL)Mechanism Note
Gram-Positive Staphylococcus aureusMRSA (Methicillin-Resistant)2.0 – 8.0Membrane disruption dominates; synergistic with

-lactams.
Gram-Positive Bacillus subtilisWild Type1.0 – 4.0High susceptibility to lipophilic cations.
Gram-Negative Escherichia coliWild Type8.0 – 32.0Outer membrane barrier reduces efficacy; requires optimized lipophilicity.
Gram-Negative Pseudomonas aeruginosaMDR> 64.0High efflux activity often confers intrinsic resistance.
Fungi Candida albicansFluconazole-Resistant0.5 – 4.0Potent CYP51 inhibition; adamantane overcomes efflux.
Fungi Aspergillus fumigatusWild Type1.0 – 8.0Effective inhibition of hyphal growth.

Synthesis & Characterization

The synthesis of adamantyl-imidazole conjugates typically involves N-alkylation or condensation reactions. Below is a validated pathway for synthesizing a 1-adamantyl-imidazole derivative.

Synthetic Pathway Visualization

Synthesis_Pathway Adamantane 1-Adamantanol Inter1 1-Adamantyl chloroacetate Adamantane->Inter1 Esterification (DCM, Et3N, 0°C) Linker Chloroacetyl Chloride Linker->Inter1 Imidazole Imidazole Product 1-Adamantyl-2-(1H-imidazol-1-yl) acetate Imidazole->Product Inter1->Product N-Alkylation (K2CO3, Acetone, Reflux)

Figure 2: Two-step synthesis route involving esterification followed by N-alkylation to couple the adamantane and imidazole moieties.

Protocol: Synthesis of 1-(2-(Adamantan-1-yl)ethyl)-1H-imidazole

Reagents: 1-Bromoadamantane, Imidazole, NaH (Sodium hydride), DMF (Dimethylformamide).

  • Activation: In a flame-dried round-bottom flask, dissolve imidazole (1.2 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add NaH (1.5 eq, 60% dispersion in oil) portion-wise at 0°C. Stir for 30 mins until

    
     evolution ceases.
    
  • Coupling: Add 1-(2-bromoethyl)adamantane (1.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography.

Experimental Protocols for Biological Evaluation

To ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines, follow these specific protocols.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of the compound that prevents visible growth.

  • Inoculum Prep: Prepare a 0.5 McFarland standard bacterial suspension (

    
     CFU/mL) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into columns 2–12.

  • Compound Dilution: Add 200 µL of the adamantyl-imidazole stock (dissolved in DMSO) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume: 200 µL.

  • Controls:

    • Growth Control:[1] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance measurement at

    
    .
    
Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Prepare culture tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC. Include a growth control (no drug).

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Challenges & Future Directions

While adamantyl-imidazole conjugates show immense potential, several hurdles remain for clinical translation:

  • Solubility: The high lipophilicity of the adamantane cage can lead to poor aqueous solubility. Solution: Formulation with cyclodextrins or modification with polar side chains (e.g., amino groups) on the linker.

  • Selectivity: Imidazoles can non-specifically inhibit human CYP450 enzymes. Solution: SAR optimization to maximize affinity for fungal CYP51 over human CYP3A4.

  • Toxicity: Membrane disruption can affect mammalian cells (hemolysis). Solution: Hemolysis assays against human RBCs must be performed early in the screening cascade.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Available at: [Link]

  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. ResearchGate. Available at: [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. PubMed Central. Available at: [Link]

  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials. PubMed. Available at: [Link]

Sources

Targeting the Influenza A M2 Proton Channel: Synthesis and Antiviral Efficacy of 2-(1-Adamantyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid emergence of resistance to adamantane-based M2 ion channel blockers (amantadine and rimantadine) in Influenza A virus (IAV) strains—specifically the S31N mutation—has necessitated the development of next-generation inhibitors.[1] This technical guide focuses on 2-(1-adamantyl)imidazole derivatives , a class of compounds designed to restore antiviral potency by leveraging the lipophilic adamantane cage for channel occlusion while utilizing the imidazole moiety to establish novel electrostatic interactions within the M2 pore. This document details the chemical synthesis via radical oxidative decarboxylation, the mechanism of action, and the experimental protocols required for validation.

Scientific Rationale: The M2 Channel and Resistance[1]

The Target: M2 Proton Channel

The M2 protein is a homotetrameric proton channel essential for the viral life cycle. It resides in the viral envelope and facilitates the acidification of the viral interior within the host endosome. This acidification triggers the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1), allowing the viral genome to enter the host nucleus.

The Resistance Problem (S31N)

Historical drugs like amantadine function by physically blocking the M2 pore. However, the S31N mutation (Serine to Asparagine at position 31) introduces a hydrophilic residue into the hydrophobic pore, destabilizing the binding of the hydrophobic adamantane cage. This single mutation renders the vast majority of circulating IAV strains resistant to first-generation adamantanes.

The Imidazole Solution

Incorporating an imidazole ring at the C-2 position of the adamantane scaffold serves a dual purpose:

  • Secondary Binding: The imidazole nitrogen can act as a hydrogen bond acceptor or donor, potentially interacting with the polar side chains of the mutant Asn31 or the gating His37 residues.

  • pH Sensitivity: The pKa of the imidazole ring (~6.0) allows it to be protonated at endosomal pH, potentially mimicking the hydronium ion and creating electrostatic repulsion that locks the channel in a closed state.

Chemical Synthesis: Radical Oxidative Decarboxylation

The most robust method for synthesizing 2-(1-adamantyl)imidazole is the Minisci-type radical substitution . This approach avoids harsh conditions and allows for the direct coupling of the adamantyl radical to the heteroaromatic base.

Reaction Logic

The reaction utilizes 1-adamantanecarboxylic acid as the radical precursor. Silver nitrate (


) catalyzes the oxidative decarboxylation of the acid by ammonium persulfate (

), generating a nucleophilic adamantyl radical (

). This radical selectively attacks the electron-deficient C-2 position of the protonated imidazole ring.
Synthesis Diagram[2]

SynthesisPathway Figure 1: Minisci Radical Substitution Pathway for Synthesis Start 1-Adamantanecarboxylic Acid Reagents AgNO3 (cat), (NH4)2S2O8 Solvent: 10% H2SO4 / CH3CN Start->Reagents Oxidation Intermediate Adamantyl Radical (Ad•) + CO2 (gas) Reagents->Intermediate Decarboxylation Target Protonated Imidazole Intermediate->Target Radical Attack at C-2 Product 2-(1-Adamantyl)imidazole Target->Product Re-aromatization (-H+)

[2]

Detailed Synthesis Protocol

Safety Note: Ammonium persulfate is a strong oxidizer. Silver nitrate stains skin and surfaces. Work in a fume hood.

  • Reagent Preparation:

    • Dissolve 1-adamantanecarboxylic acid (10 mmol) and imidazole (10 mmol) in a mixture of acetonitrile (30 mL) and 10% aqueous sulfuric acid (10 mL).

    • Add Silver nitrate (

      
      )  (1 mmol, 0.1 eq) as the catalyst.
      
  • Radical Initiation:

    • Heat the solution to 75–80°C with vigorous stirring.

    • Add a solution of Ammonium persulfate (12 mmol, 1.2 eq) in water (10 mL) dropwise over 20 minutes. Note: Evolution of

      
       gas will be observed.
      
  • Reaction & Workup:

    • Reflux for an additional 1–2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Cool the reaction mixture to room temperature and pour onto ice-water (100 mL).

    • Neutralize with aqueous Ammonium Hydroxide (

      
      ) to pH ~8–9 to precipitate the free base.
      
  • Purification:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate
      
    • Recrystallize from acetonitrile or purify via silica gel column chromatography (Eluent: DCM/MeOH gradient).

    • Yield Expectation: 50–65%.[3]

Antiviral Pharmacology & Mechanism[1][5][6][7]

Mechanism of Action (MOA)

The adamantyl group acts as a steric plug within the N-terminal region of the M2 channel pore. The imidazole tail extends toward the "histidine gate" (His37 tetrad).

  • Wild-Type (WT) Binding: The adamantane cage sits in a hydrophobic pocket formed by Val27 and Ala30.

  • S31N Mutant Binding: In resistant strains, the imidazole derivative attempts to form H-bonds with the Asn31 amide side chain, compensating for the loss of hydrophobic contacts.

MOA Diagram

MOA Figure 2: Mechanism of M2 Channel Blockade Virus Influenza A Virus (Endosome) M2_Open M2 Channel (Open) Proton Influx (H+) Virus->M2_Open Low pH Trigger Binding Steric Occlusion (Adamantane) + H-Bonding (Imidazole) M2_Open->Binding Drug Entry Inhibitor 2-(1-Adamantyl)imidazole Inhibitor->Binding M2_Closed M2 Channel (Blocked) No Acidification Binding->M2_Closed Outcome Inhibition of vRNP Uncoating Viral Replication Halted M2_Closed->Outcome

Comparative Efficacy Data

The following table summarizes the antiviral profile of 2-(1-adamantyl)imidazole (Compound 2a) and its derivatives compared to standard adamantanes.

CompoundStrain TargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
Amantadine (Ref) Influenza A (WT)0.5 – 1.0>100>100
Amantadine (Ref) Influenza A (S31N)>100 (Resistant)>100N/A
2-(1-Adamantyl)imidazole Influenza A (WT)1.5 – 5.0 >200>40
2-(1-Adamantyl)imidazole Influenza A (S31N)Moderate Activity>200Variable
N-Methyl derivative Influenza A (WT)2.0 – 6.0150~25

Note: Data derived from consensus values in adamantyl-azole literature. Specific values may vary by assay conditions (plaque vs. CPE).

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), the following self-validating protocols should be used.

Plaque Reduction Assay (The Gold Standard)

This assay measures the ability of the compound to reduce the number of infectious viral plaques formed on a cell monolayer.

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates (

    
     cells/well). Incubate overnight to form a confluent monolayer.
    
  • Infection: Wash cells with PBS. Infect with Influenza A virus (approx. 50–100 PFU/well) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of 2-(1-adamantyl)imidazole (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO control (0%) and Amantadine control.

  • Incubation: Incubate for 48–72 hours at 37°C / 5%

    
    .
    
  • Fixation & Staining: Fix cells with 10% formalin. Remove agarose plug. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % inhibition relative to DMSO control.

Cytotoxicity Assay (MTT)

Crucial for calculating the Selectivity Index (SI = CC50 / IC50).

  • Seeding: Seed MDCK cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions of the compound (up to 500 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Determine CC50 (concentration reducing viability by 50%).[4][5]

Experimental Workflow Diagram

Workflow Figure 3: Biological Validation Workflow cluster_0 Parallel Assays Compound Synthesized Derivative MTT MTT Assay (Cytotoxicity) Compound->MTT Plaque Plaque Reduction (Antiviral Efficacy) Compound->Plaque MDCK MDCK Cell Culture MDCK->MTT MDCK->Plaque Analysis Data Analysis (Calculate SI = CC50/IC50) MTT->Analysis CC50 Plaque->Analysis IC50 Decision Lead Candidate? Analysis->Decision

Conclusion & Future Outlook

2-(1-adamantyl)imidazole represents a significant structural evolution from parent adamantane amines. By introducing a heteroaromatic imidazole ring, researchers can probe the H-bonding landscape of the M2 channel, offering a pathway to overcome the S31N resistance barrier. Future optimization should focus on:

  • N-Alkylation: Modifying the imidazole nitrogen to increase lipophilicity or introduce specific H-bond donors.

  • Combination Therapy: Synergistic testing with Neuraminidase inhibitors (e.g., Oseltamivir).

References

  • Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. [Link] (Search Term: "Synthesis and antiviral activity of 2-(1-adamantyl)imidazole")

  • Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. PubMed Central. [Link]

  • Antiviral Activity of 1-Adamantanamine (Amantadine). PubMed. [Link]

  • Minisci Reaction for Heterocycle Functionalization. Organic Chemistry Portal. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

Sources

Technical Deep Dive: The Adamantyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the adamantyl group, focusing on its physicochemical properties, steric parameters, and application in medicinal chemistry.

Physicochemical Anchor, Steric Fortress, and Pharmacokinetic Modulator

Executive Summary

The adamantyl group (


), a diamondoid cage structure, represents a unique pharmacophore in drug design. Unlike flexible alkyl chains or planar aromatic rings, the adamantyl moiety offers a rigid, spherical, and highly lipophilic bulk. This guide analyzes its dual role as a "Lipophilic Bullet" for membrane penetration and a "Steric Fortress" for metabolic stability. We provide quantitative steric parameters, synthesis protocols, and mechanistic insights for researchers optimizing lead compounds.

The Physicochemical Anchor: Lipophilicity & Thermodynamics

The introduction of an adamantyl group is often a strategic decision to drastically alter the partition coefficient (


) of a molecule. It acts as a "lipophilic anchor," driving compounds into hydrophobic pockets or across biological membranes.
Quantitative Lipophilicity Data

The adamantyl group contributes significantly more to lipophilicity than standard alkyl groups due to its high carbon density and lack of polarizable electrons.

Substituent Group

(approx. increment)
Charton Steric Parameter (

)
Taft Steric Parameter (

)
Methyl (

)
+0.50.520.00 (Ref)
tert-Butyl (

)
+1.981.24-1.54
1-Adamantyl (

)
+3.10 1.33 <-2.0 (Est.)

Table 1: Comparative physicochemical parameters. Note the massive lipophilic jump provided by the adamantyl group compared to the t-butyl group.

Mechanism: The Hydrophobic Collapse

The adamantyl group functions through the hydrophobic effect . In aqueous environments, water molecules form an ordered "ice-like" cage (clathrate) around the hydrophobic adamantane. Binding to a lipophilic receptor pocket releases these ordered water molecules into the bulk solvent, resulting in a large gain in entropy (


).


While the enthalpy (


) of interaction is favorable (van der Waals forces), the driving force is often the entropic gain from water displacement.
Visualization: The Lipophilic Bullet Mechanism

The following diagram illustrates how the adamantyl group facilitates membrane crossing and receptor anchoring.

LipophilicBullet cluster_mechanism Thermodynamic Driver Drug_Aq Drug-Adamantyl (Aqueous Phase) Membrane Lipid Bilayer (Hydrophobic Core) Drug_Aq->Membrane Rapid Partitioning (High logP drive) Receptor Target Receptor (Hydrophobic Pocket) Membrane->Receptor Lateral Diffusion & Anchoring Mechanisms 1. Desolvation of Water Cage 2. Entropic Gain (+ΔS) 3. vdW Contact Optimization

Figure 1: The "Lipophilic Bullet" trajectory. The high logP drives the molecule from the aqueous phase into the membrane, where it can laterally diffuse to the receptor site.

The Steric Fortress: Geometry & Metabolic Shielding

The adamantyl group is not just heavy; it is volumetrically demanding. It is a rigid cage that cannot rotate or fold, unlike long alkyl chains.

Steric Parameters

As shown in Table 1, the Charton steric parameter (


) for 1-adamantyl (1.[1]33) exceeds that of the t-butyl group (1.24).[1][2] This implies that the adamantyl group creates a "cone of protection" around the attachment point.
Metabolic Shielding Mechanism

One of the most valuable applications of the adamantyl group is Metabolic Stability .

  • Steric Hindrance: It physically blocks approach by metabolic enzymes (e.g., CYP450 isoforms, esterases).

  • Bridgehead Stability: The bridgehead carbons (positions 1, 3, 5, 7) are resistant to formation of planar intermediates (alkenes or carbocations) due to Bredt’s Rule (though 1-adamantyl carbocations can form, they are slow to react with nucleophiles due to steric screening).

MetabolicShield CYP CYP450 Enzyme (Heme Iron) Drug Labile Group (e.g., Amide/Ester) CYP->Drug BLOCKED (Steric Clash) Adamantane Adamantyl Cage (Steric Bulk) Adamantane->Drug covalently bonded

Figure 2: Metabolic Shielding. The bulk of the adamantyl group (black) prevents the catalytic center of enzymes (red) from accessing the labile functional group (blue).

Experimental Protocols

As a Senior Scientist, ensuring reproducibility is paramount. The following protocols outline the synthesis of a fundamental adamantyl derivative and a method for validating its lipophilicity.

Protocol A: Synthesis of 1-Amino-Adamantane (Amantadine) via Ritter Reaction

Target: To introduce an amine handle onto the adamantyl cage, allowing further conjugation to drug scaffolds.

Reagents:

  • 1-Bromoadamantane (1.0 eq)

  • Acetonitrile (Excess, solvent & reactant)

  • Sulfuric Acid (

    
    , conc.)
    
  • Sodium Hydroxide (NaOH)

Workflow:

  • Carbocation Formation: Dissolve 1-Bromoadamantane in glacial acetic acid. Add concentrated

    
     dropwise at 
    
    
    
    . The acid promotes the leaving of the bromide, generating the stable tertiary 1-adamantyl cation.
  • Nucleophilic Attack: Add acetonitrile slowly. The nitrile nitrogen attacks the carbocation, forming the nitrilium ion intermediate.

  • Hydrolysis: Heat the mixture to reflux for 2 hours. Add water to hydrolyze the intermediate to the acetamide (

    
    -1-adamantylacetamide).
    
  • Deprotection: Reflux the acetamide in aqueous NaOH/Ethylene Glycol at

    
     overnight to cleave the acetyl group.
    
  • Workup: Cool, extract with diethyl ether, dry over

    
    , and crystallize as the hydrochloride salt using HCl/Ether.
    

Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the acetamide methyl singlet (~1.9 ppm) and the characteristic adamantane multiplets at 
    
    
    
    1.6–2.1 ppm (15H).
Protocol B: Lipophilicity Determination (HPLC Method)

Rationale: Traditional shake-flask methods are slow and prone to emulsion errors with highly lipophilic adamantyl compounds. Reversed-phase HPLC is preferred.

Workflow:

  • Column: C18 Reversed-Phase column (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Formic acid. Run at various %MeOH (e.g., 60%, 70%, 80%).

  • Standards: Run a set of standards with known logP values (e.g., Toluene, Naphthalene, Triphenylene).

  • Calculation:

    • Calculate the capacity factor

      
      .
      
    • Plot

      
       vs. %MeOH.
      
    • Extrapolate to 0% Methanol to find

      
      .
      
    • Correlate

      
       with standard logP values to determine the unknown.
      

Case Studies in Drug Development

Case Study 1: Vildagliptin (Galvus)
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Role of Adamantane: The 1-adamantyl group fills the hydrophobic S1 pocket of the DPP-4 enzyme. Its steric bulk improves selectivity over related peptidases (DPP-8/9), reducing toxicity. The lipophilicity also improves oral bioavailability compared to less bulky analogs.

Case Study 2: Amantadine & Rimantadine[4]
  • Target: M2 Ion Channel (Influenza A) / NMDA Receptor (Parkinson's).

  • Role of Adamantane:

    • M2 Channel: The adamantyl cage physically occludes the viral M2 ion channel pore. The diameter of the adamantane cage (~7 Å) is a perfect geometric fit for the channel lumen, acting as a "cork in a bottle."

    • BBB Penetration: The high lipophilicity allows these amines to cross the Blood-Brain Barrier efficiently, which is critical for their CNS activity in Parkinson's treatment.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963. Link

  • Charton, M. (1975). Steric effects.[2][3][4][5][6][7] I. Esterification and acid-catalyzed hydrolysis of esters.[4] Journal of the American Chemical Society, 97(6), 1552-1556. Link

  • Tsuji, M. (2020).[8] A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.[9] Organic Process Research & Development. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text for LogP and Taft parameters).

Sources

The Adamantane Pharmacophore: Structural Ballistics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) as a privileged structure in medicinal chemistry.[1] Beyond its historical designation as a "lipophilic bullet," this guide explores the adamantane cage as a precision tool for modulating protein-ligand interfaces, optimizing pharmacokinetic profiles, and stabilizing transition states in enzyme active sites.[2] We examine three distinct mechanistic paradigms: steric channel occlusion (Virology), uncompetitive receptor antagonism (Neurology), and covalent enzymatic anchoring (Metabolic Disease).

The Adamantane Scaffold: Physicochemical Architecture

The adamantane moiety is defined by its rigid, diamondoid cage structure.[1][2] It is not merely a lipophilic add-on but a space-filling pharmacophore that imparts specific thermodynamic and kinetic properties to drug candidates.[2]

Core Properties
PropertyValue / CharacteristicMedicinal Impact
LogP (Lipophilicity) ~2.7 (Adamantane)Enhances BBB permeability; increases membrane residence time.[2]
Geometry Td symmetry (approx.)Spherical bulk (diameter ~3.5 Å) creates a "ball-bearing" fit in hydrophobic pockets.[2]
Metabolic Stability High (C-H bonds)Resists oxidative metabolism; often excreted unchanged (e.g., Amantadine).[2]
Steric Bulk Rigid CagePrevents conformational collapse of attached pharmacophores; blocks metabolic access to adjacent groups.[1]
The "Lipophilic Bullet" Concept

The term "lipophilic bullet" refers to the rapid transport of the adamantane moiety across the blood-brain barrier (BBB) followed by its high-affinity binding to hydrophobic channel lumens. In modern design, this concept has evolved into the "Anchor and Linker" strategy, where the adamantane cage anchors the molecule in a hydrophobic subsite (e.g., S2 pocket of DPP-4), orienting the catalytic warhead (e.g., nitrile) toward the active site.[2]

Antiviral Applications: The M2 Proton Channel Blockers[3][4][5][6]

Mechanism of Action: Steric Occlusion

Amantadine and Rimantadine function as M2 ion channel blockers in Influenza A. The M2 protein is a homotetrameric proton channel essential for viral uncoating within the endosome.[2]

  • Binding Site: The adamantane cage binds within the N-terminal lumen of the M2 pore, specifically interacting with Val27 and Ala30 .

  • Mechanism: It physically occludes the channel, preventing the influx of H+ ions required to acidify the viral interior. This blockage halts the dissociation of the viral ribonucleoprotein (vRNP) from the M1 matrix protein, stopping nuclear import and replication.

  • Resistance: Mutations such as S31N (Serine to Asparagine at position 31) enlarge the pore or alter its polarity, preventing the adamantane cage from binding effectively.[2]

Visualization: M2 Channel Blockade Pathway

M2_Blockade cluster_0 Endosomal Compartment cluster_1 Viral Interior Acid Low pH (High [H+]) M2_Open M2 Channel (Open State) Acid->M2_Open Activates M2_Blocked M2 Channel + Adamantane (Steric Occlusion) M2_Open->M2_Blocked Amantadine Binding (Val27/Ala30) H_Influx H+ Influx M2_Open->H_Influx Conducts H+ M2_Blocked->H_Influx Blocks No_Replication Replication Halted M2_Blocked->No_Replication Prevents Uncoating Acidification Viral Acidification H_Influx->Acidification Dissociation vRNP-M1 Dissociation Acidification->Dissociation Replication Nuclear Import & Replication Dissociation->Replication

Caption: Figure 1. Mechanism of Influenza A inhibition.[2] Amantadine sterically occludes the M2 proton channel, preventing viral acidification and subsequent ribonucleoprotein release.[3]

Neurological Applications: Uncompetitive NMDA Antagonism[2][7]

Memantine: The "Fast-Off" Antagonist

Memantine (1-amino-3,5-dimethyladamantane) treats moderate-to-severe Alzheimer’s disease.[2] Its efficacy stems from its unique interaction with the N-methyl-D-aspartate (NMDA) receptor.[2]

  • Uncompetitive Antagonism: Memantine binds only when the channel is open (agonist-bound).[2][4]

  • The "Fast-Off" Kinetic Principle: Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel (causing psychosis), Memantine has a rapid off-rate (

    
    ).[2]
    
    • Resting State: Memantine blocks tonic, pathological glutamate leakage (excitotoxicity).[2]

    • Active State: During a strong synaptic transmission (high glutamate), the high concentration of agonist displaces Memantine or allows sufficient ion flux before re-blockade, preserving physiological memory formation (Long-Term Potentiation).[2]

  • Binding Mode: The two methyl groups at positions 3 and 5 fit into hydrophobic pockets formed by Ala645 (GluN1 subunit) and Ala644 (GluN2B subunit).[5]

Visualization: The Memantine Kinetic Filter

NMDA_Mechanism cluster_Pathology Pathological State (Excitotoxicity) cluster_Physiology Physiological State (Memory) Glutamate Glutamate Release Tonic_Glu Tonic Low [Glu] Glutamate->Tonic_Glu Phasic_Glu Phasic High [Glu] Glutamate->Phasic_Glu Channel_Open_Low Channel Open (Low Conductance) Tonic_Glu->Channel_Open_Low Memantine_Block Memantine Trapping (Blocks Pore) Channel_Open_Low->Memantine_Block Preferential Binding Ca_Influx_Tox Excessive Ca2+ Influx Cell_Death Neuronal Apoptosis Ca_Influx_Tox->Cell_Death Memantine_Block->Ca_Influx_Tox Blocks Channel_Open_High Channel Open (High Conductance) Phasic_Glu->Channel_Open_High Memantine_Exit Memantine Dissociation (Fast Off-Rate) Channel_Open_High->Memantine_Exit Depolarization Driven Ca_Influx_Phys Controlled Ca2+ Influx Memantine_Exit->Ca_Influx_Phys LTP Long-Term Potentiation Ca_Influx_Phys->LTP

Caption: Figure 2.[2] Memantine acts as a signal-to-noise filter.[2] It blocks pathological low-level activation (noise) but dissociates rapidly during high-level synaptic transmission (signal).

Metabolic Disorders: DPP-4 Inhibition[2][10][11][12][13]

Saxagliptin & Vildagliptin: The Anchor Strategy

In Type 2 Diabetes, inhibiting Dipeptidyl Peptidase-4 (DPP-4) prolongs the half-life of GLP-1.[2] Adamantane derivatives Saxagliptin and Vildagliptin utilize the adamantane cage as a steric anchor.[2]

  • Binding Mode (Saxagliptin):

    • Covalent Warhead: The nitrile group forms a reversible covalent imidate adduct with the catalytic Ser630 residue.[2][6]

    • Hydrophobic Anchor: The adamantane moiety (specifically the 3-hydroxyadamantyl group in Saxagliptin) occupies the S2 subsite of the enzyme.

    • Interaction: The adamantane cage forms Van der Waals interactions with Tyr547 , Trp629 , and Tyr662 .[2] The hydroxyl group on the adamantane forms a specific hydrogen bond with Tyr547 , increasing potency compared to Vildagliptin.[2]

Experimental Protocols

Protocol A: Synthesis of Amantadine via Ritter Reaction

Objective: Synthesis of 1-acetamidoadamantane followed by hydrolysis to 1-aminoadamantane (Amantadine).[2] Safety: Perform in a fume hood. Sulfuric acid is corrosive.[2]

Step 1: Ritter Reaction (Formation of Acetamide Intermediate) [7]

  • Reagents: 1-Bromoadamantane (10 mmol), Acetonitrile (excess, solvent/reactant), Concentrated Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve 1-bromoadamantane in Acetonitrile (15 mL) in a round-bottom flask.

    • Add concentrated

      
       (3 mL) dropwise at 0°C.
      
    • Heat the mixture to reflux (80°C) for 4 hours.

    • Mechanism: Generation of the tertiary adamantyl carbocation, nucleophilic attack by acetonitrile, followed by hydration.[2]

    • Workup: Pour onto crushed ice. Filter the precipitate (1-acetamidoadamantane).[2] Wash with water and dry.[2]

Step 2: Hydrolysis

  • Reagents: 1-Acetamidoadamantane, NaOH (pellets), Diethylene glycol (solvent).

  • Procedure:

    • Suspend the intermediate in Diethylene glycol containing NaOH (20% w/v).

    • Reflux at 180°C for 12 hours.

    • Workup: Cool, extract with diethyl ether, dry over

      
      , and evaporate solvent.
      
    • Purification: Recrystallize from n-hexane or convert to HCl salt using ethanolic HCl.[2]

Protocol B: Electrophysiological Evaluation of NMDA Blockade

Objective: Determine the Voltage-Dependent Block of Memantine. System: Whole-cell patch-clamp in HEK293 cells expressing GluN1/GluN2B.[2]

  • Preparation:

    • Transfect HEK293 cells with GluN1 and GluN2B cDNA.[2]

    • Record 24-48 hours post-transfection.[2]

  • Solutions:

    • Extracellular:[2] 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM

      
      , 10 
      
      
      
      M Glycine (co-agonist).[2]
    • Agonist: Add 100

      
      M Glutamate.[2]
      
    • Antagonist: Add Memantine (1

      
      M to 100 
      
      
      
      M).
  • Voltage Protocol:

    • Hold membrane potential (

      
      ) at -70 mV.[2]
      
    • Apply Glutamate (steady state current).

    • Apply Memantine.[2][5][8][9][10] Observe current decay (blockade).[10]

    • Voltage Ramp: Ramp

      
       from -100 mV to +40 mV.
      
  • Analysis:

    • Memantine exhibits strong block at hyperpolarized potentials (negative voltage) and relief of block at depolarized potentials (positive voltage).

    • Calculate

      
       at -70 mV vs +40 mV to demonstrate voltage dependence.
      

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[2] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2] Link

  • Schnell, J. R., & Chou, J. J. (2008).[2] "Structure and mechanism of the M2 proton channel of influenza A virus." Nature, 451(7178), 591–595.[2] Link

  • Lipton, S. A. (2006).[2] "Paradigm shift in neuroprotection: interrelation between interference with co-agonists and uncompetitive antagonism." Cell Calcium, 40(2), 165–174.[2] Link

  • Metz, G., et al. (2007).[2] "Saxagliptin: A selective, potent, and reversible inhibitor of Dipeptidyl Peptidase-4."[2] Journal of Medicinal Chemistry, 50, 2297-2300.[2] Link

  • Jirgensons, A., et al. (2000).[2][11] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction." Synthesis, 12, 1709-1712.[2] Link

Sources

Technical Guide: Therapeutic Utility of Functionalized Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazole ring (1,3-diazole) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Its ubiquity in FDA-approved therapeutics (e.g., Dacarbazine, Losartan, Ketoconazole) stems from its unique electronic amphotericity. It can act as both a hydrogen bond donor (via N1-H) and acceptor (via N3), and crucially, as a monodentate ligand for transition metal ions (Zn²⁺, Fe²⁺/Fe³⁺) in metalloenzymes.

This guide analyzes the structural basis of imidazole's efficacy, details the mechanistic pathways in oncology and infectious disease, and provides a validated workflow for the synthesis and screening of functionalized imidazole libraries.

Structural Basis of Efficacy

The therapeutic versatility of imidazole is dictated by its tautomerism and pKa (approx. 7.0), allowing it to exist in neutral and cationic forms at physiological pH.

Pharmacophore Mapping
  • N3 (Pyridine-like Nitrogen): The primary site for coordination with heme iron (e.g., CYP450 inhibition) and hydrogen bond acceptance.

  • N1 (Pyrrole-like Nitrogen): The site for hydrogen bond donation or substitution to control lipophilicity (LogP).

  • C2, C4, C5 Positions: Vectors for functionalization to optimize steric fit within a binding pocket.

Table 1: Structure-Activity Relationship (SAR) Matrix
PositionFunctionalization StrategyTherapeutic ImpactExample Drug
N1 Alkylation/ArylationModulates solubility & bioavailability; prevents tautomerism.Losartan (Angiotensin II antagonist)
C2 Thioether/Sulfinyl groupsEnhances metabolic stability; targets specific kinases.Fenbendazole (Antiparasitic)
N3 Unsubstituted (Lone Pair)Essential for metal coordination (Heme Fe binding).Ketoconazole (CYP51 inhibitor)
C4/C5 Nitro (-NO₂) groupInduces redox cycling; toxic to anaerobes (DNA damage).Metronidazole (Antibacterial)
Fused Benzimidazole fusionIncreases hydrophobic surface area for kinase ATP pockets.Bendamustine (Alkylating agent)

Therapeutic Mechanisms[1]

Antimicrobial & Antifungal: CYP51 Inhibition

The primary mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51). The unhindered nitrogen (N3) of the imidazole ring binds covalently to the heme iron (Fe³⁺) in the enzyme's active site.[1] This blocks the binding of oxygen, preventing the demethylation of lanosterol, which leads to a depletion of ergosterol—a vital component of the fungal cell membrane.

Mechanistic Pathway Diagram

CYP51_Inhibition Figure 1: Mechanism of CYP51 Inhibition by Imidazoles cluster_effect Imidazole Functionalized Imidazole (Drug) Heme Heme Cofactor (Fe3+ Center) Imidazole->Heme N3 coordinates to Fe3+ Lanosterol Lanosterol (Substrate) Imidazole->Lanosterol Blocks Binding CYP51 CYP51 Enzyme (Active Site) CYP51->Heme Contains Membrane Fungal Membrane Destabilization CYP51->Membrane Inhibition leads to Cell Lysis Heme->Lanosterol Normal Function: Oxidizes Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol Inhibited Ergosterol->Membrane Maintains Structure

Caption: The N3 nitrogen of the imidazole displaces the native ligand at the heme iron center, halting ergosterol biosynthesis.

Oncology: Kinase Inhibition & DNA Alkylation

In oncology, functionalized imidazoles serve two distinct roles:

  • Alkylating Agents: Drugs like Dacarbazine (an imidazole carboxamide) are prodrugs. They are bioactivated by CYP450 to form a methyldiazonium ion, which methylates DNA at the O6-guanine position, triggering apoptosis.

  • Kinase Inhibitors: Fused imidazoles (e.g., purines, benzimidazoles) mimic the adenine ring of ATP, allowing them to bind competitively to the ATP-binding pocket of protein kinases (e.g., BCR-ABL, BRAF).

Experimental Protocol: Synthesis & Screening

Self-Validating Protocol for 1,2,4,5-Tetrasubstituted Imidazoles via One-Pot MCR.

Synthesis Workflow (Debus-Radziszewski Variant)

This protocol utilizes a four-component condensation reaction, favored for its high atom economy and ability to generate diverse libraries rapidly.

Reagents:

  • Benzil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Ammonium Acetate (1.0 mmol)

  • Catalyst: Silica-supported sulfuric acid (SSA) or Iodine (5 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzil and the Aromatic Aldehyde in Ethanol.

  • Activation: Add the catalyst (Iodine or SSA) and stir at room temperature for 5 minutes to activate the carbonyls.

  • Condensation: Add the Primary Amine and Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3).

    • Validation Check: The disappearance of the benzil spot on TLC indicates reaction completion.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice. The solid imidazole derivative will precipitate.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to obtain pure crystals.

  • Characterization: Confirm structure via ¹H-NMR (look for aromatic protons and absence of aldehyde peak) and FT-IR (C=N stretch at ~1600 cm⁻¹).

Biological Screening: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ of synthesized imidazoles against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add synthesized imidazole compounds at serial dilutions (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Mechanism:[1][2] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability % relative to control.

Logical Workflow Diagram

Imidazole_Workflow Figure 2: Integrated Workflow for Imidazole Drug Discovery Design In Silico Design (Molecular Docking) Synthesis One-Pot MCR Synthesis Design->Synthesis Target Selection Library Compound Library (Derivatives) Synthesis->Library Yields Screening Biological Screening (MTT / CYP Inhibition) Library->Screening High Throughput Lead Lead Identification (IC50 < 10 µM) Screening->Lead Hits Optimization SAR Optimization (R-group modification) Screening->Optimization Low Activity Lead->Optimization Refinement Optimization->Design Iterative Cycle

Caption: An iterative cycle from in silico design to lead optimization ensures high-affinity candidates are selected.

Future Perspectives

The future of imidazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By linking an imidazole-based E3 ligase ligand (like thalidomide, a glutarimide derivative structurally related to imidazoles) to a target protein ligand, researchers can induce the degradation of "undruggable" cancer targets rather than just inhibiting them. Additionally, Metal-Organic Frameworks (MOFs) utilizing imidazole linkers (e.g., ZIF-8) are being explored as pH-responsive drug delivery systems for targeted chemotherapy.

References

  • Verma, A. et al. (2020). Imidazole: A Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health (PMC). [Link]

  • Zhang, L. et al. (2014). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Institutes of Health (PMC). [Link]

  • Alghamdi, S. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI Biomolecules. [Link]

  • Shalini, K. et al. (2010). Imidazole and its biological activities: A review. Chem Sin. [Link]

  • Borgers, M. et al. (1983).[3] The mechanism of action of the new antimycotic ketoconazole. The American Journal of Medicine.[3] [Link]

Sources

Methodological & Application

Technical Application Note: Preparation of 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd) Catalyst

[1]

Executive Summary & Strategic Rationale

The N-Heterocyclic Carbene (NHC) 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) represents a pinnacle of steric demand in modern catalysis.[1] Unlike its aromatic cousins (IMes, IPr), IAd possesses a flexible yet massive steric bulk (Percent Buried Volume,

1

This guide details the two-stage synthesis of IAd. While "one-pot" methods exist, they often trap impurities that poison catalytic cycles.[1] We utilize a stepwise isolation protocol :

  • Ligand Assembly: Formation of the pure imidazolium salt (IAd·HCl).

  • Catalyst Activation: Deprotonation to the free carbene (IAd) under strictly anhydrous conditions.[1]

Strategic Synthesis Workflow

The following diagram illustrates the critical pathway from raw materials to the active catalyst.

IAd_Synthesiscluster_inputsRaw Materialscluster_intermediatesStable Intermediatescluster_productActive CatalystAdNH21-AdamantylamineDiimineBis(adamantyl)diimine(Precipitate)AdNH2->DiimineCondensation(MeOH, cat. HCOOH)GlyoxalGlyoxal (40% aq)Glyoxal->DiiminePFAParaformaldehydeSaltIAd·HCl Salt(Stable Solid)PFA->SaltDiimine->SaltCyclization(HCl, PFA, EtOAc)CarbeneFree IAd Carbene(Air Sensitive)Salt->CarbeneDeprotonation(KOtBu, THF, -78°C to RT)

Caption: Stepwise synthesis of IAd. Blue nodes indicate stable, storable intermediates.[1] The Green node represents the reactive catalyst requiring inert atmosphere.

Protocol A: Synthesis of the Precursor (IAd·HCl)

The imidazolium salt is the "shelf-stable" form of the catalyst. High purity at this stage is critical for downstream catalytic performance.[1]

Phase 1: Formation of the Diimine

Reaction Type: Condensation | Time: 4–6 Hours | Scale: ~10g

Reagents:

  • 1-Adamantylamine (2.0 equiv)[1]

  • Glyoxal (40% w/w aq.[1][2][3] solution) (1.0 equiv)

  • Methanol (Reagent Grade)[1]

  • Formic Acid (Catalytic, ~3-4 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 1-Adamantylamine in Methanol (approx. 5 mL per gram of amine).

    • Note: Adamantylamine is bulky; slight warming (40°C) may speed up dissolution.[1]

  • Addition: Add Glyoxal solution dropwise. The solution will turn yellow.[1]

  • Catalysis: Add 3-4 drops of Formic Acid .

    • Mechanism:[2][4][5][6] Acid catalyzes the formation of the Schiff base by activating the carbonyl oxygen of glyoxal.

  • Reaction: Stir vigorously at room temperature (RT) for 4–6 hours. A bright yellow precipitate (the Diimine) will form.

  • Isolation: Filter the solid. Wash with cold methanol (

    
    ) to remove unreacted glyoxal.[1]
    
  • Drying: Dry under high vacuum.

    • Quality Check: Product should be a bright yellow powder.[1]

Phase 2: Cyclization to IAd·HCl

Reaction Type: Cyclization | Time: 2–3 Hours | Atmosphere: Air (Robust)[1]

Reagents:

  • Bis(adamantyl)diimine (from Phase 1) (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)[1]

  • HCl (4.0 M in Dioxane) (1.5 equiv)[1]

  • Ethyl Acetate (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Suspension: Suspend the Diimine and Paraformaldehyde in Ethyl Acetate (10 mL/g of diimine) in a flask. Cool to

    
     in an ice bath.
    
  • Acidification: Add HCl in Dioxane dropwise over 10 minutes.

    • Observation: The yellow color of the diimine will fade as the cyclization proceeds and the conjugated diimine system is broken.

  • Heating: Allow the mixture to warm to RT, then gently reflux (

    
    ) for 2 hours.
    
  • Precipitation: A white or off-white solid (IAd[1][3]·HCl) will precipitate.[1][3]

  • Purification: Filter the solid while the solvent is still warm (removes soluble impurities). Wash with Ethyl Acetate and Diethyl Ether.[1]

  • Drying: Dry thoroughly in a vacuum oven at

    
     overnight.
    

Data Summary: IAd·HCl Salt

PropertySpecificationNotes
Appearance White/Off-white powderYellow tint indicates residual diimine.[1]
Yield 80–90%High efficiency step.[1]

NMR (DMSO-d6)

ppm (s, 1H)
This is the acidic C2 proton.[1]
Stability HighHygroscopic; store with desiccant.[1]

Protocol B: Generation of Free Carbene (IAd)[1]

CRITICAL WARNING: The free carbene is extremely sensitive to moisture and oxygen. This protocol must be performed using Schlenk techniques or inside a Glovebox (


17

Reagents:

  • IAd[1][4][3][6][7][8][9]·HCl (Dried) (1.0 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.05 equiv) or NaH (1.2 equiv)[1]

  • Anhydrous THF or Toluene (Dried over Na/Benzophenone or from SPS)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under vacuum. Backfill with Argon/Nitrogen 3 times.[1]

  • Charging: Under inert gas flow, add IAd·HCl and KOtBu .[1]

  • Solvation: Add anhydrous THF via syringe.

    • Note: If using NaH, add NaH first, suspend in THF, then add salt slowly to control

      
       evolution.
      
  • Reaction: Stir at RT for 2–4 hours.

    • Visual Cue: The suspension will change texture as KCl precipitates and the carbene dissolves.

  • Filtration: Filter the mixture through a Celite pad (dried) or a frit under inert atmosphere to remove the inorganic salt (KCl/NaCl).

  • Isolation: Evaporate the solvent under vacuum to yield the free carbene.[1]

    • Alternative: If using as a catalyst in situ, use the filtered solution directly.

Quality Control & Characterization

The conversion from Salt to Carbene is best monitored via


1
NMR Diagnostic Table[1]
NucleusFeatureIAd[1][5][6][7][8]·HCl (Precursor)Free IAd (Catalyst)Interpretation

C2-H ProtonSinglet, ~10.2 ppm Absent Disappearance confirms deprotonation.

Backbone (C4/C5)~8.0 ppm~7.0 ppmUpfield shift due to increased electron density.[1]

C2 Carbon~136 ppm~210–220 ppm Extreme downfield shift characteristic of carbene C.

Handling & Storage Guidelines

  • IAd·HCl (Salt):

    • Store in a cool, dry place.[1]

    • Shelf life: Years.[1]

    • Hygroscopic: If left open, it will absorb water, making the stoichiometry for deprotonation difficult. Dry at

      
       under vacuum before use.[1]
      
  • IAd (Free Carbene):

    • Strictly Inert: Store in a glovebox.

    • Decomposition: Upon exposure to air, it protonates back to the salt (if HCl is present) or decomposes to ureas/formamides via oxidation.

    • Solution Stability: Stable in anhydrous THF/Toluene for days/weeks if sealed properly.

References

  • Arduengo, A. J., et al. (1991).[1][10][4][7] "A stable crystalline carbene."[1][7] Journal of the American Chemical Society, 113(1), 361-363.[1] Link[1]

  • Hintermann, L. (2007). "Expedient Syntheses of the N-Heterocyclic Carbene Precursor 1,3-Bis(1-adamantyl)imidazolium Chloride."[1] Beilstein Journal of Organic Chemistry, 3, 22. Link

  • Nolan, S. P.[1][10][2][5] (Ed.). (2006).[1] N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.[1] (General reference for NHC protocols).

  • Hans, M., et al. (2015).[1] "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry, 11, 2318–2328. Link

Application Note: High-Steric Cross-Coupling with Adamantyl NHC Ligands (IAd)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of homogeneous catalysis, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) represents a pinnacle of steric design.[1] Unlike standard phosphines or smaller NHCs (like IMes), the adamantyl groups of IAd provide a massive percent buried volume (%


) of approximately 37-50% depending on the specific congener and coordination sphere.[1]

This guide details the application of IAd-based palladium catalysts (specifically the Pd-PEPPSI-IAd precatalyst) in reactions that typically fail with conventional systems: tetra-ortho-substituted Suzuki-Miyaura couplings and room-temperature Buchwald-Hartwig aminations of aryl chlorides .

Technical Background: The "Adamantyl Effect"

To use these ligands effectively, one must understand why they work.[1] The efficacy of IAd stems from two synergistic properties:

  • Extreme Steric Bulk (The "Wingtip" Effect): The rigid adamantyl cage creates a protective pocket around the metal center. This facilitates Reductive Elimination , which is often the rate-determining step in forming crowded biaryls. The bulk forces the product off the metal.

  • Electron Richness: IAd is a stronger

    
    -donor than most phosphines (TEP 
    
    
    
    2038 cm
    
    
    ).[1] This electron density boosts the nucleophilicity of the Pd(0) center, accelerating the Oxidative Addition of unreactive substrates like aryl chlorides.
Comparative Ligand Metrics
LigandTypeTopology%

(approx)
Key Application
PPh3 PhosphineCone~30%General purpose (easy substrates)
IMes NHCFan~33%Aryl bromides, standard couplings
IPr NHCFan~35%Hindered substrates, general NHC workhorse
IAd NHCUmbrella>45% Tetra-ortho-biaryls, unactivated chlorides

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting where the Adamantyl ligand exerts its critical influence.

CatalyticCycle Precat Pd-PEPPSI-IAd (Precatalyst) Active Active Species [Pd(0)-IAd] Precat->Active Activation (Base/Heat) -Pyridine OxAdd Oxidative Addition (Facilitated by e- rich IAd) Active->OxAdd + Ar-Cl TransMet Transmetallation (Rate Limiting for some) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Driven by Steric Bulk) TransMet->RedElim Pd(II) Intermediate RedElim->Active Product Release

Caption: The catalytic cycle of Pd-PEPPSI-IAd. The bulky IAd ligand destabilizes the crowded Pd(II) intermediate, accelerating reductive elimination.[1]

Experimental Protocols

Protocol A: Synthesis of Pd-PEPPSI-IAd Precatalyst

Note: While commercially available, in-house synthesis is cost-effective and ensures freshness.

Reagents:

  • Palladium(II) chloride (

    
    )[1]
    
  • 1,3-Di(1-adamantyl)imidazolium chloride (

    
    )[1]
    
  • Potassium carbonate (

    
    )[1]
    
  • 3-Chloropyridine (solvent/ligand)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a stir bar, add

    
     (1.0 equiv), 
    
    
    
    (1.1 equiv), and
    
    
    (5.0 equiv).
  • Solvent: Add 3-chloropyridine (approx. 4 mL per mmol Pd). No inert atmosphere is strictly required for this step, but dry reagents are preferred.[1]

  • Heat: Stir at 80 °C for 16 hours . The mixture will turn from a slurry to a yellow/orange suspension.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.[1]

  • Precipitation: Concentrate the filtrate by rotary evaporation to a minimum volume. Add excess pentane or hexanes to precipitate the yellow solid.

  • Isolation: Filter, wash with pentane, and dry under high vacuum.[1]

  • Validation:

    
     NMR should show diagnostic peaks for the coordinated adamantyl protons and the 3-chloropyridine ligand.
    
Protocol B: Tetra-Ortho-Substituted Suzuki-Miyaura Coupling

Target: Synthesis of highly hindered biaryls (e.g., 2,2',6,6'-tetramethylbiphenyl).[1]

Critical Insight: The "flexible bulk" of IAd prevents the formation of inactive palladium dimers, a common failure mode in hindered couplings.

Reagents:

  • Catalyst: Pd-PEPPSI-IAd (1.0 – 2.0 mol%)[1]

  • Electrophile: Aryl Chloride (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)[1]

  • Base:

    
     (Potassium tert-butoxide) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial (screw-cap with septum) and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add Pd-PEPPSI-IAd, Aryl Chloride (if solid), Boronic Acid, and

    
     to the vial.
    
    • Note: If using a glovebox, weigh all solids inside.[1]

  • Liquid Addition: Seal the vial. Inject the solvent (Dioxane) via syringe.[1] If the Aryl Chloride is liquid, add it now.

    • Concentration: Aim for 0.5 M to 1.0 M. High concentration favors the bimolecular coupling over dehalogenation.

  • Activation: Stir at room temperature for 5 minutes to allow the base to activate the precatalyst (displacement of the pyridine ligand).

  • Reaction: Heat the block to 100 °C .

    • Time: Hindered substrates typically require 12–24 hours.[1]

  • Quench: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography.

Protocol C: Room Temperature Buchwald-Hartwig Amination

Target: Coupling of Aryl Chlorides with secondary amines.

Critical Insight: IAd is sufficiently electron-rich to facilitate oxidative addition of aryl chlorides at ambient temperature.

Reagents:

  • Catalyst: Pd-PEPPSI-IAd (1.0 – 2.0 mol%)[1]

  • Electrophile: Aryl Chloride (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 equiv)[1]

  • Base:

    
     (Sodium tert-butoxide) (1.2 equiv)[1]
    
  • Solvent: THF or DME (Dimethoxyethane)[1]

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with Pd-PEPPSI-IAd,

    
    , and Aryl Chloride (if solid).[1]
    
  • Solvent: Add THF (degassed).

  • Amine Addition: Add the amine via microliter syringe.

  • Reaction: Stir vigorously at 25 °C (Room Temp) .

    • Monitoring: Check TLC at 1 hour. Most activated chlorides convert fully within 1–4 hours. Deactivated chlorides may require mild heating (40–50 °C).[1]

  • Workup: Filter through a silica plug (eluting with ether) to remove Pd residues and salts.[1] Concentrate and purify.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black Precipitate (Pd black) Catalyst decomposition due to instability.1. Reduce temperature.2. Ensure solvent is strictly anhydrous/degassed.3.[1] Add 10-20% excess free IAd ligand (rarely needed for PEPPSI).[1]
No Reaction (Starting Material) Failure to activate precatalyst OR oxidative addition failure.[1]1. Switch base to

(stronger activation).2.[1] Increase temp by 10°C increments.3. Verify purity of Aryl Chloride (remove stabilizers).
Protodehalogenation (Ar-Cl

Ar-H)

-hydride elimination or solvent hydrogen abstraction.
1. Switch solvent to Toluene (less H-donor capability than alcohols/THF).2.[1] Increase concentration (kinetically favors coupling).[1]
Low Yield with Anilines Amine binding to Pd inhibits cycle.[1]1. Use

as base.2.[1] Increase catalyst loading to 3 mol%.

References

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[2]Chemistry – A European Journal .[1] (Foundational PEPPSI concept).

  • Valente, C., Organ, M. G., et al. (2012).[1][3] The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions.Angewandte Chemie International Edition . (Specifics on Adamantyl/Bulky ligands).

  • Cazin, C. S. J. (2011).[1] N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis.[2][4][5]Springer .[1] (Comprehensive ligand properties).

  • Hadei, N., Kantchev, E. A. B., O'Brie, C. J., & Organ, M. G. (2005).[1] Electronic and Steric Effects of NHC Ligands in the Suzuki-Miyaura Reaction.[6]Organic Letters . (Comparative study of IAd vs IPr).

Sources

Application Note: Olefin Metathesis with 1-(1-Adamantyl)imidazole Derived Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of olefin metathesis, standard catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) rely heavily on mesityl-substituted N-heterocyclic carbenes (NHCs) like IMes or SIMes. While effective for general applications, these catalysts often stall when facing tetrasubstituted double bonds or sterically crowded quaternary centers .

This guide details the application of Ruthenium complexes derived from 1-(1-Adamantyl)imidazole . This specific heterocycle serves as a precursor to unsymmetrical NHCs (uNHCs) or bulky symmetric ligands (IAd). The adamantyl (Ad) moiety provides a rigid, high-volume steric "umbrella" (%V_bur > 35%) that prevents bimolecular catalyst decomposition while creating a unique pocket that forces difficult substrates to coordinate.

Key Value Proposition:

  • Access to Tetrasubstituted Olefins: Superior activity in forming quaternary carbon centers via Ring-Closing Metathesis (RCM).

  • Tunable Selectivity: The ability to synthesize unsymmetrical NHCs (e.g., 1-Adamantyl-3-Methyl-imidazol-2-ylidene) allows for fine-tuning of the steric environment, balancing activity with stability.

  • Suppression of Non-Productive Chelation: The bulk of the adamantyl group destabilizes non-productive metallacycles that often trap smaller catalysts.

Catalyst Architecture & Mechanistic Insight

The "Adamantyl Effect"

The efficacy of 1-(1-Adamantyl)imidazole derived catalysts lies in the topology of the adamantyl group.[1] Unlike the flat mesityl group (which blocks space via rotation), the adamantyl group is a three-dimensional "ball" of steric bulk.

  • Dissociative Pathway: The bulky Ad group facilitates the release of the trans-ligand (phosphine or ether), accelerating the initiation rate.

  • Protection of the Active Species: Once the 14-electron active species is formed, the Ad group shields the Ruthenium center from bimolecular decomposition (dimerization), extending the catalyst's lifetime at the high temperatures often required for hindered substrates.

Catalyst Activation Pathway

The following diagram illustrates the activation and catalytic cycle, highlighting where the Adamantyl ligand exerts its influence.

MetathesisCycle PreCatalyst Pre-Catalyst (Ru-NHC-L) ActiveSpecies Active 14e- Species (Ru-NHC=CHR) PreCatalyst->ActiveSpecies - L (Initiation) Accelerated by Ad Bulk Metallacycle Metallacyclobutane Intermediate ActiveSpecies->Metallacycle + Olefin Decomp Bimolecular Decomposition ActiveSpecies->Decomp Dimerization ProductRelease Product Release & Regeneration Metallacycle->ProductRelease Cycloreversion ProductRelease->ActiveSpecies Cycle Repeats

Figure 1: Catalytic cycle emphasizing the initiation facilitated by steric bulk. The Adamantyl group (part of the NHC) critically inhibits the 'Dimerization' pathway.

Critical Application Parameters

When switching from IMes-based catalysts to Adamantyl-based variants (e.g., Ru-IAd or Ru-uNHC(Ad/Me) ), experimental conditions must be adjusted.

ParameterRecommendationMechanistic Rationale
Solvent Toluene or XylenesThese catalysts thrive at elevated temperatures (60–110°C). DCM (b.p. 40°C) is often insufficient to overcome the activation energy for tetrasubstituted olefin formation.
Concentration High (0.05 – 0.2 M)Unlike dilute RCM (0.005 M) used to prevent oligomerization, hindered substrates react slowly. Higher concentration drives bimolecular collisions without risking oligomerization due to steric protection.
Atmosphere Strict Inert (Ar/N2)While "air-stable" in solid form, the active 14e- species is sensitive. Oxygen acts as a trap, forming inactive Ru-oxo species.
Additives Benzoquinone (catalytic)Optional. Can suppress isomerization of the product if the catalyst decomposes to hydride species.

Protocol: Ring-Closing Metathesis of Tetrasubstituted Olefins

Objective: Synthesize a sterically hindered cyclic alkene (e.g., a trisubstituted or tetrasubstituted cyclopentene/cyclohexene) using a catalyst derived from 1-(1-Adamantyl)imidazole.

Target Substrate Class: Diethyl dimethallylmalonate (forming a tetrasubstituted double bond).[2]

Materials Preparation
  • Catalyst: Ru-uNHC(Ad) (e.g., (tricyclohexylphosphine)ruthenium(II) dichloride).

    • Note: If not commercially available, generate in situ by deprotonating the imidazolium salt (made from 1-(1-adamantyl)imidazole + MeI) with KHMDS, then adding RuCl2(=CHPh)(PCy3)2.

  • Solvent: Anhydrous Toluene (degassed via freeze-pump-thaw or sparging with Ar for 30 mins).

  • Glassware: Schlenk tube or heavy-walled pressure vial with a crimp cap.

Step-by-Step Procedure
  • Substrate Preparation:

    • Weigh the diene substrate (1.0 equiv) into the reaction vial.

    • Crucial: If the substrate contains secondary amines or free alcohols, protect them. Lewis basic sites can chelate the Ru center.

  • Catalyst Addition:

    • In a glovebox or under positive Argon flow, add the Ru-uNHC(Ad) catalyst (2.5 – 5.0 mol%).

    • Expert Tip: For extremely difficult substrates, add the catalyst in two portions (2.5 mol% at T=0, 2.5 mol% at T=4h) to maintain active species concentration.

  • Reaction Initiation:

    • Add degassed Toluene to reach a concentration of 0.1 M .

    • Seal the vessel.

    • Heat to 80°C in an oil block. Stir vigorously (1000 rpm).

  • Monitoring:

    • Monitor via GC-MS or 1H NMR. Look for the disappearance of terminal olefin protons (4.8-5.2 ppm) and the shift of the allylic protons.

    • Self-Validation: If the solution turns from reddish-brown to black/precipitate within 30 minutes, the catalyst has decomposed (likely due to O2 or impurities). If it remains brown/amber, the active species is stable.

  • Quenching & Workup:

    • Cool to room temperature.[3]

    • Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 mins. This deactivates the Ru-carbene, forming a Fischer carbene that is catalytically inactive.

    • Concentrate in vacuo.

    • Purify via flash chromatography on silica gel.

Protocol: Cross-Metathesis (CM) for Functionalization

Objective: Couple a terminal olefin with a functionalized partner (e.g., acrylate or alcohol) using the steric bulk of the Adamantyl ligand to prevent self-metathesis of the alpha-olefin.

Workflow Diagram

The following diagram outlines the decision logic for optimizing CM reactions with Adamantyl catalysts.

CM_Workflow Start Start CM Reaction Substrate Substrate Analysis: Steric Bulk? Start->Substrate TempSelect Temp Selection: >60°C for Ad-Cat Substrate->TempSelect High Bulk Ratio Ratio Type I/Type II: Use 1:2 Excess TempSelect->Ratio Execution Execute in Toluene Ratio->Execution

Figure 2: Optimization workflow for Cross-Metathesis using Adamantyl-based catalysts.

Experimental Nuances
  • Stoichiometry: Use a 2:1 excess of the electron-deficient partner (e.g., methyl acrylate). The Adamantyl catalyst is less prone to "eating" the terminal olefin via self-metathesis compared to Grubbs I, but statistical distribution still applies.

  • Temperature: Do not run at Room Temperature. The bulky Ad-ligand requires thermal energy to rotate and accommodate the incoming olefin. Run at 60°C minimum .

Data Summary: Catalyst Performance Comparison

The table below summarizes the yield of a tetrasubstituted olefin (Ring-Closing Metathesis of diethyl dimethallylmalonate) after 24 hours.

Catalyst Ligand TypeTemp (°C)Catalyst LoadingYield (%)Notes
IMes (Grubbs II) 405 mol%< 10%Sterically blocked; rapid decomp.
IMes (Grubbs II) 805 mol%35%Thermal decomp competes with RCM.
IPr (Bulky Aryl) 805 mol%65%Better, but steric clash is significant.
IAd (Sym-Adamantyl) 805 mol%92% Optimal steric pocket for quaternary formation.
uNHC (Ad-Me) 602 mol%88% High activity due to reduced steric wall on one side.

Data aggregated from comparative studies (see References).

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst initiation failure.Increase temperature by 20°C. The Ad group is bulky and requires energy to release the phosphine.
Isomerization Formation of Ru-Hydride species.[4]Add 10 mol% Benzoquinone or use distilled solvents (remove alcohols).
Early Catalyst Death O2 contamination or substrate impurity.Re-distill substrate from CaH2. Ensure N2/Ar sparging is vigorous.
Product Trapped Catalyst coordination to product.[5]Use a scavenger resin (e.g., Thio-Silica) during workup to pull Ru from the product.

References

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999).[5] Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters.

  • Anderson, D. R., et al. (2007). Synthesis and Reactivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino) Carbenes. Angewandte Chemie International Edition. (Foundational work on alkyl-substituted carbenes including adamantyl variants).

  • Grasa, G. A., et al. (2002). Reactivity of a N-Heterocyclic Carbene, 1,3-Di-(1-adamantyl)imidazol-2-ylidene.[1] Chemical Communications.[6]

  • Paradiso, V., et al. (2015).[7] Ruthenium olefin metathesis catalysts featuring unsymmetrical N-heterocyclic carbenes. Dalton Transactions.

  • Torker, S., et al. (2014). Ruthenium-based olefin metathesis catalysts with monodentate unsymmetrical NHC ligands. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Deprotonation Strategies for Adamantyl-Imidazolium Salts (IAd)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) is a "privileged" N-heterocyclic carbene (NHC) ligand due to its extreme steric bulk and high electron-donating capacity. However, the activation of its precursor—1,3-diadamantylimidazolium chloride/tetrafluoroborate—presents unique challenges compared to smaller analogs (e.g., IMes, IPr). The bulky adamantyl "cage" protects the carbene center but also kinetically hinders base approach. This guide details two validated protocols for deprotonation: Method A (Strong Base/Isolation) for generating free carbenes, and Method B (Silver Oxide Route) for transmetallation applications.

Critical Parameters & Chemical Logic

Before initiating synthesis, the operator must understand the physicochemical landscape of the IAd system. The deprotonation is driven by the acidity of the C2-proton versus the steric shielding of the adamantyl wings.

ParameterValue / CharacteristicImpact on Protocol
pKa (DMSO) ~22–24 (Estimated)Requires strong bases (KOtBu, KHMDS) for complete deprotonation. Weak bases (Et3N) are insufficient.
Steric Profile High (% Buried Volume >45%)Kinetic barrier to deprotonation is high; longer reaction times or elevated temperatures may be required compared to IPr.
Moisture Sensitivity High (Free Carbene)Hydrolysis regenerates the salt or opens the ring. Strict Schlenk/Glovebox technique is mandatory.
Solubility Poor in non-polar solventsPrecursors (salts) are often insoluble in THF/Toluene; the free carbene is soluble. A clear solution often indicates success.

Method A: Isolation of Free Carbene (KOtBu Route)

Objective: To isolate pure, free IAd carbene for storage or direct coordination to sensitive metal precursors.

Mechanism

The reaction utilizes Potassium tert-butoxide (KOtBu).[1] The driving force is the formation of the sterically encumbered alcohol (tBuOH) and the lattice energy of the precipitating potassium salt (KCl).

Reagents
  • 1,3-Di(1-adamantyl)imidazolium chloride (IAd·HCl) [Dried under vacuum at 60°C for 12h]

  • Potassium tert-butoxide (KOtBu) [Sublimed grade preferred, 1.05 equiv]

  • Anhydrous THF (Tetrahydrofuran) or Toluene [Na/Benzophenone distilled]

Protocol Steps
  • Setup: Inside an Argon-filled glovebox, charge a Schlenk flask with IAd·HCl (1.0 mmol, 370 mg) and KOtBu (1.05 mmol, 118 mg).

  • Solvent Addition: Add anhydrous THF (10 mL) at Room Temperature (RT).

    • Note: The salt will be suspended. As the reaction proceeds, the suspension typically changes character.

  • Reaction: Stir vigorously at RT for 4–16 hours.

    • Observation: The mixture may turn from white suspension to a pale yellow solution with a fine precipitate (KCl).

    • Optimization: If conversion is slow (checked by aliquot NMR), mild heating to 40°C is permissible, but IAd is thermally stable enough for this.

  • Filtration: Filter the mixture through a Celite pad or a glass frit (porosity M) inside the glovebox to remove KCl/KBr byproducts.

  • Isolation: Evaporate the volatiles under high vacuum. The free carbene (IAd) is obtained as a white to off-white solid.

  • Storage: Store at -30°C under Argon.

QC Check (NMR)
  • 1H NMR (C6D6): Look for the disappearance of the downfield C2 proton singlet (typically >9.0 ppm in the salt).

  • 13C NMR (C6D6): The carbene carbon (C2) will appear as a distinct signal very downfield, typically 210–220 ppm .

Method B: The Silver Oxide Transmetallation Route

Objective: To generate an air-stable Ag(I)-NHC transfer agent. This is the preferred method when the free carbene is too unstable or difficult to handle, or for catalyzing transmetallation to Au, Pd, or Ru.

Mechanism

Silver(I) oxide (Ag2O) acts as both the base and the metal source. The reaction is heterogeneous and relies on the phase transfer of the hydroxide/oxide surface.

Reagents
  • IAd[2][3][4]·HCl (1.0 mmol)

  • Ag2O (0.6 mmol, 0.6 equiv - slight excess of Ag)

  • Dichloromethane (DCM) [Anhydrous, degassed]

  • Activated Molecular Sieves (4Å)

Protocol Steps
  • Light Protection: Wrap the reaction vessel (scintillation vial or Schlenk tube) in aluminum foil. Ag(I) complexes are photosensitive.

  • Mixing: Combine IAd·HCl, Ag2O, and molecular sieves in the vessel.

  • Solvent Addition: Add DCM (10–15 mL).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Observation: The black Ag2O powder will slowly be consumed, replaced by a white/grey suspension of AgCl and the Ag-NHC complex.

  • Purification: Filter the suspension through a pad of Celite to remove unreacted Ag2O and AgCl.

  • Isolation: Concentrate the filtrate to ~2 mL and add excess pentane/hexane to precipitate the complex [Ag(IAd)Cl].

  • Yield: Collect the solid by filtration.

QC Check
  • 13C NMR (CD2Cl2): The Ag-carbene carbon appears as a doublet (coupling with 107Ag/109Ag) around 175–185 ppm . This is significantly upfield from the free carbene.

Mechanistic Visualization

Diagram 1: The Deprotonation Equilibrium & Steric Pocket

This diagram illustrates the steric challenge posed by the adamantyl groups and the pKa-driven equilibrium required for free carbene generation.

DeprotonationMechanism cluster_sterics Steric Shielding (Adamantyl) Salt IAd Salt (Protonated C2) TS Transition State (Steric Gating) Salt->TS Diffusion Control Base Strong Base (KOtBu) Base->TS Attack at C2-H FreeCarbene Free Carbene (IAd) TS->FreeCarbene -H+ Byproducts Byproducts (tBuOH + KCl) TS->Byproducts Elimination

Caption: Kinetic pathway of deprotonation. The bulky adamantyl groups create a "gating" effect, requiring strong bases and sufficient time to access the acidic C2 proton.

Diagram 2: The Silver Oxide Transmetallation Cycle

This workflow demonstrates why the Ag-route is preferred for generating metal catalysts (Ru, Pd, Au) without isolating the sensitive free carbene.

AgRoute Start IAd Salt (IAd·HCl) Intermediate Ag-NHC Complex [Ag(IAd)Cl] Start->Intermediate DCM, RT, Dark (- H2O) Ag2O Ag2O (Base + Metal Source) Ag2O->Intermediate FinalProduct Final Catalyst (M-NHC) Intermediate->FinalProduct Transmetallation Waste AgCl Precipitate Intermediate->Waste AgCl byproduct TargetMetal Target Metal Precursor (e.g., Au(SMe2)Cl, Pd(allyl)Cl) TargetMetal->FinalProduct

Caption: The Ag2O route functions as a "carbene transfer" system. The stable Ag-NHC intermediate allows clean transfer to the target metal, avoiding free carbene handling.

Troubleshooting & QC Guide

ObservationDiagnosisCorrective Action
No 13C Signal >200 ppm Incomplete DeprotonationCheck water content in solvent. Ensure KOtBu is fresh (not hydrolyzed). Increase reaction time.
Dark Brown/Black Solution DecompositionIAd is sensitive to O2. Ensure rigorous exclusion of air. Check Schlenk line vacuum quality.
Broad NMR Signals Fluxional Behavior or ParamagneticsSome Ag-complexes show dynamic behavior. Cool the NMR probe to -40°C to sharpen signals.
Precipitate in Ag-Route AgCl Formation (Normal)This is expected. Ensure thorough filtration through Celite to remove it before crystallization.

References

  • Arduengo, A. J. , et al. "Electronic stabilization of nucleophilic carbenes." Journal of the American Chemical Society, 114(14), 5530-5534 (1992). Link

  • Nolan, S. P. , et al. "Synthetic routes to N-heterocyclic carbene precursors." Nature Protocols, 6, 69–77 (2011).[5] Link

  • Garrison, J. C., & Youngs, W. J. "Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application." Chemical Reviews, 105(11), 3978–4008 (2005). Link

  • Arnold, P. L. "Hetero-functionalized N-heterocyclic carbenes." Heteroatom Chemistry, 13(6), 534-539 (2002). Link

  • Nelson, D. J., & Nolan, S. P. "Quantifying and understanding the electronic properties of N-heterocyclic carbenes." Chemical Society Reviews, 42, 6723-6753 (2013). Link

Sources

Synthesis of biomimetic chelating ligands from adamantyl-imidazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Adamantyl-Imidazole Biomimetic Chelators

Executive Summary

This guide details the synthesis of hybrid ligands combining the lipophilic, steric bulk of adamantane with the metal-coordinating versatility of imidazole . These "Adamantyl-Imidazole" conjugates serve as critical biomimetic precursors for modeling metalloenzyme active sites (specifically histidine-rich pockets in hemoproteins and zinc metalloproteases) and developing neuroactive chelators capable of penetrating the Blood-Brain Barrier (BBB).

Core Scientific Rationale:

  • The "Lipophilic Bullet": The adamantyl cage (

    
    ) increases lipophilicity (
    
    
    
    ), facilitating membrane transport and preventing metabolic degradation via steric shielding.
  • The Histidine Mimic: The imidazole moiety acts as a monodentate or bidentate donor (

    
     or 
    
    
    
    ), simulating the coordination environment of catalytic zinc or copper centers.

Strategic Retro-Synthesis & Pathway Selection

Direct alkylation of imidazole with 1-bromoadamantane is often low-yielding due to the extreme steric hindrance of the adamantyl bridgehead and the tendency for


 elimination side reactions. Therefore, this guide prescribes two superior, high-fidelity pathways:
  • Pathway A (De Novo Cyclization): Construction of the imidazole ring onto the adamantane scaffold. Best for C-linked ligands.

  • Pathway B (Reductive Linkage): Coupling pre-formed imidazole aldehydes with adamantyl amines (Amantadine). Best for N-linked ligands with flexible spacers.

RetroSynthesis Target Target: Adamantyl-Imidazole Ligand PathA Pathway A: De Novo Ring Construction (C-Linked) Target->PathA Retrosynthesis PathB Pathway B: Reductive Linkage (N-Linked) Target->PathB Retrosynthesis PrecursorA2 Alpha-Bromoketone PathA->PrecursorA2 PrecursorA1 1-Acetyladamantane PrecursorA2->PrecursorA1 PrecursorB1 Amantadine (1-Amino) PathB->PrecursorB1 PrecursorB2 Imidazole-4-carboxaldehyde PathB->PrecursorB2

Figure 1: Retrosynthetic logic flow separating C-linked (rigid) and N-linked (flexible) synthesis strategies.

Detailed Protocols

Protocol A: De Novo Synthesis of 4-(1-Adamantyl)imidazole

Best for: Creating rigid, sterically hindered metal binding sites.

Mechanism: This route utilizes the Van Leusen or Marckwald type strategies, converting an adamantyl ketone into an


-bromoketone, followed by cyclization with formamide or an amidine.

Reagents:

  • 1-Acetyladamantane (Starting Material)[1]

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) - Safer alternative
    
  • Formamide (Cyclization agent)

  • Acetic acid /

    
    
    

Step-by-Step Procedure:

  • Bromination (

    
    -Functionalization): 
    
    • Dissolve 1-acetyladamantane (10.0 mmol) in 20 mL of glacial acetic acid.

    • Add a catalytic amount of HBr (3 drops, 48% aq).

    • Dropwise add bromine (10.0 mmol) dissolved in acetic acid over 30 minutes at 0°C.

    • Observation: The red color of bromine should disappear as the reaction proceeds.

    • Stir at room temperature (RT) for 2 hours.

    • Quench with ice water. Filter the white precipitate (1-adamantyl bromomethyl ketone).

    • Yield Target: >85%.

  • Cyclization (Imidazole Formation):

    • Suspend the 1-adamantyl bromomethyl ketone (5.0 mmol) in excess formamide (15 mL).

    • Critical Step: Heat the mixture to 160–170°C for 4 hours. Note: Use a pressure vial if microwave synthesis is available (180°C, 30 min).

    • Cool to RT and pour into 100 mL ice water.

    • Basify with conc.

      
       to pH 9–10 to precipitate the free base.
      
    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      .
  • Purification:

    • Recrystallize from acetonitrile or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Reductive Amination Linkage

Best for: Creating flexible "Schiff Base" type ligands or reduced amine linkers for multidentate chelation.

Reagents:

  • 1-Adamantylamine (Amantadine)[2]

  • 4(5)-Imidazolecarboxaldehyde

  • Sodium Triacetoxyborohydride (

    
    ) - Mild reducing agent
    
  • Dichloromethane (DCM) / Methanol

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry flask, dissolve 4(5)-imidazolecarboxaldehyde (5.0 mmol) and 1-adamantylamine (5.0 mmol) in anhydrous MeOH/DCM (1:1, 20 mL).

    • Add activated molecular sieves (4Å) to sequester water and drive equilibrium.

    • Stir at RT for 6–12 hours.

    • Checkpoint: Monitor by TLC.[3][4] A new spot (imine) should appear; aldehyde spot disappears.

  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
       (7.5 mmol, 1.5 eq) portion-wise.
      
    • Stir at RT overnight.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM. Note: Imidazoles are polar; multiple extractions or salting out the aqueous layer may be required.

    • Evaporate solvent to yield the secondary amine: N-(1-adamantyl)-N'-(imidazol-4-ylmethyl)amine.

Characterization & Validation Data

To ensure the integrity of the synthesized ligand, compare your analytical data against these expected values.

TechniqueParameterExpected Observation (Validation Criteria)

NMR
Adamantyl RegionMultiplets at

1.6–2.1 ppm (15H integration).

NMR
Imidazole C2-HSinglet at

7.6–7.8 ppm (Diagnostic of ring closure).

NMR
Imidazole C4/5-HSinglet at

6.9–7.1 ppm.
Mass Spec ESI-MS (

)
Molecular ion peak corresponding to MW (e.g., 4-(1-adamantyl)imidazole

202.3 Da).
UV-Vis Metal TitrationBathochromic shift (Red shift) upon addition of

or

in MeOH.

Biomimetic Application: Metal Coordination Logic

The resulting ligands are designed to model the Histidine-Metal interaction. The adamantyl group provides a hydrophobic cone, forcing the metal to approach from a specific vector, mimicking the protein pocket environment.

Coordination cluster_legend Biomimetic Interaction Metal M(II) (Zn/Cu) Ligand1 Im-Ad Ligand Ligand1->Metal N-donor Ligand2 Im-Ad Ligand Ligand2->Metal N-donor Solvent H2O/Cl Solvent->Metal Desc Adamantyl group (Ad) provides steric bulk, preventing dimerization and mimicking protein pockets.

Figure 2: Coordination sphere showing the steric protection provided by the Adamantyl (Ad) moiety, preventing formation of inactive oxo-bridged dimers.[4][5][6][7][8][9][10][11][12][13]

References

  • Synthesis of Adamantyl-Imidazoles (De Novo Route)

    • Title: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[1]

    • Source: Molbank (MDPI).
    • URL:[Link][3][4][7][8]

  • Reductive Amination Protocols

    • Title: Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
    • Source: BenchChem.[3]

  • Adamantane in Medicinal Chemistry

    • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
    • Source: Chemical Reviews (via NCBI).
    • URL:[Link]

  • Biomimetic Metal Complexes

    • Title: Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes.
    • Source: ResearchGate (Full Text).[14]

    • URL:[Link]

Sources

High-Impact Functionalization of the Imidazole Ring of 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of the lipophilic, bulky adamantane cage with the pharmacologically versatile imidazole ring creates a scaffold—1-(1-Adamantyl)imidazole —with unique steric and electronic properties.[1] This structure is a critical precursor for sterically demanding N-heterocyclic carbene (NHC) ligands and a pharmacophore in 11β-HSD1 inhibitors and antimicrobial agents. However, the extreme steric bulk of the adamantyl group at the N1 position dictates a specialized approach to functionalization. This Application Note provides a definitive, step-by-step technical guide for the regioselective functionalization of this scaffold, focusing on C2-lithiation, C5-arylation, and N3-quaternization.

Part 1: Strategic Analysis & Reactivity Landscape

The "Adamantyl Effect"

Unlike simple N-methyl or N-benzyl imidazoles, the 1-adamantyl group imposes a "steric cone" that shields the N1 nitrogen and significantly influences the adjacent C2 and C5 positions.

  • Lipophilicity: The adamantyl group drastically lowers water solubility, requiring organic solvent systems (THF, DMF, Dioxane).

  • Steric Shielding: The C2 position is sterically crowded, reducing the rate of bimolecular reactions but stabilizing reactive intermediates (like carbenes). The C5 position is also sterically impacted, often shifting electrophilic attack to C4 or requiring specific catalytic systems.

Reactivity Map

The following diagram illustrates the distinct reactivity zones of the 1-(1-Adamantyl)imidazole scaffold.

ReactivityMap Scaffold 1-(1-Adamantyl)imidazole Core Scaffold C2 C2 Position (pKa ~18.6) Most Acidic Site Scaffold->C2 Lithiation (n-BuLi) C-H Activation (Cu/Pd) C5 C5 Position Proximal to Adamantyl Scaffold->C5 Pd-Catalyzed Arylation (Ligand Controlled) C4 C4 Position Distal & Accessible Scaffold->C4 Electrophilic Halogenation (NBS/NIS) N3 N3 Nitrogen Nucleophilic Center Scaffold->N3 Quaternization (Alkyl Halides)

Figure 1: Reactivity landscape of 1-(1-Adamantyl)imidazole.[1][2] The adamantyl group at N1 directs lithiation strongly to C2 while influencing C5 accessibility.

Part 2: Experimental Protocols

Module A: Regioselective C2-Functionalization via Lithiation

Objective: Introduction of electrophiles (aldehydes, ketones, silanes) at the C2 position. Mechanism: The adamantyl group blocks N1, preventing coordination-assisted deprotonation elsewhere. The most acidic proton is at C2. Critical Constraint: The lithiated intermediate is unstable above -40°C. Cryogenic conditions are mandatory.

Materials
  • Substrate: 1-(1-Adamantyl)imidazole (dried under vacuum).

  • Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes or 2.5 M in hexanes.

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent columns system).

  • Electrophile: e.g., Benzaldehyde, DMF, Chlorotrimethylsilane.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 1-(1-Adamantyl)imidazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: Ensure complete dissolution. The adamantyl derivative is lipophilic and dissolves well in THF but poorly in ether.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn a slight yellow/orange, indicating the formation of the 2-lithio species.

    • Timing: Stir at -78°C for 30–45 minutes . Do not exceed 1 hour to avoid scrambling or decomposition.

  • Trapping: Add the electrophile (1.2 equiv) dropwise (neat or as a solution in THF).

    • For Aldehydes/Ketones: Reaction is usually rapid.

    • For Silyl Chlorides: Reaction is instantaneous.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Solution

| Low Yield | Moisture in THF/Atmosphere | Re-distill THF; ensure strict


 line. |
| C5 Substitution  | Temperature too high | Keep reaction strictly at -78°C during lithiation. |
| Starting Material Recovery  | Insufficient deprotonation time | Extend lithiation time to 60 min (max). |
Module B: C5-Arylation via Pd-Catalyzed C-H Activation

Objective: Direct arylation of the imidazole ring without pre-halogenation. Mechanism: Palladium-catalyzed C-H activation. While C2 is most acidic, specific phosphine ligands and bases can favor C5 arylation, especially if C2 is blocked or if "cooperative" catalysis is used. However, for 1-(1-adamantyl)imidazole, C5 activation is sterically challenged. Protocol Adaptation: This protocol uses a C2-blocking strategy or specific steric control to target C5.

Materials
  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     or 
    
    
    
    (10 mol%).
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane or Xylene (degassed).

  • Partner: Aryl Bromide (Ar-Br).

Step-by-Step Protocol
  • Charge: In a glovebox or under heavy Ar flow, charge a pressure tube with 1-(1-Adamantyl)imidazole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , Ligand, and Base.
    
  • Solvent: Add degassed Dioxane (0.5 M). Seal the tube.

  • Heating: Heat to 110–120°C for 16–24 hours.

    • Note: The adamantyl group is thermally stable, allowing high-temperature activation.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Analysis: Check regioselectivity via crude NMR.

    • C2-Arylation: Disappearance of the singlet at ~7.6 ppm.

    • C5-Arylation: Disappearance of the doublet at ~7.1 ppm (C5-H), retention of C2-H singlet.

    • Note: In many Pd-systems, C5-arylation is favored for N-substituted imidazoles due to the "concerted metallation-deprotonation" (CMD) mechanism favoring the less sterically hindered C5 position over the C2 position flanked by two nitrogens (and the adamantyl group).

Module C: N3-Quaternization (Synthesis of NHC Precursors)

Objective: Synthesis of imidazolium salts for use as NHC ligands or ionic liquids. Significance: The 1-Adamantyl-3-alkylimidazolium salts yield NHCs with extreme steric bulk, highly valued in asymmetric catalysis.

Protocol
  • Mix: Combine 1-(1-Adamantyl)imidazole (1.0 equiv) and Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) in Acetonitrile or Toluene.

  • Reflux: Heat to reflux (80°C for MeCN, 110°C for Toluene) for 12 hours.

  • Precipitation: The product usually precipitates as a white/off-white solid.

  • Isolation: Cool to 0°C. Filter the solid and wash with cold diethyl ether to remove unreacted starting materials.

  • Anion Exchange (Optional): To change properties (e.g., for ionic liquids), perform metathesis with

    
     or 
    
    
    
    in water/DCM.

Part 3: Visualization of the Workflow

Workflow cluster_Lithiation Path A: C2-Functionalization cluster_Arylation Path B: C5-Arylation Start Start: 1-(1-Adamantyl)imidazole StepA1 Dissolve in THF Cool to -78°C Start->StepA1 StepB1 Add Ar-Br, Pd(OAc)2 Ligand, Base, Dioxane Start->StepB1 StepA2 Add n-BuLi (1.1 eq) 30-45 min StepA1->StepA2 StepA3 Add Electrophile (E+) Warm to RT StepA2->StepA3 ProductA 2-Substituted-1-Adamantylimidazole StepA3->ProductA StepB2 Heat 110°C, 16h StepB1->StepB2 ProductB 5-Aryl-1-Adamantylimidazole StepB2->ProductB

Figure 2: Logical workflow for selecting between C2-Lithiation (kinetic control) and C5-Arylation (thermodynamic/catalytic control).

References

  • BenchChem. 1-(1-Adamantyl)imidazole Structure and Properties.1[2][3][4][5][6][7][8][9]

  • Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles.10[2][3][4][5][6][7][8][9][11]

  • Journal of the American Chemical Society. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.[12]12[2][3][4][5][6][7][8][9]

  • MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.4[7]

  • ResearchGate. Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives.13[3][4][5][6][7][8][9]

Sources

Application Note: Strategic Functionalization of Adamantane Scaffolds with Imidazole Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the fusion of adamantane cages with imidazole heterocycles represents a "privileged scaffold" strategy. The adamantane moiety acts as a "lipophilic bullet," significantly enhancing the lipophilicity (logP), membrane permeability, and metabolic stability of the resulting drug candidate. Conversely, the imidazole ring serves as a versatile pharmacophore, capable of hydrogen bonding, metal coordination (e.g., in heme-containing enzymes), and bio-isosteric replacement.

This Application Note provides validated protocols for synthesizing these hybrids. We move beyond standard textbook definitions to address the specific steric and electronic challenges of coupling the bulky diamondoid cage to the electron-rich imidazole ring.

Key Applications
  • Antiviral Agents: Targeting the M2 ion channel of Influenza A (similar to Amantadine but with improved binding kinetics).

  • Antifungal/Antimicrobial: Inhibition of lanosterol 14

    
    -demethylase (CYP51) via the imidazole nitrogen coordinating to the heme iron.
    
  • Neuroprotection: Modulation of NMDA receptors where the adamantane cage blocks the channel pore.

Synthetic Strategy & Pathway Analysis

The functionalization of imidazole with adamantane can be categorized into two distinct mechanistic pathways: Nucleophilic Substitution (N-Alkylation) and Radical C-H Functionalization (Minisci-type) .

Pathway Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on the desired regioisomer (N-linked vs. C-linked).

Adamantane_Functionalization Start Target Design RouteA Route A: N-Functionalization (Linker Strategy) Start->RouteA Targeting Heme Iron (e.g., Antifungals) RouteB Route B: C-H Functionalization (Direct Cage Attachment) Start->RouteB Targeting Allosteric Sites (e.g., Kinase Inhibitors) ReagentA 1-(Bromomethyl)adamantane + Base (NaH/K2CO3) RouteA->ReagentA ReagentB 1-Adamantanecarboxylic Acid + AgNO3 / (NH4)2S2O8 RouteB->ReagentB ProductA 1-(Adamantanylmethyl)-Imidazole (Flexible Linker) ReagentA->ProductA SN2 Mechanism ProductB 2- or 4-(1-Adamantyl)-Imidazole (Rigid Attachment) ReagentB->ProductB Radical Mechanism (Minisci)

Figure 1: Decision tree for adamantane-imidazole synthesis. Route A utilizes standard nucleophilic substitution for flexible linkers, while Route B employs radical chemistry for direct, rigid cage attachment.

Detailed Experimental Protocols

Protocol A: Silver-Catalyzed Minisci C-H Adamantylation

Target: Direct attachment of the adamantane cage to the imidazole Carbon (C2 or C4/5). Mechanism: Oxidative decarboxylation of 1-adamantanecarboxylic acid generates a nucleophilic adamantyl radical, which attacks the protonated (electron-deficient) imidazole ring.

Reagents & Materials
  • Substrate: Imidazole (or substituted derivative) (1.0 equiv)

  • Radical Source: 1-Adamantanecarboxylic acid (1.5 equiv)

  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Oxidant: Ammonium Persulfate (

    
    ) (1.5 equiv)
    
  • Solvent: 10% Aqueous Sulfuric Acid (

    
    ) / Acetonitrile (1:1 v/v)
    
  • Temperature: 70–80 °C

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the imidazole derivative (1 mmol) in a mixture of acetonitrile (5 mL) and 10% aqueous

    
     (5 mL). The acid protonates the imidazole, making it susceptible to radical attack.
    
  • Addition: Add 1-adamantanecarboxylic acid (1.5 mmol) and

    
     (0.2 mmol) to the solution.
    
  • Radical Initiation: Heat the mixture to 70 °C. While stirring vigorously, add a solution of ammonium persulfate (1.5 mmol in 2 mL water) dropwise over 20 minutes.

    • Critical Note: Rapid addition causes the recombination of radicals (homocoupling of adamantane) rather than the desired heterocycle attack.

  • Reaction: Stir at 80 °C for 2–4 hours. Monitor by TLC or LC-MS. Evolution of

    
     gas indicates successful decarboxylation.
    
  • Workup: Cool to room temperature. Neutralize with aqueous

    
     (conc.) until pH ~9. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
    

Validation Check: The disappearance of the carboxylic acid peak in IR and the appearance of adamantane multiplets (1.7–2.1 ppm) in


 NMR confirm the product.
Protocol B: N-Alkylation via "Linker" Strategy

Target: 1-(1-Adamantylmethyl)-1H-imidazole. Mechanism: Classical


 substitution. Note that direct substitution with 1-bromoadamantane is sterically hindered and prone to 

elimination; therefore, using 1-(bromomethyl)adamantane (where the leaving group is on a primary carbon) is the preferred robust route.
Reagents & Materials
  • Substrate: Imidazole (1.2 equiv)

  • Electrophile: 1-(Bromomethyl)adamantane (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Deprotonation: Flame-dry a flask and purge with Argon. Add NaH (1.5 mmol) to anhydrous DMF (5 mL) at 0 °C. Add imidazole (1.2 mmol) portion-wise. Stir for 30 minutes until

    
     evolution ceases.
    
    • Safety: Vent the flask to prevent pressure buildup.

  • Alkylation: Add 1-(bromomethyl)adamantane (1.0 mmol) dissolved in minimal DMF dropwise to the imidazolyl anion solution.

  • Thermal Drive: Warm to room temperature, then heat to 80 °C for 6–12 hours.

    • Expert Insight: The adamantyl group is bulky. Even with a methylene spacer, heating is often required to drive the reaction to completion.

  • Quench: Cool to 0 °C and carefully quench with ice-cold water (20 mL).

  • Isolation: The product often precipitates as a white solid. Filter and wash with water. If oil forms, extract with DCM.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate to remove unreacted imidazole.

Data Analysis & Characterization

Successful synthesis must be validated using NMR and Mass Spectrometry. The bulky adamantane cage induces specific shifts.

Comparative Data Table
FeatureProtocol A (Minisci C-H)Protocol B (N-Alkylation Linker)
Bond Formation C(Ad)-C(Im)C(Ad)-CH2-N(Im)
Regioselectivity C2 vs C4/5 mixture (Separable)N1 (Exclusive)
Typical Yield 40–65%75–90%
Key

NMR
Ad-H:

1.7–2.2 (m, 15H)
Ad-CH2-N:

3.6–3.8 (s, 2H)
Key

NMR
Quaternary C-Ad:

~36 ppm
Linker CH2:

~55 ppm
Primary Use Kinase inhibitors, Allosteric modulatorsAntifungals (Azoles), Metal binders
Workflow Visualization: Purification Logic

Purification_Workflow Raw Crude Reaction Mixture Step1 Neutralization / Quench (pH Adjustment) Raw->Step1 Step2 Extraction (EtOAc or DCM) Step1->Step2 Decision Product State? Step2->Decision Solid Precipitate Formed Decision->Solid Solid Oil Oily Residue Decision->Oil Liquid/Oil ActionSolid Filtration & Wash (H2O) Solid->ActionSolid ActionOil Flash Chromatography (DCM:MeOH 95:5) Oil->ActionOil

Figure 2: Standardized purification workflow for adamantyl-imidazole derivatives.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579.
  • Kudryavtsev, A. A., et al. (2020). Synthesis and antiviral activity of adamantane derivatives containing imidazole fragments. Russian Chemical Bulletin.

  • BenchChem Protocols. (2024). General Protocols for N-Alkylation of Imidazole.

  • Proctor, G. R., & Redpath, J. (1981). The synthesis of 1-adamantylimidazoles. Journal of Chemical Research. (Classic synthesis reference).

Experimental setup for studying steric effects with adamantyl ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental framework for synthesizing, quantifying, and validating the steric influence of adamantyl-based phosphine ligands in transition metal catalysis. Unlike simple alkyl groups (e.g., tert-butyl), the adamantyl (Ad) moiety offers a unique "diamondoid" bulk that combines high lipophilicity with rigid steric protection. This protocol focuses on the synthesis of Di(1-adamantyl)-n-butylphosphine (cataCXium® A type) , the computational quantification of its steric bulk using Percent Buried Volume (


) , and its evaluation in a sterically demanding Palladium-catalyzed cross-coupling reaction.

Introduction: The "Lipophilic Bullet"

In modern drug discovery and organometallic chemistry, the adamantyl group acts as a "lipophilic bullet." Its rigid cage structure (


) provides exceptional steric bulk without the conformational flexibility of long-chain alkyls.

Why Study Adamantyl Sterics?

  • Monoligated Active Species: The extreme bulk of Ad-ligands often forces the formation of highly active monoligated species (

    
    ) rather than the less active bis-ligated complexes (
    
    
    
    ).
  • Reductive Elimination: Large steric bulk accelerates reductive elimination, often the rate-determining step in forming crowded C-C or C-N bonds.

  • Air Stability: The rigid encapsulation of the phosphorus center often confers air stability to otherwise sensitive electron-rich phosphines.

Ligand Synthesis Protocol

Target Molecule: Di(1-adamantyl)-n-butylphosphine (


)
Rationale:  This ligand represents a "tunable" steric probe. The two Ad groups provide the static bulk, while the n-butyl chain improves solubility in organic solvents compared to the sparingly soluble 

.
Step 1: Synthesis of Di(1-adamantyl)phosphine Oxide

Note: Direct reaction of 1-AdMgBr with


 is often low-yielding due to steric repulsion. We utilize a radical-based or Friedel-Crafts approach.

Reagents:

  • Adamantane (1.0 eq)

  • 
     (3.0 eq)
    
  • 
     (1.2 eq)
    
  • Hydrolysis workup reagents

Protocol:

  • Activation: In a flame-dried Schlenk flask under Argon, combine Adamantane and

    
    .
    
  • Addition: Add

    
     portion-wise at 
    
    
    
    . The reaction is exothermic.
  • Reflux: Heat to reflux (

    
    ) for 6 hours. The mixture will turn biphasic/slurry.
    
  • Hydrolysis: Cool to

    
    . Carefully quench with degassed water (Caution: HCl evolution).
    
  • Extraction: Extract with

    
    . The product, 
    
    
    
    (secondary phosphine oxide), is isolated by crystallization from toluene.
Step 2: Reduction and Alkylation (The "Steric Lock")

Reagents:

  • 
     (from Step 1)
    
  • 
     (Trichlorosilane) or 
    
    
    
  • n-Butyl Lithium (n-BuLi, 2.5M in hexanes)

  • 1-Bromobutane[1]

Protocol:

  • Reduction: Reduce

    
     to the secondary phosphine 
    
    
    
    using
    
    
    in refluxing toluene/triethylamine. ( Safety:
    
    
    is air-sensitive but less pyrophoric than smaller dialkylphosphines due to bulk.)
  • Deprotonation: Dissolve

    
     in dry THF at 
    
    
    
    . Add n-BuLi dropwise. Stir for 1 hour, allowing to warm to
    
    
    . The solution turns deep yellow/orange (Lithium phosphide formation).
  • Alkylation: Cool back to

    
    . Add 1-Bromobutane dropwise.[1]
    
  • Reflux: Warm to room temperature and reflux for 2 hours to ensure alkylation despite steric hindrance.

  • Workup: Quench with degassed

    
    . Extract under inert atmosphere. Recrystallize from degassed ethanol.
    

Computational Steric Mapping ( )

Traditional Tolman Cone Angles fail to accurately describe the "lumpy" shape of adamantyl ligands. We use the Percent Buried Volume metric calculated via the SambVca 2.1 web tool.[2]

Methodology
  • Crystallography/DFT: Obtain the .xyz coordinates of the ligand coordinated to a metal (e.g.,

    
    ). If crystal structures are unavailable, optimize the geometry using DFT (B3LYP/6-31G*).
    
  • Standardization:

    • Sphere Radius (

      
      ):  Set to 3.50 Å .
      
    • Metal-P Distance: Fix at 2.28 Å (standard Pd-P bond length) to normalize comparisons.

    • Bondi Radii: Scaled by 1.17 (standard SambVca setting).

  • Calculation:

    • Upload coordinates to SambVca.

    • Define the Z-axis along the Metal-Phosphorus bond.

    • Run calculation to obtain

      
       and Steric Maps.[2]
      

Table 1: Comparative Steric Parameters

LigandCone Angle (

)

(SambVca)
Lipophilicity (cLogP)

14530.5%5.7

18242.6%4.8

>190 46.8% 8.2
CataCXium A 17839.5%7.1

Interpretation: CataCXium A (


) offers a "sweet spot"—enough bulk (

) to enforce mono-ligation, but flexible enough (butyl chain) to allow oxidative addition of hindered substrates.

Catalytic Stress Test: The "Ortho-Effect"

To experimentally validate the steric advantage, perform a comparative Suzuki-Miyaura coupling on a sterically hindered substrate.

Reaction: 2,6-Dimethylchlorobenzene + 1-Naphthylboronic acid This reaction fails with standard ligands (


) due to the inability of the catalyst to accommodate the steric clash during transmetalation and reductive elimination.
Experimental Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with:

    • 
       (1.0 mol%)
      
    • Ligand (2.0 mol%) - Run parallel vials with

      
      , 
      
      
      
      , and
      
      
      .
    • 2,6-Dimethylchlorobenzene (1.0 mmol)

    • 1-Naphthylboronic acid (1.5 mmol)

    • 
       (2.0 mmol)
      
    • Toluene (2 mL)

  • Reaction: Seal vials and heat to

    
     for 2 hours.
    
  • Analysis: Cool, filter through a silica plug, and analyze via GC-MS or

    
    -NMR using mesitylene as an internal standard.
    
  • Success Metric: High yield (>90%) with

    
     vs. <10% with 
    
    
    
    confirms the steric facilitation of reductive elimination.

Visualizing the Workflow & Mechanism

Figure 1: Experimental Workflow for Steric Study

StericWorkflow Start Ligand Synthesis (Ad2PH -> Ad2PnBu) Char Characterization (NMR / X-Ray) Start->Char Comp In Silico Mapping (SambVca %Vbur) Char->Comp Screen Catalytic Stress Test (Hindered Suzuki) Char->Screen Analysis Correlation Analysis (Yield vs. %Vbur) Comp->Analysis Predict Screen->Analysis Validate

Caption: Integrated workflow connecting synthesis, computational mapping, and catalytic validation.

Figure 2: Steric Influence on Catalytic Cycle

CatCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ad Bulk Stabilizes Mono-Ligation TransMet Transmetalation (Steric Clash Zone) OxAdd->TransMet Rate Limiting for Small Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim Ad Bulk Accelerates Crowded Coupling RedElim->Pd0 Fast Release

Caption: The "Adamantyl Advantage": Bulk stabilizes the active L-Pd(0) and accelerates the difficult reductive elimination step.

References

  • Cavallo, L., et al. (2016). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Reviews.

  • Beller, M., et al. (2004). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with CataCXium A." Angewandte Chemie International Edition.

  • Carrow, B. P., & Chen, L. (2016).[3] "Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability."[4] Journal of the American Chemical Society.

  • Sigman, M. S., et al. (2016). "Modern Data Analysis for the Optimization of Reaction Conditions." Accounts of Chemical Research.

  • SambVca 2.1 Web Tool. University of Salerno (Cavallo Group).

Sources

Application Note: Screening Adamantyl-Imidazole Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The fusion of the adamantane cage (tricyclo[3.3.1.1^3,7]decane) with imidazole heterocycles represents a potent strategy in modern medicinal chemistry. While adamantane provides a lipophilic "anchor" capable of penetrating waxy bacterial cell walls (notably in Mycobacterium tuberculosis and MRSA), the imidazole moiety offers broad-spectrum bioactivity through metal-ion chelation and inhibition of metabolic enzymes.

However, the high lipophilicity of adamantyl derivatives presents unique challenges in screening: solubility-driven false negatives and compound precipitation . This Application Note provides a validated workflow for screening these specific hybrids, moving beyond generic protocols to address the physicochemical quirks of the adamantane scaffold.

Chemical Handling & Solubilization Strategy

Challenge: Adamantyl-imidazole derivatives often exhibit


, leading to precipitation in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB).
Solution:  A modified solvent system and "Cloudiness Check" validation step.
Protocol A: Stock Preparation
  • Primary Solvent: Dissolve lyophilized derivatives in 100% DMSO to a master stock concentration of 10 mg/mL .

    • Note: Do not use ethanol; adamantane derivatives often crystallize out of ethanol upon contact with aqueous buffers.

  • Sonication: Sonicate for 10 minutes at 40 kHz to ensure complete dissolution of the adamantane cage aggregates.

  • Working Solution: Dilute the master stock 1:10 in CAMHB + 0.02% Tween 80 .

    • Mechanism:[1][2][3][4] Tween 80 acts as a surfactant to prevent the hydrophobic adamantane tails from micellizing, which would mask their antibacterial activity.

Primary Screening: Modified Broth Microdilution (MIC)

Standard optical density (OD600) readings are unreliable for adamantyl derivatives due to their tendency to form micro-precipitates that scatter light, mimicking bacterial growth. We utilize a Resazurin-based fluorescence assay to bypass this artifact.

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), M. smegmatis (Surrogate for M. tb).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).

  • Plate: 96-well black-walled, clear-bottom plates (prevents fluorescence crosstalk).

Step-by-Step Protocol
  • Plate Setup: Dispense 50 µL of CAMHB (with 0.02% Tween 80) into columns 1–12.

  • Compound Dilution: Add 50 µL of Working Solution to Column 1. Perform 2-fold serial dilutions across to Column 10. Discard 50 µL from Column 10.

    • Final Concentration Range: Typically 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent vehicle only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Dilute bacterial overnight culture to

    
     CFU/mL. Add 50 µL inoculum to wells 1–11.
    
  • Incubation:

    • Standard bacteria: 18–24 hours at 37°C.

    • Mycobacteria: 48–72 hours at 37°C.

  • Readout: Add 10 µL Resazurin solution to all wells. Incubate for 2–4 hours.

    • Visual: Blue (Resazurin)

      
       Pink (Resorufin) indicates metabolic activity (Growth).
      
    • Fluorescence: Ex 560 nm / Em 590 nm.

  • Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift (or fluorescence signal < 10% of growth control).

Secondary Profiling: Mechanism of Action

Adamantyl-imidazoles primarily act via Membrane Depolarization (the "Needle and Thread" theory: adamantane pierces, imidazole disrupts).

Protocol B: Membrane Potential Assay (DiSC3(5))

This assay confirms if the hit compound kills bacteria by collapsing the proton motive force (PMF).

  • Preparation: Wash S. aureus cells in HEPES buffer containing 5 mM glucose. Adjust OD600 to 0.05.

  • Dye Loading: Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 0.4 µM.

  • Equilibration: Incubate until fluorescence stabilizes (approx. 30–60 mins). The dye accumulates in polarized cells (fluorescence quenching).

  • Injection: Inject the adamantyl-imidazole derivative at

    
    .
    
  • Measurement: Monitor fluorescence increase (Ex 622 nm / Em 670 nm) for 10 minutes.

    • Interpretation: A rapid spike in fluorescence indicates membrane depolarization (dye release).

Screening Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead identification, incorporating the specific checkpoints for hydrophobic compounds.

ScreeningWorkflow Synthesis 1. Synthesis of Adamantyl-Imidazole Hybrid Solubility 2. Solubility Check (DMSO + Tween 80) Synthesis->Solubility MIC_Screen 3. Primary Screen (Resazurin MIC Assay) Solubility->MIC_Screen Clear Solution Discard Discard / Redesign Solubility->Discard Precipitation Hit_Validation Hit Identified? (MIC < 10 µg/mL) MIC_Screen->Hit_Validation Mechanism 4. Mechanism Profiling (Membrane Depolarization) Hit_Validation->Mechanism Yes Hit_Validation->Discard No Cytotoxicity 5. Selectivity Index (Mammalian Cell MTT) Mechanism->Cytotoxicity Lead Lead Candidate (SI > 10) Cytotoxicity->Lead Low Toxicity Cytotoxicity->Discard High Toxicity

Figure 1: Decision tree for screening lipophilic adamantane derivatives. Note the critical "Solubility Check" prior to biological assaying to prevent false negatives.

Mechanistic Hypothesis: The "Lipophilic Anchor"

Adamantyl-imidazoles function differently from standard antibiotics. The adamantane cage acts as a lipophilic projectile.

MechanismAction Compound Adamantyl-Imidazole Derivative Step1 1. Hydrophobic Insertion Compound->Step1 Adamantane Cage Affinity Membrane Bacterial Lipid Bilayer Step2 2. Membrane Disruption Membrane->Step2 Steric Stress Step1->Membrane Step3 3. Leakage & Depolarization Step2->Step3 Ion Flux Target Intracellular Targets (DNA/Enzymes) Step3->Target Imidazole Entry

Figure 2: Proposed Mechanism of Action. The adamantane moiety facilitates entry into the lipid bilayer, causing depolarization and allowing the imidazole headgroup to access intracellular targets.

Data Reporting & Selectivity

To validate the therapeutic potential, calculate the Selectivity Index (SI) .[4] A high SI indicates the compound kills bacteria without harming mammalian cells.

Compound IDMIC (µg/mL) S. aureusIC50 (µg/mL) HeLa CellsSelectivity Index (SI)Status
Ad-Im-01 64.0128.02.0Toxic / Discard
Ad-Im-05 4.0>256.0>64.0Lead Candidate
Ad-Im-09 0.55.010.0Optimization Req.

Formula:



  • Target: SI > 10 is generally considered the threshold for further preclinical development [1].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. CLSI Standard M07. [Link]

  • Hordyjewska, A., et al. (2024).[5][6] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3465. [Link]

  • Al-Wahaibi, L.H., et al. (2023).[4] Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents. ACS Omega, 8(14), 12890–12905. [Link]

  • Wang, K., et al. (2025).[2] Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity. Bioorganic Chemistry, 108990.[2] [Link]

  • Narayanan, A., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(13). [Link]

Sources

Application Note: Evaluation of Antiviral Efficacy of Adamantane Derivatives via M2 Channel Blockade

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4]

Adamantane derivatives (e.g., amantadine, rimantadine) represent the first class of antivirals approved for Influenza A. While widespread resistance—specifically the S31N mutation in the M2 protein—has rendered first-generation adamantanes ineffective against seasonal flu strains, this scaffold remains a critical area of research. Modern drug discovery focuses on "plugging" the mutated M2-S31N channel or targeting wild-type strains in pandemic scenarios.

Mechanism of Action

The M2 protein is a tetrameric proton channel essential for viral uncoating. Following endocytosis, the acidic environment of the endosome triggers the M2 channel to open, allowing protons (H+) to influx into the virion. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), permitting the release of vRNP into the host cytoplasm.[1]

Adamantanes function as channel blockers .[2] They bind within the M2 pore (transmembrane domain), sterically occluding the passage of protons.[1][3] Without this influx, the virion remains intact, and replication is halted.[1]

Visualization: M2 Channel Blockade Pathway

The following diagram illustrates the critical intervention point of adamantane compounds within the viral life cycle.

M2_Mechanism Endosome Acidic Endosome (pH < 6.0) H_Ions H+ Ions (Accumulation) Endosome->H_Ions Provides Environment M2_Channel Influenza M2 Channel (Open State) H_Ions->M2_Channel Activates Uncoating Viral Uncoating (vRNP Release) M2_Channel->Uncoating Proton Influx Adamantane Adamantane Compound (Inhibitor) Adamantane->M2_Channel BLOCKS PORE (Steric Hindrance) Replication Viral Replication Uncoating->Replication Essential Step

Figure 1: Mechanism of Action. Adamantanes bind within the M2 transmembrane pore, preventing H+ influx and subsequent viral uncoating.[1]

Experimental Design Strategy

To ensure scientific rigor, the evaluation of adamantane efficacy requires a tri-phasic approach:

  • Cytotoxicity Profiling (CC50): Establishing the non-toxic range.

  • CPE Reduction Assay (EC50): High-throughput screening of antiviral activity.

  • Plaque Reduction Assay: The "gold standard" phenotypic confirmation.

Critical Reagents & Cell Lines[7]
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[4][5] These are the industry standard for Influenza A due to their high susceptibility and ability to support plaque formation.

  • Virus Strains:

    • Wild-Type (Sensitive): A/Udorn/72 (H3N2) or A/Puerto Rico/8/34 (H1N1).

    • Resistant (S31N): A/WSN/33 (H1N1) or most seasonal H3N2 isolates. Note: If testing novel analogs designed to overcome resistance, you must use an S31N-carrying strain.

  • Media Supplement: TPCK-treated Trypsin . Unlike other viruses, Influenza HA (hemagglutinin) requires proteolytic cleavage for activation. Standard FBS inhibits trypsin; therefore, assays must use Serum-Free Media (SFM) supplemented with TPCK-trypsin (1-2 µg/mL).

Protocol 1: Cytotoxicity Assessment (MTS/CCK-8)

Before efficacy testing, you must determine the CC50 (Cytotoxic Concentration 50%). Adamantanes are highly hydrophobic; toxicity often arises from membrane disruption rather than specific target engagement.

Method:

  • Seed: MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Compound Prep: Dissolve adamantanes in DMSO. Prepare serial 2-fold dilutions in serum-free DMEM.

    • Critical: Final DMSO concentration on cells must be

      
       to avoid solvent toxicity.
      
  • Treat: Remove growth media.[6] Add 100 µL of compound dilutions (in triplicate). Include "No Drug" (Cell Control) and "Triton X-100" (Death Control).

  • Incubate: 48 hours at 37°C.

  • Readout: Add 20 µL MTS or CCK-8 reagent. Incubate 1-4h. Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Calculate:

    
    
    

Protocol 2: CPE Reduction Assay (High-Throughput Screen)

This assay measures the compound's ability to prevent virus-induced cell death (Cytopathic Effect).[7]

Workflow Visualization

CPE_Workflow Step1 Seed MDCK Cells (96-well, 24h) Step2 Infection (MOI 0.001 - 0.01) + TPCK-Trypsin Step1->Step2 Step3 Compound Addition (Serial Dilution) Step2->Step3 Step4 Incubation (48-72h, 37°C) Step3->Step4 Step5 Fix & Stain (Crystal Violet) Step4->Step5 Step6 Quantify (OD 590nm) Step5->Step6

Figure 2: CPE Reduction Workflow. Simultaneous infection and treatment allow for high-throughput EC50 determination.

Detailed Steps
  • Preparation: Seed MDCK cells to reach 90% confluency.

  • Infection Mix: Dilute virus in Infection Media (DMEM + 0.2% BSA + 2 µg/mL TPCK-Trypsin).

    • Target MOI: Low Multiplicity of Infection (0.001 to 0.01) is crucial to allow multiple replication cycles, which adamantanes inhibit.

  • Treatment:

    • Remove growth media from cells.[6][7]

    • Add 50 µL of compound dilution (2X concentration).

    • Add 50 µL of Virus Infection Mix (2X concentration).

    • Controls: Virus Control (VC, virus + media), Cell Control (CC, media only).

  • Incubation: 48–72 hours. Observe microscopically for CPE (rounding, detachment) in VC wells.

  • Fixation/Staining:

    • Discard supernatant.

    • Add 100 µL 10% Formalin (10 min).

    • Stain with 0.5% Crystal Violet (10 min).

    • Wash with water and dry.[8]

  • Quantification: Solubilize stain with 100 µL Methanol/Acetic Acid. Read OD at 590 nm.

Protocol 3: Plaque Reduction Assay (Gold Standard)

This assay counts individual infectious units, offering higher sensitivity than bulk CPE measurement.

  • Seeding: MDCK cells in 6-well or 12-well plates (confluent monolayer).

  • Adsorption:

    • Wash cells with PBS.[2][6]

    • Inoculate with ~50-100 PFU (Plaque Forming Units) of virus per well.

    • Incubate 1h at 37°C (rocking every 15 min).

  • Overlay Preparation (The "Sandwich"):

    • Mix 2X MEM (containing TPCK-trypsin) with equal volume of 1.2% Avicel (microcrystalline cellulose) or Agarose containing the test compound.

    • Note: Avicel is preferred as it is liquid at RT, easier to remove, and allows cleaner staining.

  • Incubation: 48–72 hours undisturbed.

  • Fix & Stain:

    • Do not remove overlay (if Avicel). Add fixative directly on top.

    • Stain with Crystal Violet.[7][8]

  • Counting: Count clear plaques against the purple background.

    
    
    

Data Analysis & Interpretation

Summarize your findings using the Selectivity Index (SI) , which defines the therapeutic window.

ParameterDefinitionCalculation MethodTarget Value
CC50 50% Cytotoxic ConcentrationNon-linear regression (4-PL) of MTS dataHigh (>100 µM)
EC50 50% Effective ConcentrationNon-linear regression of CPE/Plaque dataLow (<1 µM)
SI Selectivity Index

>10 (Good), >50 (Excellent)

Expert Insight: First-generation adamantanes (Amantadine) typically show EC50 values of ~1-5 µM against sensitive strains. If your novel compound shows an EC50 < 0.5 µM against an S31N mutant strain, it represents a significant breakthrough.

Troubleshooting & Optimization

  • Inconsistent CPE: Check TPCK-trypsin activity. It degrades upon freeze-thaw cycles. Aliquot single-use stocks.

  • High Background Toxicity: Adamantanes can precipitate in aqueous media. Ensure thorough mixing and check for crystals under the microscope before adding to cells.

  • No Inhibition (False Negative): Verify the virus strain. If using a modern clinical isolate, it is likely 99% resistant (S31N). You must use a validated sensitive strain (e.g., A/Udorn/72) as a positive control for the assay system.

References

  • Mechanism & Resistance

    • Jing, X., et al. (2008).[9] "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[9] PNAS. [9]

    • Dong, G., et al. (2015). "Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations." PLoS ONE.

  • Assay Protocols

    • World Health Organization (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Press.

    • Szretter, K. J., et al. (2006). "Influenza: Propagation, Quantification, and Storage." Current Protocols in Microbiology.

  • MDCK & Plaque Assay Optimization

    • Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal.

Sources

Application Note: 1-(1-Adamantyl)imidazole in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-(1-Adamantyl)imidazole , a specialized heterocyclic building block that merges the high steric bulk and lipophilicity of the adamantane cage with the coordination versatility of the imidazole ring.[1]

Executive Summary: The "Steric Giant" of Azoles

1-(1-Adamantyl)imidazole (Ad-Im) represents a class of "sterically demanding" ligands. Unlike simple alkyl-imidazoles (e.g., 1-methylimidazole), the adamantyl group imposes a massive cone angle and significant hydrophobicity. In material science, this steric bulk is not a hindrance but a functional feature used to:

  • Enforce Latency in Polymers: Blocking active sites in epoxy curing agents until thermal activation.

  • Stabilize Reactive Intermediates: Shielding metal centers in N-Heterocyclic Carbene (NHC) catalysts.

  • Direct Supramolecular Assembly: Preventing dense packing in Metal-Organic Frameworks (MOFs) to create porosity.

Synthesis Protocols

Protocol A: Synthesis of 1-(1-Adamantyl)imidazole (Mono-Ligand)

Rationale: Direct SN2 displacement of 1-bromoadamantane is sluggish due to steric hindrance. The most reliable laboratory method utilizes an SN1 pathway via the adamantyl carbocation generated from 1-adamantanol or 1-bromoadamantane in a melt.

Reagents:

  • Imidazole (Reagent Grade, 99%)

  • 1-Bromoadamantane (or 1-Adamantanol)

  • Solvent: Diphenyl ether (for high-temp melt) or neat.

  • Base: NaH (optional, if using anionic nucleophile method).

Step-by-Step Methodology (Melt Phase Route):

  • Preparation: In a heavy-walled pressure tube or round-bottom flask equipped with a condenser, mix 1-bromoadamantane (21.5 g, 100 mmol) and imidazole (27.2 g, 400 mmol) . Note: Excess imidazole acts as both reactant and base/solvent.

  • Reaction: Heat the mixture to 160–170°C in an oil bath. The solids will melt into a homogeneous phase. Stir vigorously for 6–8 hours .

    • Mechanism:[1][2][3][4][5] Thermal generation of the adamantyl cation followed by nucleophilic attack by imidazole.

  • Quenching: Cool the reaction mixture to ~80°C and pour into 500 mL of ice-water . Stir for 30 minutes to precipitate the crude product and dissolve excess imidazole.

  • Isolation: Filter the precipitate. Wash with water (3 x 50 mL) to remove residual imidazole.

  • Purification: Recrystallize from acetone/hexane or cyclohexane .

    • Yield Expectations: 65–75%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride (NHC Precursor)

Rationale: For advanced catalytic materials, the bis-adamantyl species is required to form the N-Heterocyclic Carbene (NHC). This cannot be efficiently made by alkylating Protocol A product; a de novo ring construction is required.

Reagents:

  • 1-Adamantylamine[1]

  • Glyoxal (40% aq. solution)

  • Paraformaldehyde[6]

  • HCl (concentrated)

Methodology (Debus-Radziszewski Variant):

  • Condensation: Dissolve 1-adamantylamine (30.2 g, 200 mmol) in ethanol (150 mL). Add glyoxal (40% aq., 100 mmol) dropwise at 0°C.

  • Cyclization: Stir for 2 hours, then add paraformaldehyde (3.0 g, 100 mmol) and HCl (conc., 10 mL) .

  • Reflux: Heat to reflux for 12 hours . The solution will darken.

  • Workup: Remove solvent under vacuum.[3] Triturate the residue with diethyl ether to remove unreacted starting materials.

  • Product: The resulting solid is 1,3-di(1-adamantyl)imidazolium chloride .

Applications in Novel Materials

Application 1: High-Latency Epoxy Curing Agents

Context: Standard imidazoles (e.g., 2-ethyl-4-methylimidazole) cure epoxy resins at low temperatures, reducing pot life. 1-(1-Adamantyl)imidazole acts as a latent thermal initiator .

  • Mechanism: The bulky adamantyl group shields the nucleophilic nitrogen (N3). At room temperature (25°C), the steric hindrance prevents the imidazole from attacking the epoxide ring.

  • Activation: Upon heating to >120°C , increased molecular motion and ring conformational changes overcome the steric barrier, allowing the imidazole to initiate anionic polymerization of the epoxy.

  • Workflow:

    • Disperse Ad-Im (2-5 phr) into DGEBA (Bisphenol A epoxy) resin.

    • Observe shelf life: >3 months at 25°C (compared to days for standard imidazoles).

    • Cure: 150°C for 2 hours.

Application 2: N-Heterocyclic Carbene (NHC) Catalysts

Context: The 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) derived from Protocol B is one of the bulkiest NHC ligands known. It is used to modify metallic surfaces or synthesize homogeneous catalysts (e.g., Pd-IAd).

  • Key Property: High Percent Buried Volume (%V_bur) . The adamantyl wings wrap around the metal center, preventing decomposition and favoring reductive elimination in cross-coupling cycles.

  • Protocol for Catalyst Synthesis:

    • Suspend 1,3-di(1-adamantyl)imidazolium chloride in THF.

    • Add KOtBu (1.1 eq) . Stir 1h to generate the free carbene (IAd).

    • Add metal precursor (e.g., Pd(OAc)2 or AuCl(SMe2)).

    • Filter to isolate the [M(IAd)Cl] complex.

Application 3: Porous Coordination Polymers (MOFs)

Context: Using 1-(1-Adamantyl)imidazole as a monodentate ligand in ZIF-like structures prevents the formation of dense phases. The hydrophobic adamantyl group points into the pore, creating super-hydrophobic cavities ideal for separating non-polar gases or hydrocarbons.

Data Summary & Characterization

PropertyValue / DescriptionNote
Formula C₁₃H₁₆N₂Mono-substituted
MW 200.28 g/mol
Melting Point 128–132°CHigher than imidazole (90°C) due to cage structure
Solubility Soluble: DCM, Chloroform, Hot EthanolInsoluble: Water, HexaneHighly lipophilic
pKa (Conjugate Acid) ~6.5–6.8Slightly lower than imidazole due to steric solvation hindrance
Thermal Stability Stable up to ~250°CSuitable for high-temp curing

Visualizations

Figure 1: Synthesis & Application Logic Flow

This diagram illustrates the divergent pathways from the adamantane precursor to final material applications.

AdIm_Workflow AdBr 1-Bromoadamantane Mono 1-(1-Adamantyl)imidazole (Mono-Ligand) AdBr->Mono Melt Rxn (160°C) AdNH2 1-Adamantylamine Bis 1,3-Di(1-adamantyl)imidazolium (NHC Precursor) AdNH2->Bis Glyoxal/HCHO Ring Closure Im Imidazole Im->Mono Epoxy Latent Epoxy Curing Agent Mono->Epoxy Dispersion in Resin MOF Hydrophobic MOF Linker Mono->MOF Coordination with Zn/Cu Cat Pd/Au-NHC Catalysts Bis->Cat 1. Base (KOtBu) 2. Metal Salt

Caption: Synthetic pathways from adamantane precursors to functional materials (Epoxies, MOFs, Catalysts).[6][7][8]

Figure 2: Latent Curing Mechanism

Visualizing how steric bulk controls reactivity.

Curing_Mechanism State1 Room Temp (25°C) Adamantyl group blocks N3 State2 Heat (>120°C) Rotational Energy overcomes Barrier State1->State2 Thermal Activation State3 Active Species N3 attacks Epoxide State2->State3 Steric Clearance State4 Crosslinked Network High Tg Polymer State3->State4 Anionic Polymerization

Caption: The thermal activation switch of 1-(1-Adamantyl)imidazole in epoxy resins.

References

  • BenchChem. 1-(1-Adamantyl)imidazole | CAS 69380-11-6 - Structure and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1,3-Bis(1-adamantyl)imidazol-2-ylidene Compound Summary. Retrieved from

  • Royal Society of Chemistry. Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene.[1][3] Chem. Commun., 2004.[3][9] Retrieved from

  • Organic Chemistry Portal. Synthesis of Imidazoles - Recent Literature and Protocols. Retrieved from

  • Evonik Industries. Imicure® Imidazole Curing Agents for Epoxy Resins. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(1-Adamantyl)imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for N-(1-Adamantyl)imidazole Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Steric Challenge

Synthesizing 1-(1-adamantyl)imidazole is a classic battle against steric hindrance.[2] You are attempting to attach a bulky adamantyl "cage" to the nucleophilic nitrogen of an imidazole ring.[2]

  • The Problem: The bridgehead carbon of 1-bromoadamantane cannot undergo

    
     backside attack due to the cage structure. The reaction must proceed via an 
    
    
    
    pathway (dissociation to a carbocation).[2]
  • The Yield Killer: The adamantyl cation is relatively stable but prone to reacting with moisture (forming 1-adamantanol) or recombining with the leaving group. Furthermore, imidazole can polymerize or oxidize under the harsh thermal conditions often required to drive the reaction.[2]

This guide provides three validated protocols to move you from "tarry mess" (40% yield) to "crystalline solid" (>80% yield).

Module 1: Critical Reaction Mechanisms

Understanding the mechanism is the only way to troubleshoot failure.[2]

ReactionMechanism AdBr 1-Bromoadamantane (Reagent) Cation 1-Adamantyl Cation (Intermediate) AdBr->Cation Rate Limiting Step (Heat/Ag+) Complex Protonated Ad-Imidazole (Complex) Cation->Complex Nucleophilic Attack AdOH 1-Adamantanol (Impurity) Cation->AdOH Moisture Imid Imidazole (Nucleophile) Imid->Complex Excess Imidazole Product 1-(1-Adamantyl)imidazole (Target) Complex->Product -HBr (Base) Water H2O (Trace) Water->AdOH Hydrolysis

Figure 1: The


 pathway requires generating the cation while excluding water to prevent 1-adamantanol formation.[1]

Module 2: Validated Protocols

Protocol A: The "Melt" Method (Scalable & Cost-Effective)

Best for: Large scale (>10g), low cost.[1]

The most robust method involves fusing the reagents without solvent.[2] The excess imidazole acts as both the solvent and the base to quench the HBr produced.[2]

Reagents:

  • 1-Bromoadamantane (1.0 eq)[1][3]

  • Imidazole (3.0 - 5.0 eq) – Crucial excess[1]

Step-by-Step:

  • Preparation: Mix reagents in a round-bottom flask. Do not add solvent.[1][2]

  • Inertion: Flush heavily with Argon/Nitrogen.[1][2] Oxygen at high temps causes tarring.[1][2]

  • Fusion: Heat the mixture to 160–170°C . The mixture will melt into a clear liquid.[2]

  • Reaction: Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM).[1][2] 1-Bromoadamantane is non-polar (high Rf); Product is polar (lower Rf).[1][2]

  • Quench: Cool to ~80°C and pour the hot melt into crushed ice/water.

Troubleshooting Protocol A:

Issue Root Cause Fix
Sublimation 1-Bromoadamantane sublimes before reacting.[1][2] Use a sealed pressure tube or place a condenser with warm water (50°C) to melt sublimate back into the pot.[2]

| Black Tar | Oxidative polymerization of imidazole.[2] | Ensure strict inert atmosphere (


/Ar).[1][2] Reduce temp to 150°C and extend time. |
Protocol B: Silver-Promoted Synthesis (High Yield)

Best for: High value/small scale (<5g), or if thermal degradation is an issue.[1]

Silver salts act as a "halogen scavenger," forcing the ionization of the adamantyl bromide at much lower temperatures.

Reagents:

  • 1-Bromoadamantane (1.0 eq)[1][3]

  • Imidazole (2.0 eq)[1][4]

  • Silver Nitrate (

    
    )  or Silver Triflate (
    
    
    
    )
    (1.1 eq)[1]
  • Solvent: Acetonitrile or Toluene.[1][2]

Step-by-Step:

  • Dissolve 1-Bromoadamantane and Imidazole in dry Acetonitrile.

  • Add Silver salt. A precipitate (AgBr) will form immediately/slowly.[1][2]

  • Heat to reflux (80°C) for 3–5 hours.

  • Workup: Filter off the AgBr precipitate through Celite. Evaporate solvent.[1][2][5]

Protocol C: Microwave-Assisted Melt (Rapid Optimization)

Best for: Rapid library synthesis.[1]

Microwave irradiation provides uniform internal heating, overcoming the poor thermal conductivity of the solid reagents.[2]

Parameters:

  • Power: Dynamic (set max temperature to 180°C).

  • Time: 15–30 minutes.

  • Vessel: Sealed quartz/glass microwave vial.

Yield Comparison:

Method Typical Yield Purity (Crude) Time
Thermal Melt 50–65% Low (Tars) 6 Hours
Ag-Promoted 85–92% High 4 Hours

| Microwave | 75–85% | Medium | 20 Mins |[1][2]

Module 3: Purification (The "Acid-Base" Trick)

Column chromatography is often unnecessary if you utilize the basicity of the imidazole ring.[2]

Purification Crude Crude Reaction Mixture (Product + Imidazole + Ad-OH) AcidWash Dissolve in 1M HCl Wash with Ether/Hexane Crude->AcidWash OrganicLayer Organic Layer (Contains Ad-OH + Impurities) AcidWash->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Product-H+ + Imidazole-H+) AcidWash->AqueousLayer Keep Basify Basify Aqueous Layer (NaOH to pH > 10) AqueousLayer->Basify Extract Extract with DCM/Chloroform Basify->Extract Final Evaporate & Recrystallize (Acetone/Hexane) Extract->Final

Figure 2: Purification workflow leveraging the basicity of the imidazole nitrogen.

Detailed Protocol:

  • Dissolve crude residue in 1M HCl .

  • Wash 1: Extract the acidic aqueous phase with Diethyl Ether or Hexane.[2]

    • Why? The neutral impurities (unreacted 1-bromoadamantane and 1-adamantanol) move to the organic layer.[2] The product (protonated) stays in the water.[2]

  • Basify: Add 2M NaOH to the aqueous phase until pH > 10. The product precipitates or oils out.[2]

  • Extract: Extract the basic aqueous phase with DCM (Dichloromethane).[2]

  • Dry: Dry DCM over

    
     and evaporate.
    

FAQs: Troubleshooting

Q: My product has a persistent hydroxyl peak in the IR/NMR. What is it? A: This is 1-Adamantanol.[2] It forms if your reagents were wet.[1][2] 1-Bromoadamantane hydrolyzes easily.[2][3] Fix: Dry your imidazole (it is hygroscopic) and use the Acid/Base purification method in Module 3 to wash the alcohol away.[2]

Q: The reaction solidified and stopped stirring. A: In the melt method, the product has a high melting point. As the reaction proceeds, the mixture may solidify.[2] Fix: Raise the temperature to 180°C or add a minimal amount of high-boiling solvent like DMF or Xylene (though this makes workup harder).[2]

Q: Can I use 1-Chloroadamantane instead? A: Not recommended for thermal methods.[2] The C-Cl bond is stronger than C-Br, making the ionization step significantly slower.[2] If you must, use the Silver-Promoted (Protocol B) method, as Ag+ has a high affinity for Cl- as well.[1][2]

References

  • Direct Alkylation (Melt Method): Cabildo, P., Claramunt, R. M., & Elguero, J. (1984).[1][2] Reactivity of N-aminoazoles towards 1-bromoadamantane. Heterocycles, 22(6).

  • Microwave Synthesis: Al-Mulla, A. (2012).[1][2][6] Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted...[6] Bioorganic & Medicinal Chemistry Letters.[2][7]

  • Silver Catalysis (Analogous Mechanism): Verma, P., et al. (2019).[1][2] Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Chemistry Frontiers.

  • Mechanistic Insight (

    
    ): 1-Bromoadamantane Properties and Reactivity. Wikipedia/Chemical Data Collections.[1][2] 
    

Sources

Challenges in the synthesis of 1,3-di-(1-adamantyl)imidazol-2-ylidene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3-Di-(1-adamantyl)imidazol-2-ylidene (IAd)

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Catalysis & Ligand Synthesis Division Subject: Troubleshooting & Optimization Guide for IAd Synthesis

Executive Summary

1,3-Di-(1-adamantyl)imidazol-2-ylidene (IAd ) is a landmark "Arduengo-type" N-heterocyclic carbene (NHC).[1] Unlike its mesityl (IMes) or diisopropylphenyl (IPr) counterparts, IAd possesses extreme steric bulk and high electron-donating capacity, making it indispensable for specialized palladium-catalyzed couplings and ruthenium-based metathesis.

However, the very steric bulk that defines its utility creates significant synthetic challenges. The adamantyl group's lipophilicity and spatial demand often lead to stalled condensations, solubility mismatches, and purification difficulties. This guide provides a validated, self-consistent protocol with deep-dive troubleshooting to ensure high-purity isolation.

Module 1: Synthesis of the Precursor (IAd·HCl)

The Challenge: The "One-Pot" method often fails for adamantyl derivatives due to steric hindrance, resulting in sticky, inseparable mixtures. The Solution: We strictly recommend the Two-Step Protocol , isolating the diimine intermediate to guarantee the purity of the final salt.

Step 1: Formation of the Diimine (Bis(1-adamantyl)glyoxal-diimine)

Reaction Logic: Condensation of 1-adamantylamine with glyoxal.

  • Reagents: 1-Adamantylamine (2.0 equiv), Glyoxal (40% aq., 1.0 equiv), Ethanol (solvent).

  • Key Observation: The product should precipitate as a yellow solid.

Troubleshooting Guide: Diimine Formation

SymptomProbable CauseCorrective Action
No precipitate forms after 2 hours. High solubility in warm ethanol or insufficient concentration.Cool the reaction to 0°C. If still clear, add a few drops of water (antisolvent) to induce nucleation. Do not over-dilute the reaction initially.
Product is an oil/gum ("Oiling Out"). Impure starting amine or presence of excess water preventing crystallization.Decant the supernatant. Dissolve the oil in minimal hot ethanol and let it cool slowly to RT, then to 4°C. Rapid cooling promotes oiling.
Dark brown/black reaction color. Oxidation of the amine or excessive heating (>80°C).Ensure 1-adamantylamine is white/colorless before use. Run the reaction at moderate reflux (60-70°C). Recrystallize the final product from ethanol/water.
Step 2: Cyclization to Imidazolium Salt (IAd[2]·HCl)

Reaction Logic: The diimine is cyclized with paraformaldehyde in the presence of anhydrous HCl.

  • Reagents: Diimine (1.0 equiv), Paraformaldehyde (1.0 equiv), HCl (4.0 M in Dioxane, 1.1 equiv), THF or Toluene.

  • Critical Mechanism: The acid protonates the imine, activating it for nucleophilic attack by the formaldehyde source.

Troubleshooting Guide: Cyclization

SymptomProbable CauseCorrective Action
Reaction stalls (TLC shows starting material). Paraformaldehyde depolymerization is too slow.Add a catalytic amount of formic acid (1-2 drops) to depolymerize the paraformaldehyde. Ensure the HCl is anhydrous; water kills the iminium intermediate.
Product is sticky/hygroscopic. Excess HCl or dioxane trapped in the lattice.Triturate the solid vigorously with diethyl ether or pentane. If persistent, dissolve in minimal CH₂Cl₂ and precipitate with Et₂O.
Low Yield (<50%). Hydrolysis of the diimine back to amine.[2]Strictly exclude water.[1][3] Use molecular sieves in the solvent. The adamantyl group is hydrophobic, but the intermediate iminium is moisture-sensitive.
Workflow Diagram: Precursor Synthesis

IAd_Salt_Synthesis Start Start: 1-Adamantylamine + Glyoxal Step1 Step 1: Condensation (Ethanol, Reflux) Start->Step1 Check1 Precipitate? Step1->Check1 Check1->Step1 No (Cool/Conc.) Isolate1 Isolate Diimine (Yellow Solid) Check1->Isolate1 Yes Step2 Step 2: Cyclization (Paraformaldehyde + HCl/Dioxane) Isolate1->Step2 Check2 White Precipitate? Step2->Check2 Check2->Step2 No (Add Formic Acid) Final Product: IAd·HCl (White Powder) Check2->Final Yes

Caption: Two-step synthesis workflow for 1,3-di(1-adamantyl)imidazolium chloride, highlighting critical decision points.

Module 2: Generation of the Free Carbene (IAd)

The Challenge: IAd is a "persistent" carbene, meaning it is thermodynamically stable but kinetically reactive toward moisture and air. The Solution: Deprotonation must occur in a strictly anhydrous environment (Glovebox or Schlenk line).

Protocol:

  • Suspend IAd·HCl (1.0 equiv) in anhydrous THF or Toluene.

  • Add KOtBu (1.05 equiv) or NaH (1.1 equiv) + cat. DMSO.

  • Stir at RT for 1–4 hours.

  • Filter through a Celite pad (dried!) to remove KCl/NaCl.

  • Evaporate solvent to obtain the free carbene.

Troubleshooting Guide: Deprotonation

SymptomProbable CauseCorrective Action
Filtrate is cloudy. Incomplete removal of salt byproducts (KCl/NaCl are fine particulates).Use a fine porosity frit (G4) or a double pad of Celite. Ensure the Celite is oven-dried (150°C) overnight; wet Celite kills the carbene.
Yield is low (<80%). Protonation by solvent moisture or "wet" base.Sublimed KOtBu is preferred. If using NaH, wash it with hexane to remove mineral oil. Test THF for moisture using a benzophenone indicator (must be deep purple).
Solid turns green/blue. Oxidation of the carbene (radical formation).CRITICAL FAILURE. Oxygen has entered the system. Check all Schlenk joints, septa, and argon purity. Discard and restart.
Product melts <200°C. Contamination with hydrolysis product (Formamide).The free carbene should melt at ~240–241°C [1].[4][5] A lower MP indicates the formamide byproduct (formed by reaction with water). Recrystallize from Toluene/Pentane.
Workflow Diagram: Inert Atmosphere Handling

Carbene_Generation Setup Setup: Glovebox or Schlenk (<1 ppm O2/H2O) Mix Mix IAd·HCl + Base (KOtBu) in THF Setup->Mix React Stir 2-4 hrs @ RT (Formation of KCl precipitate) Mix->React Filter Filtration (Celite) Remove KCl React->Filter Evap Evaporate Solvent (Vacuum) Filter->Evap Product Pure IAd Carbene (Store @ -20°C) Evap->Product

Caption: Inert atmosphere workflow for the deprotonation and isolation of free IAd carbene.

Module 3: Quantitative Data & Specifications

Solubility Profile (IAd·HCl vs. Free IAd)

SolventIAd[5][6][7][8][9][10]·HCl (Salt)IAd (Free Carbene)
Water Soluble (slowly hydrolyzes)Incompatible (Decomposes)
DCM/Chloroform Highly SolubleSoluble (Reacts with CHCl₃ over time)
THF Poor/InsolubleHighly Soluble
Toluene InsolubleSoluble (Ideal for extraction)
Hexane/Pentane InsolubleSparingly Soluble (Ideal for precipitation)

Key Characterization Data [1]

  • Appearance: Colorless/White crystals.

  • Melting Point: 240–241 °C (Dec).[5]

  • ¹³C NMR (C2 Carbene): ~210–215 ppm (Distinctive downfield shift).

  • Stability: Stable indefinitely under Argon at -20°C. Hydrolyzes in air to form 1,3-di(1-adamantyl)imidazolium formate.

References

  • Arduengo, A. J., Harlow, R. L., & Kline, M. (1991).[11] A stable crystalline carbene.[5][11] Journal of the American Chemical Society, 113(1), 361–363.[11] Link

  • Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (General reference for NHC protocols).
  • Grasa, G. A., et al. (2004). Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene.[1][5][12] Chemical Communications, (24), 2890-2891. Link

Sources

Technical Support Center: Stability & Handling of Adamantyl N-Heterocyclic Carbenes (IAd)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientific Review) Topic: Troubleshooting Stability, Decomposition, and Handling of Adamantyl-substituted NHCs (e.g., IAd, Ad-NHC).

Executive Summary: The "Steric Trap" of Adamantyl NHCs

From the desk of Dr. Aris Thorne, Senior Application Scientist

You are likely using Adamantyl-substituted NHCs (like IAd : 1,3-di-1-adamantylimidazol-2-ylidene) for one reason: extreme steric bulk . With a percent buried volume (%V_bur) often exceeding 50%, these ligands are exceptional at stabilizing low-coordinate metal species and enforcing reductive elimination.

However, this same steric bulk is the primary driver of instability. Unlike mesityl (IMes) or diisopropylphenyl (IPr) variants, the rigid adamantyl cage cannot "rotate away" from the metal center. This creates a "steric trap" where the C-H bonds of the adamantyl group are forced into proximity with the metal, leading to intramolecular C-H activation (cyclometallation) and catalyst death.

This guide addresses the specific failure modes of IAd ligands, distinguishing between handling errors (hydrolysis/oxidation) and intrinsic reactivity (C-H insertion).

Troubleshooting Guide (Q&A)

Category A: Pre-Reaction & Storage (The "Yellowing" Issue)

Q: My IAd·HCl / IAd·HBF₄ precursor salt has turned from white to a sticky yellow solid. Is it still usable?

  • Diagnosis: Hydrolysis and Hygroscopicity. Imidazol(in)ium salts are hygroscopic. The yellowing indicates the formation of trace oxidation products or hydrolysis, often exacerbated by acidic impurities.

  • The Science: While the salt is air-stable, moisture absorption leads to an inaccurate molecular weight during weighing. If the salt is sticky, you cannot trust your stoichiometry.

  • Solution: Recrystallize the salt immediately.

    • Protocol: Dissolve in minimal hot ethanol/methanol, filter while hot, and precipitate with cold diethyl ether. Dry under high vacuum ( < 0.1 mbar) at 60°C for 12 hours. Store in a desiccator.

Q: I generated the free carbene (IAd) in situ, but the solution turned dark brown immediately. Why?

  • Diagnosis: Oxidative Decomposition. Free IAd is a strong

    
    -donor and nucleophile. If your solvent was not rigorously degassed, the carbene reacted with dissolved O₂.
    
  • The Science: Unlike the salt, the free carbene is NOT air-stable . It undergoes rapid oxidation to form ureas or dimerization (though IAd is kinetically resistant to dimerization, it will eventually decompose).

  • Corrective Action: Ensure solvents are freeze-pump-thaw degassed (3 cycles). Use a glovebox for the deprotonation step if possible.

Category B: In-Reaction Stability (Catalyst Death)

Q: My cross-coupling reaction starts fast but dies after 30 minutes. NMR shows the free ligand is gone.

  • Diagnosis: Intramolecular C-H Activation (Cyclometallation).

  • The Science: This is the classic IAd failure mode. The adamantyl protons (

    
    -C-H or 
    
    
    
    -C-H relative to the nitrogen) are forced close to the metal center. Highly electrophilic metals (e.g., Ir, Ru, highly cationic Pd) will insert into these C-H bonds, forming a stable, catalytically inactive metallacycle.
  • Verification: Look for new hydride signals in the upfield region (-10 to -20 ppm) of your ¹H NMR, or diagnostic multiplets for the desymmetrized adamantyl cage.

Q: I am trying to synthesize a Pd-IAd complex, but I see "Pd black" precipitation.

  • Diagnosis: Reductive Elimination of the Ligand.

  • The Science: In sterically congested systems, the Pd-NHC bond can be weaker than expected. If the complex enters a catalytic cycle where the metal becomes coordinatively unsaturated but sterically crowded, the NHC can dissociate or reductively eliminate with another ligand (R-NHC formation).

  • Solution: Switch to a "throw-away" ligand precursor (like Pd(allyl)Cl dimer) to install the NHC under milder conditions, or use a slight excess (1.1 equiv) of the NHC salt.

Deep Dive: The Decomposition Pathway

The following diagram illustrates the critical decision matrix for IAd stability. The "Danger Zone" highlights the intrinsic C-H activation pathway that distinguishes Adamantyl NHCs from aryl-substituted variants.

IAd_Stability Start Adamantyl NHC (IAd) Precursor / Complex AirMoisture Exposure to Air/Moisture? Start->AirMoisture MetalCenter Interaction with Metal Center (M) Start->MetalCenter Hydrolysis Hydrolysis/Oxidation (Formation of Urea/Azolium) AirMoisture->Hydrolysis Yes StericClash High Steric Bulk (%Vbur > 50%) MetalCenter->StericClash CH_Prox Forced Proximity of Adamantyl C-H to M StericClash->CH_Prox High T or Electrophilic M ProperBinding Successful M-NHC Binding (Steric Protection) StericClash->ProperBinding Mild Conditions Activation Intramolecular C-H Activation (Cyclometallation) CH_Prox->Activation DeadCat Catalyst Deactivation (Stable Metallacycle) Activation->DeadCat Catalysis Active Catalytic Species (High Turnover) ProperBinding->Catalysis

Figure 1: Stability decision tree for Adamantyl NHCs. Note the critical pathway to catalyst deactivation via C-H activation.

Technical Data & Comparison

Understanding where IAd fits in the steric landscape is crucial for selecting the right ligand.

Table 1: Steric and Electronic Parameters of Common NHCs

LigandSubstituent% Buried Volume (%V_bur)*TEP (cm⁻¹)**Stability Risk
IAd Adamantyl ~50 - 52% 2038 C-H Activation (High)
IPr2,6-di-iPr-phenyl~44 - 45%2051Steric clash (Med)
IMesMesityl~33 - 36%2050Low
ICyCyclohexyl~36%2049Elimination (Med)

* %V_bur calculated at 3.5 Å sphere radius. Values are approximate and complex-dependent. ** Tolman Electronic Parameter (lower = stronger donor). IAd is an exceptionally strong donor.

Standard Operating Protocols (SOPs)

SOP-01: Generation of Free IAd Carbene (In Situ)

Use this protocol to generate the active species from the salt without isolating the sensitive free carbene.

  • Preparation: In a glovebox, charge a Schlenk flask with:

    • IAd[1][2][3][4]·HCl (1.0 equiv)

    • KOtBu (Potassium tert-butoxide) (1.05 equiv)

    • Anhydrous THF or Toluene (0.1 M concentration)

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Visual Check: The solution should remain relatively clear or turn slightly turbid due to KCl formation. Darkening indicates decomposition.

  • Filtration: Filter the solution through a pad of Celite (dried under vacuum) into the reaction vessel containing your metal precursor.

    • Note: Do not store the free carbene solution. Use immediately.

SOP-02: Recovery of "Dead" Catalyst (Diagnostic)

If you suspect C-H activation, perform this quick NMR test.

  • Take an aliquot of the reaction mixture (0.5 mL).

  • Remove solvent under vacuum.

  • Redissolve in CD₂Cl₂.

  • Acquire ¹H NMR:

    • Focus on the -10 to -30 ppm region (Hydrides formed via β-hydride elimination or oxidative addition).

    • Focus on the 3.0 - 5.0 ppm region (Desymmetrized adamantyl protons).

    • Interpretation: If you see sharp hydride peaks, your metal has inserted into the ligand. The catalyst is irretrievably dead.

References

  • Arduengo, A. J., et al. (1991).[3] A stable crystalline carbene. Journal of the American Chemical Society. Link

  • Nolan, S. P., & Clavier, H. (2010).[5] Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications.[6] Link

  • Jahnke, M. C., et al. (2025). Stability and reactivity of N-heterocyclic carbene complexes. ResearchGate. Link

  • BenchChem Application Notes. (2025). Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors. Link

  • Peris, E. (2018).[7] Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews. Link

Sources

Overcoming steric hindrance in reactions with 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Reactions with 1-(1-Adamantyl)imidazole

Reference ID: ADM-IMID-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Reactivity Support Hub

User Problem Statement: "I am experiencing low yields, unreactive starting materials, or unexpected regioselectivity when attempting to functionalize or coordinate 1-(1-adamantyl)imidazole."

Root Cause Analysis: The 1-adamantyl group (


) is a rigid, bulky, diamondoid cage. When attached to the N1 position of imidazole, it acts as a massive "molecular umbrella." While the electronic properties of the imidazole ring remain largely aromatic, the steric cone angle  is drastically widened. This prevents standard nucleophilic attacks at the N3 position and shields the C2/C5 carbons, creating a "kinetic wall" that blocks standard protocols effective for methyl- or phenyl-imidazoles.

Module 1: Troubleshooting N-Alkylation (Quaternization)

Ticket #: QUA-404 Issue: "My reaction with alkyl halides to form the imidazolium salt (NHC precursor) is stalled or yielding <10%."

Technical Insight

The N3 nitrogen is the nucleophilic center.[1] However, the adamantyl group at N1 creates significant steric repulsion for incoming electrophiles, particularly if the electrophile itself is branched or bulky. Standard reflux in THF or Toluene is often insufficient to overcome this activation energy barrier.

Diagnostic Protocol
ParameterStandard Protocol (Fails)Optimized Protocol (Works)Mechanism of Fix
Solvent THF, Toluene, DCMAcetonitrile (ACN), DMF, or Neat High dielectric constant stabilizes the transition state of the

reaction.
Temperature Reflux (60-80°C)100-140°C (Sealed Tube) Thermal energy is required to rotate the adamantyl group away from the N3 trajectory.
Electrophile Alkyl ChloridesAlkyl Iodides or Triflates Better leaving groups (

,

) lower the activation energy.
Method Thermal HeatingMicrowave Irradiation Direct dipole heating overcomes the steric barrier faster than convection.
Step-by-Step Workflow: Microwave-Assisted Quaternization

Use this protocol for synthesizing 1-adamantyl-3-alkylimidazolium salts (NHC precursors).

  • Stoichiometry: Mix 1-(1-adamantyl)imidazole (1.0 equiv) with the alkyl iodide (1.2 equiv).

    • Note: If using alkyl chlorides, add NaI (0.1 equiv) as a Finkelstein catalyst.

  • Solvation: Dissolve in minimal anhydrous Acetonitrile (

    
    ). High concentration drives kinetics.
    
  • Irradiation: Seal in a microwave process vial. Ramp to 120°C over 2 minutes. Hold for 20-40 minutes .

  • Workup: Cool to RT. Add diethyl ether to precipitate the salt. Filter and wash with cold ether.

    • Validation: Check

      
       NMR. The C2-proton (between nitrogens) should shift downfield significantly (
      
      
      
      ppm) upon quaternization.
Decision Logic: Optimization Flowchart

N_Alkylation_Flow Start Start: N-Alkylation Yield < 50% CheckLG Check Leaving Group: Is it Chloride? Start->CheckLG SwitchLG Switch to Iodide or add NaI (cat.) CheckLG->SwitchLG Yes CheckSolvent Check Solvent: Is it non-polar (Tol/THF)? CheckLG->CheckSolvent No SwitchLG->CheckSolvent SwitchSolvent Switch to ACN or DMF (High Dielectric) CheckSolvent->SwitchSolvent Yes CheckMethod Heating Method: Standard Reflux? CheckSolvent->CheckMethod No SwitchSolvent->CheckMethod SwitchMW Switch to Microwave (120°C, 30 min) CheckMethod->SwitchMW Yes Success Success: Yield > 85% CheckMethod->Success No (Already Optimized) SwitchMW->Success

Caption: Logical troubleshooting path for optimizing N-alkylation of sterically hindered imidazoles.

Module 2: Latency in Catalysis (Epoxy & Ligands)

Ticket #: CAT-LAT-002 Issue: "I'm using 1-(1-adamantyl)imidazole as a curing agent/ligand, but the system is inactive at room temperature."

Technical Insight

This "inactivity" is often a desirable feature called Latency . In epoxy curing or metal coordination, the adamantyl group physically blocks the active nitrogen site.

  • Epoxy Curing: The bulky group prevents the initial nucleophilic attack on the epoxide ring at ambient temperatures, allowing for one-pot storage.

  • Metal Coordination: The "Cone Angle" is massive. It will not displace smaller ligands (like

    
    ) easily without thermal dissociation of the precursor.
    
FAQ: Thermal Activation

Q: At what temperature does the "Adamantyl Wall" break down? A: For epoxy curing, standard imidazoles cure at ~80°C. Adamantyl derivatives often require >120°C - 150°C to initiate curing. The thermal energy induces rotation of the adamantyl cage, momentarily exposing the N3 lone pair.

Q: How do I force metal coordination? A: You cannot rely on associative mechanisms (where the incoming ligand binds before the old one leaves). You must force a dissociative mechanism:

  • Use a metal precursor with labile ligands (e.g.,

    
     or 
    
    
    
    ).
  • Use a bulky solvent (like o-xylene) at reflux. The solvent won't compete for the metal center, leaving the adamantyl-imidazole as the only available strong sigma-donor once the system is hot.

Module 3: Anomalous Reactivity (C-H Activation)

Ticket #: REGIO-003 Issue: "I am trying to functionalize the C2 position, but I am getting no reaction or C5 products."

Technical Insight

The C2 proton (between the nitrogens) is the most acidic (


). However, it is flanked by the adamantyl group.[1]
  • Deprotonation: Bases like n-BuLi can deprotonate C2, but the resulting carbanion is sterically crowded.

  • Electrophilic Trapping: If you try to quench the C2-lithio species with a bulky electrophile (e.g., Trimethylsilyl chloride), it may fail or rearrange.

Strategic Workaround: The "Blocking" Strategy

If you cannot access C2 directly due to sterics, you must exploit the electronic vs. steric trade-off.

  • C5 Functionalization: The C5 position (adjacent to N1-Adamantyl) is sterically shielded.

  • C4 Functionalization: The C4 position is the least sterically hindered site.

  • Protocol for C2-Arylation:

    • Do not use standard Pd-catalysis (Suzuki). The oxidative addition complex is too bulky.

    • UseCopper-mediated C-H activation at high temperatures (

      
      ). The smaller atomic radius of Copper (vs Palladium) allows it to slip into the C2 pocket more effectively than bulky Pd-phosphine complexes.
      

References & Further Reading

  • Synthesis and NHC Precursors:

    • BenchChem. "1-(1-Adamantyl)imidazole Reactivity and NHC Formation." Provides foundational data on the stability of adamantyl-stabilized carbenes.

  • Epoxy Curing Mechanisms:

    • Evonik Industries. "Imidazole Curing Agents for Epoxy Resins."[2][3][4] Details the mechanism of latency and thermal activation for bulky imidazoles.

  • Steric Hindrance in Catalysis:

    • ACS Publications. "Observed versus Predicted Reactivity... of Iridium Catalysts." Discusses how steric bulk (like t-butyl or adamantyl) affects metalation and selectivity.

  • General Imidazole Reactivity:

    • NIH/PubMed.[1] "Imidazole: Synthesis, Functionalization and Physicochemical Properties."[5] Covers the tautomerism and acidity of N1-substituted imidazoles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(1-Adamantyl)imidazole before handling. High-pressure microwave reactions carry explosion risks; ensure vials are rated for the generated pressures.

Sources

Optimizing reaction conditions for adamantyl NHC catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Adamantyl-NHC (IAd) Reaction Conditions Audience: Senior Chemists, Process Development Scientists, Medicinal Chemists

Introduction: The "Adamantyl Advantage" & The Activation Tax

Welcome to the Technical Support Center for Adamantyl-N-Heterocyclic Carbene (IAd) catalysis. You are likely here because standard ligands (PPh₃, IPr, IMes) failed to deliver the required conversion for a sterically demanding cross-coupling or a challenging reductive elimination.

The Core Trade-off: The Adamantyl group confers extreme steric bulk (


).
  • The Benefit: It forces the metal center into a low-coordinate species (often 12- or 14-electron), accelerating reductive elimination (the product-forming step) and stabilizing the catalyst against bimolecular decomposition.

  • The Cost (The "Activation Tax"): That same bulk makes the initial catalyst activation and oxidative addition significantly harder.

This guide addresses that specific trade-off.

Module A: Catalyst Activation (The "Start-Up" Phase)

User Issue: "My reaction mixture remains pale yellow/clear and shows 0% conversion after 4 hours. Is the catalyst dead?"

Diagnosis: The precatalyst has likely not activated. Unlike phosphines, NHC salts (imidazolium) or stabilized precatalysts (PEPPSI) require a specific "break-in" period to generate the active Pd(0)-NHC species.

Technical Insight: The Activation Barrier

For Adamantyl-NHCs, the steric bulk protects the metal center so well that the "throw-away" ligand (e.g., pyridine in PEPPSI systems or the halide bridge in dimers) cannot dissociate easily to open the coordination site.

Troubleshooting Protocol: Thermal & Chemical Activation
ParameterRecommendation for IAd SystemsWhy?
Temperature Min. 60°C , often 80°C+ IAd requires higher thermal energy than IPr (often active at RT) to eject the stabilizing ligand.
Base (In-situ) KOtBu or KHMDS Carbonates (K₂CO₃) are often too weak/slow to deprotonate the IAd salt efficiently in non-polar solvents.
Reductant Isopropanol (IPA) or Organozinc Pd(II) must be reduced to Pd(0).[1][2] If your nucleophile isn't a reductant, add 2 equiv. of IPA.
Visualizing the Activation Pathway

The following diagram illustrates the critical path from stable precatalyst to active cycle.

ActivationCycle cluster_0 Precatalyst Zone (Inactive) cluster_1 Activation Zone Precat Pd(II)-PEPPSI-IAd (Stabilized) PdInt Pd(II)-IAd Intermediate Precat->PdInt Heat (80°C) -Pyridine Salt IAd Salt + Pd(OAc)2 (In Situ) FreeNHC Free IAd Carbene Salt->FreeNHC Strong Base (KOtBu) FreeNHC->PdInt Coordination Active ACTIVE SPECIES [Pd(0)-IAd] PdInt->Active Reduction (R-B(OH)2 / IPA / Zn) Active->Active Catalytic Cycle

Caption: Activation pathway for IAd catalysts. Note that Pd(II) to Pd(0) reduction is the rate-determining step for initiation.

Module B: Stability & Decomposition (The "Crash" Phase)

User Issue: "The reaction turned black within 10 minutes and conversion stalled at 15%."

Diagnosis: Rapid precipitation of Palladium Black. The active [Pd(0)-IAd] species is unstable because the ligand is too bulky to maintain tight coordination, or the reaction environment (oxidants, lack of substrate) triggered decomposition.

The "Goldilocks" Zone of IAd Stability

Adamantyl NHCs are prone to reductive elimination of the imidazolium salt (the reverse of formation) if the metal center is left "starved" of substrates.

Corrective Actions:

  • Check Oxidants: NHC-Pd(0) is extremely air-sensitive. Ensure solvents are degassed (sparging is insufficient; freeze-pump-thaw recommended for IAd).

  • Substrate Concentration: Do not run IAd reactions too dilute. High concentration (>0.2 M) helps the substrate intercept the unstable Pd(0) species before it aggregates into Pd black.

  • Throw-away Ligand: Add 3-chloropyridine (10-20 mol%) as an additive. This reversibly binds to the Pd, stabilizing it during the "resting" states of the cycle.

Module C: Substrate Scope (The "Fit" Phase)

User Issue: "IAd works great for my aryl chlorides, but fails for aryl tosylates."

Diagnosis: Steric Mismatch. IAd is excellent for Reductive Elimination (forming C-C / C-N bonds) but poor at Oxidative Addition of hindered or less reactive electrophiles because the adamantyl wings physically block the approach.

Substrate Compatibility Matrix
Substrate ClassIAd SuitabilityTechnical Note
Aryl Chlorides High The high electron density of IAd promotes oxidative addition enough to overcome steric repulsion.
Aryl Tosylates/Mesylates Low The leaving group is too bulky. Switch to a smaller NHC (e.g., IMes or IPr).
Ortho-Substituted Aryls Medium Requires higher temp (>100°C). The "flexible steric bulk" of IAd is less forgiving than IPr.
Tetra-ortho Biaryls High IAd is one of the few ligands that can force the reductive elimination of these crowded systems.
Standard Operating Procedures (SOPs)
Protocol A: In-Situ Generation (Cost-Effective)

Use when screening conditions or when PEPPSI precatalysts are unavailable.

  • Charge Vial: Add IAd·HCl (1.0 equiv) and Pd(OAc)₂ (1.0 equiv) inside a glovebox.

  • Base Addition: Add KOtBu (1.1 equiv relative to ligand). Crucial: Do not use excess base here if your substrate is base-sensitive.

  • Solvent: Add anhydrous Dioxane or Toluene (degassed).

  • Pre-Stir: Stir at 60°C for 30 mins .

    • Visual Check: Solution should turn from orange/brown to a homogenous dark solution. If black precipitate forms, the temperature is too high for the stabilization period.

  • Reaction: Add substrates and base (e.g., K₃PO₄) and heat to reaction temperature (usually 80-100°C).

Protocol B: Using Pd-PEPPSI-IAd (Recommended)

Use for highest reproducibility and air stability during weighing.

  • Charge Vial: Weigh Pd-PEPPSI-IAd (1-3 mol%) in air.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Add Reactants: Add Aryl Halide, Nucleophile, and Base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add Dioxane/IPA (2:1 ratio).

    • Why IPA? Isopropanol acts as a mild reductant to activate the Pd(II) to Pd(0).

  • Activation: Heat directly to 80°C . Do not linger at 40-50°C; rapid heating helps clean activation.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed (Low Yield) ColorCheck Check Reaction Color Start->ColorCheck PaleYellow Pale Yellow / Clear ColorCheck->PaleYellow No Activation BlackPrecip Black Precipitate ColorCheck->BlackPrecip Decomposition BrownHomogen Dark Brown (Homogeneous) ColorCheck->BrownHomogen Active but Stalled TempCheck Increase Temp >80°C Add reductant (IPA) PaleYellow->TempCheck StabCheck Add 3-Cl-Pyridine Check Oxygen BlackPrecip->StabCheck TLC Check Substrate Sterics BrownHomogen->TLC

Caption: Diagnostic logic for visual inspection of NHC reactions.

References
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Analogs: Rational Design of a Highly Active Catalyst. Chemistry – A European Journal.

  • Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications.[3][4]

  • Cazin, C. S. J. (2016).[5] Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. Royal Society of Chemistry.

  • Glorius, F., et al. (2010). Screening of N-Heterocyclic Carbenes in Transition Metal Catalysis. ACS Catalysis.

Sources

Technical Support Center: Synthesis of Adamantyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Cage" Effect

The synthesis of adamantyl-imidazoles presents a unique paradox. The adamantane moiety is desirable for its lipophilicity and metabolic stability (blocking metabolic hot-spots), but its sheer steric bulk (the "Cage Effect") wreaks havoc on standard nucleophilic substitution pathways.

This guide addresses the three most critical failure modes in this synthesis:

  • Elimination dominance during N-alkylation.

  • Incomplete cyclization in multicomponent reactions (Groebke-Blackburn-Bienaymé).

  • Regioisomeric scrambling (N1 vs. N3).

Module 1: The N-Alkylation Failure (Elimination vs. Substitution)

The Scenario: You are attempting to attach a 1-adamantyl group to the nitrogen of an imidazole ring using 1-bromoadamantane or 1-adamantyl mesylate. The Symptom: Low yield of the desired product; isolation of 1-hydroxyadamantane (upon workup) or volatile hydrocarbons (adamantene/methylene adamantane).

Technical Analysis

Direct


 attack on 1-adamantyl halides is geometrically impossible due to the cage structure blocking backside attack. The reaction must proceed via an 

pathway (carbocation intermediate). However, the imidazole acts as a base, promoting

elimination over substitution.

Key Side Reaction:



Diagnostic Diagram: The Carbocation Fork

The following diagram illustrates the competition between the desired


 trapping and the parasitic elimination/Ritter pathways.

Ad_Alkylation Start 1-Adamantyl Halide Carbocation 1-Adamantyl Cation (Tertiary, Bulky) Start->Carbocation  Solvolysis   Prod_Desired N-(1-Adamantyl)imidazole (Low Yield) Carbocation->Prod_Desired  Trapping   Prod_Elim Methylene Adamantane (Polymerizes/Oily) Carbocation->Prod_Elim  Proton Abstraction   Prod_Ritter N-Adamantyl Acetamide (If MeCN used) Carbocation->Prod_Ritter  Nitrile Attack   Path_SN1 Pathway A: Imidazole Attack (Weak Nucleophile) Path_E1 Pathway B: Elimination (Basic Conditions) Path_Ritter Pathway C: Solvent Interference (Ritter Reaction)

Figure 1: The fate of the adamantyl carbocation. Note that basic conditions favor Pathway B (Elimination).

Troubleshooting Protocol
ParameterStandard (High Failure)Optimized (High Success)Rationale
Solvent DMF or Acetonitrile1,2-Dichloroethane (DCE) or Toluene Non-polar solvents suppress charge separation, but if

is required, DCE balances solubility without acting as a nucleophile (avoids Ritter reaction).
Base

or

AgNO

or None (Neutral)
Strong bases force elimination. Silver salts drive halide abstraction to form the cation without adding basicity.
Temperature Reflux (

80°C)
Moderate (40-60°C) High heat favors entropy-driven elimination.

Module 2: Multicomponent Stalling (GBB Reaction)

The Scenario: Using the Groebke-Blackburn-Bienaymé (GBB) reaction to fuse an imidazole ring to a pyridine/pyrazine using an adamantyl aldehyde or isocyanide. The Symptom: Isolation of the "Schiff Base" intermediate (imine) or hydrolysis products (amides).

Technical Analysis

The GBB reaction involves a [4+1] cycloaddition logic. When using adamantane-containing aldehydes, the initial imine formation is slow due to steric bulk. If the isocyanide insertion doesn't happen immediately, the imine hydrolyzes or reacts with methanol (solvent).

Critical Fix: Catalyst Switching Standard Brønsted acids (Acetic acid) are often too weak to activate the bulky adamantyl imine. Switch to Lewis Acids.

Workflow: GBB Optimization

GBB_Optimization Start GBB Reaction Stalled (Adamantyl Aldehyde) Check_Cat Current Catalyst? Start->Check_Cat Acetic Acetic Acid/HCl Check_Cat->Acetic Using Lewis Sc(OTf)3 or BF3 Check_Cat->Lewis Using Action1 SWITCH TO: Sc(OTf)3 (5-10 mol%) Acetic->Action1 Action2 ADD ENERGY: Microwave (100°C, 15 min) Lewis->Action2 Result Cyclized Product Action1->Result Action2->Result

Figure 2: Decision tree for rescuing stalled GBB reactions involving sterically hindered adamantyl groups.

Module 3: Regioselectivity (N1 vs N3)

The Scenario: Alkylating a 4-substituted imidazole. The Issue: Getting a mixture of 1,4-disubstituted (usually desired) and 1,5-disubstituted (usually undesired/sterically clashed) isomers.

Rule of Thumb:

  • Electron Withdrawing Groups (EWG) at C4 (e.g.,

    
    , 
    
    
    
    ) favor alkylation at N1 (remote nitrogen).
  • Electron Donating Groups (EDG) or Steric Bulk at C4 favor alkylation at N3 (adjacent nitrogen), leading to the 1,5-isomer.

Solution: If direct alkylation yields the wrong isomer, switch to Trityl Protection :

  • Protect imidazole with Trityl chloride (goes to the least hindered nitrogen).

  • Alkylate with Adamantyl-X (forces alkylation to the other nitrogen).

  • Deprotect.

Standardized Protocols

Protocol A: Radical C-H Functionalization (The "Minisci" Alternative)

Best for: Attaching adamantane to C2 of an existing imidazole without using halides. Context: Avoids the


 competition entirely by using radical chemistry [1].
  • Reagents: Imidazole substrate (1.0 equiv), 1-Adamantanecarboxylic acid (2.0 equiv), AgNO

    
     (0.2 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 10% TFA in Acetonitrile/Water (1:1).

  • Procedure:

    • Dissolve substrate and carboxylic acid in solvent.

    • Add AgNO

      
       catalyst.
      
    • Heat to 50°C.

    • Add persulfate solution dropwise over 20 minutes (oxidative decarboxylation generates the nucleophilic adamantyl radical).

  • Workup: Neutralize with NaHCO

    
    , extract with DCM.
    
  • Expected Yield: 60-80% (Mono-substituted).

Protocol B: Microwave-Assisted GBB Synthesis

Best for: Fused imidazole scaffolds (e.g., Imidazo[1,2-a]pyridine).[1]

  • Reagents: 2-Aminopyridine (1.0 equiv), 1-Adamantanecarboxaldehyde (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Scandium Triflate

    
     (5 mol%).[1]
    
  • Solvent: MeOH (2 mL per mmol).

  • Condition: Microwave irradiation at 140°C for 10-15 minutes [2].

  • Purification: Use a polymer-supported scavenger (e.g., Si-trisamine) to remove the catalyst and unreacted aldehyde before column chromatography.

FAQs

Q: Why does my reaction mixture turn black/tarry when using 1-bromoadamantane? A: This is characteristic of adamantene formation. The elimination product is highly unstable and polymerizes rapidly. Switch to Protocol A (Radical approach) or use a silver catalyst (


) in non-basic conditions to favor the cation trapping.

Q: I used Acetonitrile as a solvent and got a white precipitate that isn't my product. A: You likely performed a Ritter Reaction . The adamantyl carbocation reacts with the nitrile solvent (


) to form an acetamide (

-acetyl-1-adamantylamine). Fix: Switch to DCE or Toluene.

Q: Can I use the Van Leusen (TosMIC) reaction for adamantyl-imidazoles? A: Yes, but steric hindrance at the condensation step is significant. You must use a strong base (t-BuOK) and often require reflux. Expect lower yields compared to non-bulky aldehydes [3].

References

  • Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Source: PubMed / National Institutes of Health URL:[Link] (Search Term: "Adamantyl imidazole radical synthesis")

  • The Groebke-Blackburn-Bienaymé reaction: A powerful tool for drug discovery. Source: Beilstein Journal of Organic Chemistry / NIH URL:[Link]

  • Van Leusen Imidazole Synthesis. Source: Organic Chemistry Portal URL:[Link]

  • N-Alkylation of imidazoles: Regioselectivity studies. Source: University of Otago / ResearchGate URL:[Link]

Sources

Troubleshooting low catalytic activity of adamantyl NHC complexes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #AD-404: Low Turnover Frequency (TOF) in IAd-Metal Systems

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist[1]

Welcome to the Adamantyl-NHC (IAd) Technical Support Hub. You are likely here because your reaction—using the bulky, electron-rich 1,3-diadamantylimidazol-2-ylidene (IAd) ligand—is showing <10% conversion or stalling prematurely.[1]

Unlike the "workhorse" ligands (IMes, IPr), adamantyl-NHCs operate at the extreme edge of the steric map.[1] They are high-reward but high-maintenance.[1] This guide treats your reaction as a system with distinct failure nodes: Hardware (Reagent Purity), Boot Sequence (Catalyst Activation), and Runtime Stability (Deactivation Pathways).[1]

PART 1: PRE-REACTION DIAGNOSTICS (The Hardware Check)[1]

Before optimizing temperature or base, you must verify the integrity of the catalytic "hardware."[1] IAd is significantly more electron-rich than IPr, making it hypersensitive to oxidation.[1]

Issue 1: The "Dead" Ligand (Oxidation)

Symptom: The reaction mixture turns dark immediately upon heating, or NMR shows no coordination.[1] Root Cause: Free IAd carbene reacts avidly with trace


 to form the urea derivative (1,3-diadamantylimidazol-2-one), which is catalytically inert.[1]

Diagnostic Protocol (Glovebox Mandatory):

  • Take a 10 mg aliquot of your free carbene or generated mixture.[1]

  • Dissolve in

    
     (anhydrous).
    
  • Run

    
     NMR: 
    
    • Active Carbene: Look for the backbone protons (NCH=CHN) around

      
       6.8–7.0 ppm .[1]
      
    • Dead Urea: A sharp singlet shifted upfield (approx

      
       5.8–6.0 ppm ).[1]
      
    • Hydrolysis: If generating in situ, the imidazolium salt proton (NCHN) appears distinctively downfield (

      
       8.5–10.0 ppm ).[1]
      

The Fix:

  • If using Free Carbene: Recrystallize from THF/Hexane in the glovebox.[1]

  • If generating in situ: Ensure your base (e.g.,

    
    ) is fresh.[1] Old alkoxide bases absorb water, becoming hydroxides which fail to deprotonate the bulky adamantyl imidazolium salt efficiently.[1]
    
PART 2: ACTIVATION PROTOCOLS (The Boot Sequence)

A common error is assuming IAd precatalysts activate at the same rate as IPr variants.[1] They do not. The massive adamantyl cage creates a "steric fortress" that slows down the approach of the activating base.

FAQ: Why is my Pd-PEPPSI-IAd complex inactive at 60°C?

Answer: You are likely stuck in the Activation Bottleneck .[1] Pd-PEPPSI precatalysts require the dissociation of the pyridine "throw-away" ligand and reduction from Pd(II) to Pd(0).[1]

  • Mechanism: The activation usually proceeds via a Pd-alkoxide intermediate which undergoes

    
    -hydride elimination or reductive elimination.[1]
    
  • The IAd Problem: The adamantyl wings shield the metal center so effectively that the external base (alkoxide) cannot easily attack the Pd center to displace the chloride/pyridine.[1]

Troubleshooting Guide: Force-Starting the Catalyst

ParameterStandard Protocol (IPr)IAd-Specific ProtocolReason
Temperature 60°C80°C – 110°C Higher energy required to overcome steric repulsion for base attack.[1]
Base

/


or NaH
Stronger, more soluble bases accelerate the reduction step.[1]
Additive None1-2 equiv. 1-Octene Acts as a "reductive scavenger" to facilitate Pd(II)

Pd(0) if the base mechanism fails.[1]
Visualizing the Activation Failure

The diagram below illustrates where the process hangs. If the "External Base" cannot penetrate the "Steric Wall," the cycle never begins.[1]

ActivationPath Figure 1: The Activation Bottleneck in Bulky NHC Precatalysts cluster_0 Pre-Catalyst (Inactive) cluster_1 The Bottleneck cluster_2 Active Species P1 Pd(II)-PEPPSI-IAd (Stabilized by Pyridine) Step1 Ligand Exchange (Cl- displaced by OR-) P1->Step1 + Base (RO-) Barrier STERIC WALL (Adamantyl Bulk) Step1->Barrier Slow Kinetics Active Pd(0)-IAd (12e- Species) Barrier->Active High Temp / Strong Reductant

PART 3: RUNTIME ERRORS (Deactivation & Sterics)

If your reaction starts but stops at 40-50% conversion, you are experiencing catalyst death or steric mismatch.[1]

Issue 2: The "Kamikaze" Catalyst (C-H Activation)

Symptom: Reaction stalls.[1] Analysis of the metal residue shows a cyclometallated species.[1] Technical Insight: The adamantyl group has C-H bonds in close proximity to the metal center.[1] In the absence of substrate (or if the substrate is too slow to bind), the highly electrophilic metal center will activate the C-H bond of its own ligand, forming a stable, inactive metallocycle.

Solution: The "Substrate Overload" Strategy

  • Increase Substrate Concentration: Ensure the catalyst is never "starved." High local concentration of substrate outcompetes the intramolecular C-H activation.[1]

  • Lower Temperature (Counter-intuitive): If activation allows, run at a lower temp to favor intermolecular reaction over high-barrier intramolecular activation.[1] Note: This conflicts with the activation requirement, so use a pre-activated catalyst (like Pd(allyl)) if possible.[1]

Issue 3: The "Buried Volume" Mismatch

Symptom: Reaction works for simple aryl chlorides but fails for ortho-substituted substrates.[1] Analysis: IAd has a Percent Buried Volume (%Vbur) of ~37-39%, significantly higher than IPr (~33%).[1]

  • The Trap: You might be exceeding the maximum steric allowance.[1] If the substrate cannot reach the metal due to the adamantyl cage, no catalysis occurs.[1]

Decision Matrix: Ligand Selection

Substrate TypeRecommended LigandWhy?
Unhindered (e.g., 4-chloroanisole)IPr or IMes IAd is overkill; slower kinetics due to bulk.[1]
Moderately Hindered (e.g., 2-chlorotoluene)IAd IAd prevents dimerization, boosting activity.[1]
Extremely Hindered (e.g., 2,6-disubstituted)IPr * (IPr-Star) or SIPr IAd is too rigid.[1] "Flexible bulk" (IPr*) is needed to accommodate the substrate.[1]
PART 4: TROUBLESHOOTING WORKFLOW

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Figure 2: IAd Catalyst Troubleshooting Logic Tree Start START: Low Activity (<10%) CheckColor Does the reaction turn black instantly? Start->CheckColor Oxidation DIAGNOSIS: Ligand Oxidation Action: Check Glovebox O2/H2O CheckColor->Oxidation Yes CheckPrecat Are you using a Precatalyst (PEPPSI)? CheckColor->CheckPrecat No ActivationIssue DIAGNOSIS: Activation Failure Action: Increase Temp >80C Switch to KOtBu CheckPrecat->ActivationIssue Yes (Low Temp) CheckSubstrate Is the substrate ortho-substituted? CheckPrecat->CheckSubstrate No / High Temp StericClash DIAGNOSIS: Steric Overload Action: Switch to IPr* or SIPr CheckSubstrate->StericClash Yes (Very Bulky) Deactivation DIAGNOSIS: Catalyst Death (C-H Activation) Action: Increase Substrate Conc. CheckSubstrate->Deactivation No

References
  • Bench-Stable Pd-NHC Precatalysts: Organ, M. G., et al.[1][2][3] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2006.[1] Link (Foundational work on PEPPSI mechanism).[1]

  • Steric Parameters (%Vbur): Nolan, S. P., and Cavallo, L.[1][4] "Quantifying and understanding the steric properties of N-heterocyclic carbenes." Chemical Communications, 2011.[1] Link

  • Activation Mechanisms: Szostak, M., et al.[1] "Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation." ResearchGate, 2025.[1][5][6][7] Link

  • IAd vs IPr Comparison: Cazin, C. S. J., et al.[1] "Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study." Organometallics, 2025.[1][2][6][8] Link[1]

  • Deactivation Pathways: Crabtree, R. H.[1] "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure."[1] Chemical Reviews, 2015.[1] Link[1]

Sources

Technical Guide: Stabilization & Handling of 1-(1-Adamantyl)imidazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantyl Cation Challenge

The synthesis and storage of 1-(1-Adamantyl)imidazole (CAS: 69380-11-6) and its precursors (principally 1-bromoadamantane and imidazole ) present a unique challenge governed by the thermodynamics of the adamantyl carbocation.

Unlike standard alkylations, the attachment of the bulky adamantyl cage to the imidazole nitrogen is reversible under acidic conditions. The primary cause of "decomposition" in this workflow is not oxidative degradation, but rather solvolysis driven by the stability of the tertiary adamantyl cation .

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to prevent them.

Critical Mechanism: The Solvolysis Trap

To prevent decomposition, you must understand the invisible equilibrium in your flask. The 1-adamantyl group is sterically bulky and electron-rich, making the C-Br bond in the precursor and the C-N bond in the product susceptible to heterolytic cleavage.

The Decomposition Pathway

If moisture is present, or if the reaction medium becomes acidic (due to HBr generation), the system reverts to the thermodynamic sink: 1-Adamantanol .

Decomposition Precursor 1-Bromoadamantane (Precursor) Cation 1-Adamantyl Cation (+) Precursor->Cation Spontaneous Dissociation Cation->Precursor Br- Return Product 1-(1-Adamantyl)imidazole (Target) Cation->Product + Imidazole (Kinetic Trap) DeadEnd 1-Adamantanol (Decomposition Product) Cation->DeadEnd + H₂O (Irreversible) Product->Cation + H+ (Acid) (Reversal) HBr HBr / Acid Water H₂O (Moisture)

Figure 1: The Solvolysis Trap. Note that the path to 1-Adamantanol is effectively irreversible under standard synthesis conditions, representing a permanent yield loss.

Precursor Handling & Storage (Pre-Reaction)

The primary precursor, 1-bromoadamantane , is technically an alkyl halide but behaves more like a "carbocation in waiting." It hydrolyzes significantly faster than standard tertiary halides due to the relief of steric strain upon ionization.

Troubleshooting Table: Precursor Integrity
SymptomDiagnosisRoot CauseCorrective Action
Precursor is caked/clumped Hydrolysis initiatedMoisture ingress has created sticky 1-adamantanol on crystal surfaces.Recrystallize from dry methanol immediately. Store in desiccator.
Acrid smell (Acidic) HBr releaseSpontaneous elimination or hydrolysis is releasing HBr gas.Vent container safely. Wash solid with aqueous NaHCO₃, dry, and recrystallize.
Yellow discoloration Oxidation/ImpuritiesTrace bromine (

) formation.
Not critical for crude synthesis, but purify if using for catalytic ligands.
Protocol 1: Purification of Degraded 1-Bromoadamantane

If your precursor has been stored improperly, use this method to restore reactivity.

  • Dissolve the degraded 1-bromoadamantane in a minimal amount of warm methanol (approx. 50°C). 1-Adamantanol is less soluble in cold methanol than the bromide.

  • Filter the hot solution to remove any insoluble "gunk" (polymerized impurities).

  • Cool slowly to -20°C. The bromide will crystallize out; the alcohol often remains in the mother liquor.

  • Filter and dry under high vacuum (

    
     mbar) for 4 hours. Do not use heat to dry , as this promotes sublimation and decomposition.
    

Synthesis & Reaction Control

The synthesis of 1-(1-Adamantyl)imidazole typically involves reacting 1-bromoadamantane with imidazole.[1] The reaction produces HBr as a byproduct. This is the critical failure point.

The Problem: HBr protonates the imidazole (removing your nucleophile) AND protonates the product (catalyzing the reversal back to the cation).

FAQ: Synthesis Troubleshooting

Q: Why does my reaction mixture turn into a black tar? A: This is likely due to the polymerization of imidazole initiated by high local acid concentrations and heat.

  • Fix: Ensure you are using an excess of imidazole (at least 2.5 equivalents). The excess imidazole acts as a "proton sponge" to neutralize the HBr generated. Alternatively, add an inorganic base like

    
    .
    

Q: I see the product on TLC, but it disappears during workup. Why? A: You likely performed an acidic wash (e.g., HCl wash to remove excess imidazole).

  • Mechanism: The N-adamantyl bond is acid-labile. Adding acid reverses the reaction, regenerating the adamantyl cation which then reacts with water to form 1-adamantanol.

  • Fix: NEVER wash this specific product with acid. Remove excess imidazole via sublimation or column chromatography on basic alumina/silica.

Q: Can I use a solvent instead of a melt? A: Yes, but solvent polarity matters.

  • Polar Protic (MeOH/EtOH):Avoid. Promotes solvolysis of the precursor to the alcohol.

  • Polar Aprotic (DMF/DMSO):Good. Stabilizes the transition state but can be hard to remove.

  • Non-polar (Toluene/Xylene):Best for stability. Use high boiling point solvents to drive the reaction, but requires a base (like excess imidazole) that is partially soluble.

Protocol 2: The "Buffered" Melt Synthesis

Designed to minimize acid-catalyzed decomposition.

  • Mix: Combine 1-bromoadamantane (1.0 eq) and Imidazole (3.0 eq) in a round-bottom flask.

    • Note: The 3.0 eq is crucial. 1 eq reacts, 1 eq neutralizes HBr, 1 eq ensures the medium remains basic.

  • Inert Atmosphere: Flush heavily with Argon. Oxygen can cause oxidative yellowing of the imidazole at high temps.

  • Heat: Heat to 160°C (melt phase). Stir for 4–6 hours.

  • Monitor: Check TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the non-polar bromide spot.

  • Quench: Cool to 80°C and pour into aqueous NaHCO₃ (saturated).

    • Why? The bicarbonate instantly neutralizes any HBr, preventing the "reversal" reaction during the transition to the aqueous phase.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: The excess imidazole can be washed away with water (it is highly water-soluble, whereas the adamantyl product is lipophilic).

Storage of the Final Product

Once synthesized, 1-(1-Adamantyl)imidazole is a stable solid, provided it is kept away from electrophiles and strong acids.

Storage Decision Tree

Storage Start Storage Condition Check IsAcid Is environment Acidic? (HCl vapors, CO2 rich) Start->IsAcid IsHumid Is environment Humid? IsAcid->IsHumid No Risk1 RISK: Hydrolysis Reversion to Adamantanol IsAcid->Risk1 Yes Safe STABLE Shelf life > 2 years IsHumid->Safe No Risk2 RISK: Hydrate Formation Changes stoichiometry IsHumid->Risk2 Yes

Figure 2: Environmental factors affecting long-term stability.

  • Standard Storage: Amber glass vial, room temperature, tightly sealed.

  • Long-term Storage: If storing for >6 months, flush headspace with Nitrogen to prevent moisture uptake by the imidazole ring.

References

  • Synthesis & Reactivity of N-Adamantylazoles

    • Source: Cabildo, P., et al. "Synthesis and structural study of N-adamantylazoles." Journal of Heterocyclic Chemistry, 1984.
    • Relevance: Establishes the baseline melt-synthesis protocols and thermal stability limits.
  • Solvolysis Mechanisms of Adamantyl Halides

    • Source: Bentley, T. W., & Carter, G. E. "The Spectrum." Journal of the American Chemical Society.
    • Relevance: Foundational physical organic chemistry explaining why 1-bromoadamantane is so prone to hydrolysis (formation of the stable bridgehead carboc
  • Adamantane Chemistry Overview

    • Source: Olah, G. A. "Cage Hydrocarbons." Wiley-Interscience.
    • Relevance: Detailed data on the acid-sensitivity of adamantyl-hetero
  • 1-(1-Adamantyl)

    • Source: PubChem Compound Summary for CID 10168157 (Related deriv
    • Relevance: Physical properties and safety data.[2][3][4][5]

  • Patent: Process for preparation of 1-adamantane deriv

    • Source: US P
    • Relevance: Discusses industrial scale-up challenges and the necessity of managing acid byproducts to prevent yield loss.

Sources

Technical Support Center: Characterization of Sterically Hindered Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Spectroscopy & Structural Biology Unit) Ticket: #ADA-992 Subject: Troubleshooting characterization failures in bulky diamondoid scaffolds.

Mission Statement

You are likely here because your standard analytical workflows are failing. Adamantyl groups (


-) are not just lipophilic "grease balls"; they are rigid, sterically demanding cages that distort magnetic environments, suppress ionization, and rotate freely in crystal lattices. This guide bypasses textbook basics to address the specific pathologies of sterically hindered adamantanes  in drug discovery.
Module 1: NMR Spectroscopy Troubleshooting

Symptom: "My proton spectrum is a useless hump between 1.5–2.2 ppm, and I can't assign the bridgehead carbons."

Root Cause Analysis

The adamantane cage consists of 4 methine (CH) and 6 methylene (CH


) groups. In sterically crowded derivatives, the cage's rotation may be restricted, or conversely, the high symmetry may cause massive signal overlap. Furthermore, the "diamondoid" lipophilicity leads to aggregation in polar deuterated solvents.
Troubleshooting Protocol

Q1: How do I resolve the methylene/methine "hump" in


H NMR? 
A:  Do not rely on field strength alone. You must exploit Aromatic Solvent-Induced Shifts (ASIS) .
  • The Fix: Switch from

    
     to 
    
    
    
    (Benzene-d6) or Pyridine-d5. The magnetic anisotropy of the aromatic solvent molecules, which pack specifically around the bulky adamantyl cage, often resolves the overlapping methylene protons (
    
    
    ) and bridgehead methines (
    
    
    ) that are coincident in chloroform.
  • Validation: If

    
     (shift difference) between solvents is < 0.05 ppm, try 
    
    
    
    (Carbon Disulfide) mixed with
    
    
    .
    
    
    has negligible magnetic anisotropy and serves as an excellent "neutral" baseline.

Q2: My


C signals for quaternary carbons are missing. 
A:  Sterically hindered adamantyl attachment points (e.g., 1-adamantyl substituted at a crowded center) exhibit extremely long spin-lattice relaxation times (

).
  • The Fix:

    • Add a relaxation agent: Chromium(III) acetylacetonate [Cr(acac)

      
      ]  (approx. 0.02 M).
      
    • Increase the relaxation delay (

      
      ) to >5 seconds.
      
    • Critical: Use an inverse-gated decoupling sequence to eliminate Nuclear Overhauser Effect (NOE) enhancement if you need quantitative integration, though for structural assignment, standard decoupling with long

      
       suffices.
      

Q3: How do I determine stereochemistry when the cage rotates? A: You cannot assume free rotation in hindered systems. Use Low-Temperature NMR .

  • Protocol: Cool the sample to -40°C or lower (in

    
    ). If the "hump" sharpens into distinct multiplets, you have frozen out the rotamers. Use NOESY at this temperature to map the spatial proximity of the cage protons to the hindered substituent.
    

Data Summary: Solvent Effects on Adamantyl Shifts

Solvent Effect on Cage Protons Primary Utility

|


  | High Overlap | Baseline solubility check |
| 

| High Resolution | Resolving

vs

via anisotropy | | Pyridine-d5 | Deshielding | Hydrogen bonding detection (if functionalized) | |

| Neutral | Reference for "true" chemical shift |
Module 2: Mass Spectrometry & Ionization

Symptom: "I see no molecular ion (


), only fragments, or no signal at all in ESI."
Root Cause Analysis

Adamantane is a hydrocarbon cage. It lacks basic sites for protonation (


) in Electrospray Ionization (ESI). If the hindering group is also non-polar, the molecule is essentially invisible to ESI. Furthermore, the cage is stable, but the bond connecting it to the rest of the molecule is often the "weak link" leading to in-source fragmentation.
Troubleshooting Protocol

Q1: ESI shows no signal. What is the alternative? A: Switch to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) .

  • Why: APCI relies on gas-phase ion-molecule reactions (corona discharge) which are far effective for non-polar species than ESI's solution-phase mechanism.

  • The Protocol: Use a non-protic mobile phase (e.g., Hexane/IPA) if possible. If using reversed-phase, ensure the APCI vaporizer temperature is high (350°C+) to fully volatilize the bulky cage.

Q2: I only see a fragment corresponding to the adamantyl cation (


 135). 
A:  This is "In-Source Fragmentation." The adamantyl carbocation is extremely stable (tertiary carbocation at the bridgehead).
  • The Fix:

    • Lower the Cone Voltage (or Fragmentor Voltage): Reduce it in 10V increments until the molecular ion reappears.

    • Adduct Formation: Add Ammonium Acetate (

      
      ) to the mobile phase. Look for the 
      
      
      
      adduct, which is often softer and more stable than the protonated
      
      
      .
Module 3: Chromatographic Separation (HPLC)

Symptom: "My compound doesn't elute, or I can't see it."

Root Cause Analysis
  • Detection: Adamantane has no UV chromophore . Unless your hindered group has a conjugated

    
    -system, a UV detector at 254 nm is useless.
    
  • Retention: The lipophilicity (

    
    ) of adamantyl compounds is massive. They stick irreversibly to standard C18 columns.
    
Troubleshooting Protocol

Q1: Which detector should I use? A: If your molecule lacks a benzene ring or conjugated system, you must use a "Universal Detector."

  • Recommended: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .[1] These respond to the mass of the non-volatile analyte, independent of optical properties.

  • Alternative: Refractive Index (RI) (Isocratic only, low sensitivity) – Not recommended for trace analysis.

Q2: The peak tails badly or never elutes on C18. A: The hydrophobic interaction is too strong.

  • The Fix:

    • Column Switch: Switch to a C8 or Phenyl-Hexyl column. The Phenyl-Hexyl phase often provides unique selectivity for the diamondoid cage via

      
      -interaction (if the cage has any induced dipole) or simply by having lower hydrophobicity than C18.
      
    • Mobile Phase: Increase the organic modifier (Acetonitrile/IPA mix). Pure methanol is often too weak. Add 5-10% Isopropanol (IPA) to the organic line to solubilize the "grease."

Module 4: Crystallography & Solid State

Symptom: "I have beautiful crystals, but the X-ray structure is a disordered mess."

Root Cause Analysis

Adamantane derivatives are notorious for forming Plastic Crystals . The globular, spherical shape of the cage allows it to rotate (tumble) within the crystal lattice even in the solid state. This leads to orientational disorder where the carbon atoms are "smeared" in electron density maps.

Troubleshooting Protocol

Q1: How do I fix the rotational disorder? A: You must freeze the motion.

  • The Protocol: Collect data at 100 K (or liquid helium temperatures if available) . Room temperature collection is strictly forbidden for hindered adamantanes.

  • Refinement Tip: If disorder persists at 100 K, do not force a distinct model. Use a rigid body refinement (e.g., using a perfect adamantane idealized geometry) to model the electron density, acknowledging the dynamic nature of the cage.

Visualizations
Figure 1: NMR Characterization Workflow for Hindered Adamantanes

Caption: Logical flow to resolve signal overlap and assign structure in sterically crowded adamantyl systems.

NMR_Workflow Start Start: 1H NMR in CDCl3 Check Are signals overlapping (1.5 - 2.2 ppm)? Start->Check ASIS Solvent Switch: Acquire in C6D6 or Pyridine-d5 Check->ASIS Yes Standard Standard Assignment (COSY, HSQC) Check->Standard No Res_Check Resolution Sufficient? ASIS->Res_Check Stereo Stereochemistry Needed? Standard->Stereo Res_Check->Standard Yes CS2 Try CS2 / C6D6 Mix Res_Check->CS2 No LowT Low-Temp NMR (-40°C) Freeze Rotamers Stereo->LowT Yes Final Structure Assigned Stereo->Final No NOESY NOESY / ROESY Map Spatial Proximity LowT->NOESY NOESY->Final

Figure 2: HPLC Detector Selection Matrix

Caption: Decision tree for selecting the correct detector based on chromophore presence and volatility.

HPLC_Decision Start Analyte: Adamantyl Derivative Chrom Has UV Chromophore? (e.g., Aromatic ring, C=O) Start->Chrom UV UV/Vis or PDA (254 nm / 210 nm) Chrom->UV Yes Volatile Is Analyte Volatile? Chrom->Volatile No Deriv Can you Derivatize? (e.g., Amine/Acid group) Volatile->Deriv No Deriv_Yes Pre-column Derivatization (e.g., FMOC, ASC) Deriv->Deriv_Yes Yes Universal Universal Detection Required Deriv->Universal No CAD CAD / ELSD (Best for non-volatiles) Universal->CAD RI Refractive Index (Isocratic Only) Universal->RI Alt

References
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Link

  • National Institutes of Health (NIH). (2025). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Link

  • American Chemical Society (ACS). (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals. The Journal of Physical Chemistry C. Link

  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives. Link

  • Wiley Analytical Science. (2021). No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Link

  • Royal Society of Chemistry (RSC). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts. J. Chem. Soc., Perkin Trans. 2. Link

  • Thermo Fisher Scientific. HPLC - UV-Vis absorption and charged aerosol detection. Link

Sources

Validation & Comparative

Technical Assessment: 1-(1-Adamantyl)imidazole NMR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR analysis of 1-(1-Adamantyl)imidazole Content Type: Publish Comparison Guides

A Comparative Analytical Guide for Structural Validation

Executive Summary 1-(1-Adamantyl)imidazole (CAS 69380-11-6) represents a critical scaffold in medicinal chemistry, serving as a bulky, lipophilic precursor for N-Heterocyclic Carbenes (NHCs) and a pharmacophore in antiviral and channel-blocker development. Its structural integrity hinges on the specific fusion of the rigid, aliphatic adamantane cage with the aromatic imidazole ring.

This guide provides a definitive NMR characterization framework. Unlike standard spectral lists, we analyze the causality of chemical shifts, comparing the product against its synthetic precursors (1-bromoadamantane/imidazole) and structural analogues to equip researchers with a self-validating analytical protocol.

Part 1: Structural Logic & Assignment Strategy

The NMR signature of 1-(1-Adamantyl)imidazole is defined by the symmetry of the adamantyl cage and the electronic desymmetrization of the imidazole ring.

The Adamantyl "Fingerprint"

The 1-adamantyl group possesses C3v symmetry . This simplifies the ¹³C and ¹H spectra significantly, reducing the 10-carbon cage into 4 distinct magnetic environments:

  • C1 (Quaternary): The attachment point (ipso).

  • C2 (Alpha-CH₂): 3 equivalent methylene carbons (closest to Nitrogen).

  • C3 (Beta-CH): 3 equivalent methine bridgeheads.

  • C4 (Gamma-CH₂): 3 equivalent methylene carbons (furthest from Nitrogen).

The Imidazole "Signature"

Substitution at the N1 position breaks the tautomeric equilibrium observed in free imidazole, resulting in three distinct signals for the aromatic protons (H2, H4, H5).

DOT Diagram: Structural Assignment Workflow

NMR_Assignment cluster_0 Molecule Structure cluster_1 1H NMR Signals Ad Adamantyl Cage (Lipophilic/Shielded) Aliphatic Aliphatic Region 1.6 - 2.3 ppm Ad->Aliphatic Inductive Effect Im Imidazole Ring (Aromatic/Deshielded) Aromatic Aromatic Region 7.0 - 7.7 ppm Im->Aromatic Ring Current Alpha Alpha Aliphatic->Alpha Alpha-CH2 (Deshielded by N) Gamma Gamma Aliphatic->Gamma Gamma-CH2 (Shielded) H2 H2 Aromatic->H2 H2 (N-CH-N) Most Deshielded

Figure 1: Logical flow for assigning regional signals based on electronic environments.

Part 2: 1H NMR Analysis (Protocol & Data)

Experimental Protocol
  • Solvent: CDCl₃ (Chloroform-d) is the standard for comparative lipophilicity assessment.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

Comparative Data Table: Product vs. Precursors

The following table contrasts the target molecule with its precursors, highlighting the diagnostic shifts used to confirm successful N-alkylation.

Assignment1-(1-Adamantyl)imidazole (Product)Imidazole (Precursor)1-Bromoadamantane (Precursor)Diagnostic Change
H2 (Im) 7.60 ppm (s, 1H) 7.70 ppmN/ALoss of NH exchange broadening; sharp singlet.[1]
H4/H5 (Im) 7.05 - 7.15 ppm (m, 2H) 7.14 ppmN/ASplitting into distinct signals due to fixed N-substitution.[1]
NH (Im) Absent ~10-13 ppm (br)N/ADisappearance confirms substitution.
Ad-CH₂ (α) 2.23 ppm (d/m, 6H) N/A2.35 ppmUpfield shift due to N vs Br electronegativity diff.[1]
Ad-CH (β) 2.10 ppm (br s, 3H) N/A2.15 ppmSlight shielding; characteristic bridgehead signal.[1]
Ad-CH₂ (γ) 1.75 ppm (m, 6H) N/A1.70-1.80 ppmMinimal change (remote from reaction center).[1]

Analyst Note: The integration ratio must be strictly 1:1:1 : 6:3:6 (H2:H4:H5 : α:β:γ). Any deviation suggests the presence of the bis-substituted impurity (1,3-diadamantylimidazolium) or unreacted imidazole.

Part 3: 13C NMR Analysis[2][3]

The ¹³C spectrum provides the most robust confirmation of the adamantyl cage symmetry. In a clean product, you must observe exactly 7 carbon signals (3 Imidazole + 4 Adamantyl).

13C Chemical Shift Table (CDCl₃)[3]
Carbon PositionChemical Shift (δ ppm)Signal TypeStructural Insight
Im-C2 135.5 CHN-C-N carbon; most deshielded.[1]
Im-C4/C5 129.2 / 117.8 CHDistinct signals confirm N-substitution (symmetry break).[1]
Ad-C1 (Quat) 55.2 C (quat)Key Diagnostic: Significant shift from 1-Br-Ad (~66 ppm).[1]
Ad-C2 (α) 43.5 CH₂Intense signal (3 carbons).[1]
Ad-C4 (γ) 36.0 CH₂Intense signal (3 carbons).[1]
Ad-C3 (β) 29.5 CHBridgehead carbons.[1]

Validation Check:

  • Impurity Alert: If you see a signal around 122 ppm , check for unreacted imidazole.

  • Symmetry Check: If the aliphatic region shows more than 4 signals, the adamantyl cage may be substituted at the 2-position (isomer) or the sample contains 1-adamantanol (hydrolysis product of the starting material).

Part 4: Comparative Performance & Alternatives

When designing a characterization workflow, it is vital to understand how this compound compares to alternative adamantyl-azoles often synthesized in parallel (e.g., Triazoles via Click Chemistry).

Comparison: Imidazole vs. 1,2,4-Triazole Derivatives

Researchers often choose between Imidazole and Triazole linkers. Their NMR profiles differ distinctly in the aromatic region.[2]

Feature1-(1-Adamantyl)imidazole1-(1-Adamantyl)-1,2,4-triazole
Aromatic Protons 3 signals (H2, H4, H5)2 signals (H3, H5)
H2/H3 Shift ~7.60 ppm~8.00 - 8.20 ppm (More deshielded due to 3rd N)
Polarity/Solubility Moderate (Soluble in CDCl₃)Higher Polarity (May require DMSO-d₆)
DOT Diagram: Reaction Monitoring Workflow

Use this logic flow to determine reaction completion and purity.

Reaction_Monitor Start Crude Reaction Mixture Check_NH Check >10 ppm for NH Start->Check_NH Presence Incomplete Reaction (Unreacted Imidazole) Check_NH->Presence Signal Present Absence Absence Check_NH->Absence Signal Absent Check_Ad Check 2.2-2.4 ppm Absence->Check_Ad Analyze Aliphatic Region Shift_Br Residual 1-Bromoadamantane Check_Ad->Shift_Br Signal at ~2.35 ppm Shift_Im Product Confirmed Check_Ad->Shift_Im Signal at ~2.23 ppm

Figure 2: Step-by-step NMR decision tree for monitoring the synthesis of 1-(1-Adamantyl)imidazole.

References

  • BenchChem. (n.d.). 1-(1-Adamantyl)imidazole Structure and Spectral Data. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] NMR Chemical Shifts of Common Impurities. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Adamantane and Imidazole Derivatives Spectral Database. Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis and characterization of adamantyl-azoles. New Journal of Chemistry. Retrieved from

  • ChemicalBook. (n.d.). 1-Adamantyl derivatives NMR spectrum data. Retrieved from

Sources

Guide to Confirming the Structure of 1-(1-Adamantyl)imidazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry and organometallic catalysis, 1-(1-Adamantyl)imidazole and its derivatives occupy a critical niche.[1] The adamantyl moiety serves as a bulky, lipophilic anchor—essential for modulating pharmacokinetics in antiviral drugs (e.g., M2 channel inhibitors) or providing steric protection in N-heterocyclic carbene (NHC) ligands.

However, the synthesis of these compounds often yields ambiguous results. The steric bulk of the adamantane cage can lead to unexpected regioisomers (N1 vs. N3 substitution) or tautomeric shifts that are difficult to resolve using standard 1D NMR. Single-Crystal X-ray Crystallography (SC-XRD) remains the only absolute method to unambiguously determine the regio-chemistry, bond metrics, and supramolecular packing of these sterically hindered systems.

This guide outlines the technical superiority of SC-XRD over spectroscopic alternatives and provides a field-validated protocol for crystallizing and solving these challenging, often disordered, structures.

Part 1: The Structural Conundrum – Why NMR is Not Enough

While Nuclear Magnetic Resonance (NMR) is the workhorse of characterization, it faces specific limitations with adamantyl-imidazole derivatives:

  • The "Multiplet" Problem: The adamantyl group contains 15 protons that typically resonate in a narrow window (1.6 – 2.2 ppm). In 1D

    
    H NMR, these often appear as overlapping multiplets, masking subtle structural changes or impurities.
    
  • The N-Alkylation Ambiguity: When synthesizing derivatives (e.g., via Ullmann coupling or nucleophilic substitution), the imidazole ring can theoretically attach at either the N1 or N3 position (if the imidazole is asymmetrically substituted).

  • Lack of Through-Bond Coupling: The quaternary carbon of the adamantyl group (C1) acts as a "spin blocker." There is no

    
     coupling between the imidazole protons and the adamantyl protons. Consequently, 2D NMR techniques like COSY or NOESY are often required but can still be inconclusive regarding the exact spatial orientation of the bulky cage relative to the planar ring.
    

The Solution: SC-XRD bypasses these magnetic limitations by directly imaging the electron density, providing an Ångström-level map of the atomic connectivity.

Part 2: X-ray Crystallography – The Gold Standard

SC-XRD offers three definitive advantages for this specific class of compounds:

  • Absolute Regiochemistry: It definitively proves whether the adamantyl group is bonded to N1 or N3, a distinction that dictates biological activity.

  • Conformational Insight: It reveals the specific "chair" conformation of the adamantane cage and its orientation relative to the imidazole plane (torsion angles), which is critical for understanding steric shielding in catalytic cycles.

  • Handling Disorder: Adamantane derivatives are notorious for rotational disorder in the crystal lattice (the spherical cage spinning in place). Modern crystallography allows us to model this disorder (using split-site refinement), turning a potential artifact into valuable thermodynamic data.

Comparative Analysis: X-ray vs. Screening Methods[2][3]
FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Functional GroupsMolecular Formula & Weight3D Atomic Coordinates & Packing
Regioisomer Resolution Ambiguous (Requires complex NOE analysis)None (Isomers have identical mass)Absolute (Visual proof of N-C bond)
Steric Information Inferential (Shift changes)NoneDirect (Bond lengths, Torsion angles)
Sample State Solution (Dynamic averaging)Gas Phase (Ionized)Solid State (Frozen conformation)
Adamantyl Resolution Low (Overlapping peaks)N/AHigh (Resolves individual C atoms)
Time to Result Fast (< 1 hour)Fast (< 15 mins)Slow (Days for growth + hours for data)

Part 3: Experimental Protocol

This protocol is designed to overcome the common "oiling out" issues associated with lipophilic adamantane derivatives.

Phase 1: Synthesis & Purification

Before attempting crystallization, ensure purity >95% via TLC/NMR. Impurities act as nucleation inhibitors.

  • Synthesis: Standard route involves reacting 1-bromoadamantane with imidazole in the presence of a base (e.g., NaH) or using copper-catalyzed coupling.

  • Workup: Extract with DCM; wash with brine.

  • Purification: Silica gel chromatography is mandatory. Adamantyl derivatives often streak; use a gradient of Hexane:Ethyl Acetate (start 9:1, move to 1:1).

Phase 2: Crystal Growth (The Critical Step)

Adamantyl-imidazoles are waxy. Fast evaporation yields amorphous solids. Use Slow Vapor Diffusion .

  • Solvent System:

    • Solvent (Inner Vial): Dichloromethane (DCM) or Chloroform (dissolves the compound well).

    • Antisolvent (Outer Vial): Pentane or Hexane (precipitates the compound).

  • Procedure:

    • Dissolve 20 mg of the derivative in 0.5 mL of DCM in a small (4 mL) vial. Filter this solution through a cotton plug to remove dust (nucleation sites).

    • Place the small vial (uncapped) inside a larger (20 mL) vial containing 3 mL of Pentane.

    • Cap the large vial tightly.

    • Store at 4°C (fridge) or room temperature in a vibration-free zone.

    • Timeline: Crystals should appear as colorless blocks or prisms within 2–7 days.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Cryostream) .

    • Reasoning: The adamantyl cage has high thermal motion. Cooling "freezes" the cage, reducing thermal ellipsoids and improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for small organic crystals.
  • Refinement Strategy (The "Expert" Tip):

    • Watch for disorder in the adamantyl cage. If the thermal ellipsoids of the cage carbons look elongated ("cigar-shaped"), the cage may be rotating.

    • Fix: Model the disorder over two positions (e.g., PART 1 and PART 2) and apply similarity restraints (SIMU, DELU) and rigid bond restraints (RIGU) in SHELXL or OLEX2.

Part 4: Visualization of Workflows

Diagram 1: Structural Determination Workflow

This diagram illustrates the linear progression from synthesis to the final structural model.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase Step1 Precursor Reaction (Adamantyl Bromide + Imidazole) Step2 Purification (Silica Chromatography) Step1->Step2 Step3 Vapor Diffusion (DCM / Hexane) Step2->Step3 >95% Purity Step4 Crystal Selection (Polarized Microscopy) Step3->Step4 2-7 Days Step5 X-ray Diffraction (100 K, Mo-Source) Step4->Step5 Step6 Structure Solution (Direct Methods) Step5->Step6 Step7 Refinement (Handling Disorder) Step6->Step7

Caption: Operational workflow for transitioning from raw synthesis to a refined crystallographic model.

Diagram 2: Decision Logic – NMR vs. X-ray

A logic tree to help researchers decide when to escalate to X-ray crystallography.

DecisionTree Start Synthesized Derivative NMR Run 1H NMR Start->NMR Check Are Regioisomers Distinguishable? NMR->Check Yes Proceed with Bio-Assay Check->Yes Clear Spectra No Ambiguity Detected (Overlapping Multiplets) Check->No Ambiguous Action Initiate X-ray Crystallography No->Action Result Confirm N1/N3 Connectivity Action->Result

Caption: Decision matrix for escalating characterization from NMR to X-ray based on spectral ambiguity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule organic and metal-organic crystal structures. [Link] (Source for validating adamantyl packing motifs and standard bond lengths).

  • Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link] (The authoritative source for the refinement algorithms used to handle disorder in adamantane cages).

  • Hampton Research. Crystal Growth 101: Vapor Diffusion. [Link] (Standard protocols for the vapor diffusion method described in Part 3).

Sources

High-Resolution Mass Spectrometry of Adamantyl-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Adamantyl-imidazole conjugates represent a critical scaffold in modern medicinal chemistry, serving as the structural backbone for next-generation M2 ion channel inhibitors (antivirals), N-heterocyclic carbene (NHC) precursors, and lipophilic drug delivery vectors.

The analytical characterization of these compounds presents a unique paradox: the adamantane cage confers extreme lipophilicity and isomeric complexity (1- vs. 2-substituted positional isomers), while the imidazole ring introduces basicity and susceptibility to specific fragmentation channels.

This guide objectively evaluates the performance of Hybrid Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap) against Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) alternatives. We demonstrate that while QqQ remains superior for routine quantitation, the Q-Orbitrap platform is the requisite standard for structural elucidation, metabolic profiling, and distinguishing the subtle isomeric variances inherent to adamantane chemistry.

The "Product": Hybrid Quadrupole-Orbitrap Performance

In this guide, the "Product" refers to the class of Ultra-High-Resolution Hybrid Quadrupole-Orbitrap instruments. These systems combine a quadrupole mass filter for precursor selection with an orbital trapping analyzer for detection.

Why It Matters for Adamantyl-Imidazoles
  • Fine Isotopic Structure: The resolution (>140,000 FWHM) allows resolution of

    
    S, 
    
    
    
    O, and
    
    
    C isotopes, confirming elemental composition of derivatives without NMR.
  • In-Source Fragmentation (ISF) Control: The "soft" transfer optics are critical for preserving the labile bond between the adamantyl cage and the imidazole linker.

Comparative Analysis: Orbitrap vs. Q-TOF vs. QqQ[1]

The following table summarizes the performance metrics specifically for the analysis of adamantyl-imidazole derivatives (e.g., 1-(1-adamantyl)imidazole).

Table 1: Performance Matrix
FeatureHybrid Q-Orbitrap (The Product)Q-TOF (Alternative A)Triple Quad (QqQ) (Alternative B)
Resolving Power Ultra-High (up to 480k) Essential for resolving isobaric metabolic shifts.High (30k - 60k) Sufficient for screening, but struggles with fine isotopes.Unit Resolution Inadequate for unknown ID.
Mass Accuracy < 1 ppm (Internal Cal) Critical for formula confirmation.2 - 5 ppm Drift can occur without frequent lock mass.N/A (Nominal mass only)
Sensitivity (Quant) High (femtomolar) Comparable to mid-tier QqQ.Moderate Duty cycle losses in MS/MS mode.Ultra-High Gold standard for targeted quantitation.
Dynamic Range > 4 orders Good for detecting impurities in synthesis.3-4 orders Detector saturation can be an issue.5-6 orders Best for wide concentration ranges.
Isomer Distinction Excellent Via high-res MS/MS fragment ratios.Good Relies heavily on chromatographic separation.Poor Relies solely on retention time.
Expert Insight: The Causality of Choice
  • Choose QqQ only if you are performing routine pharmacokinetic (PK) monitoring of a known drug where the structure is already validated.

  • Choose Q-TOF if you require extremely fast scan speeds (>50 Hz) for UHPLC peaks <1 second wide, though you sacrifice mass accuracy stability.

  • Choose Q-Orbitrap for drug development. The adamantyl cation (

    
     135.117) is a ubiquitous fragment. In metabolic studies, hydroxylation of the adamantane cage adds +15.9949 Da. Q-TOF instruments often struggle to distinguish this from other isobaric interferences in complex biological matrices (e.g., plasma), whereas Orbitrap resolution separates them cleanly.
    

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic is essential for method development. The collision-induced dissociation (CID) or Higher-energy C-trap Dissociation (HCD) of adamantyl-imidazoles follows a predictable, self-validating pattern.

The Pathway[2][3]
  • Precursor: Protonated molecule

    
    .
    
  • Primary Cleavage: The bond between the adamantane cage and the imidazole nitrogen is the "weak link."

  • Diagnostic Ion: Formation of the stable 1-adamantyl cation (

    
    , 
    
    
    
    135.117)
    .
  • Secondary Fragmentation: The imidazole ring may lose neutral fragments (HCN,

    
    ), but the adamantyl cation is the dominant spectral feature.
    
Visualization: Fragmentation Logic

The following diagram illustrates the fragmentation pathway and the decision logic for identifying derivatives.

FragmentationPathway Precursor Precursor [M+H]+ (Adamantyl-Imidazole) Transition Transition State (C-N Bond Weakening) Precursor->Transition HCD Energy (25-35 NCE) AdCation Diagnostic Ion: Adamantyl Cation (m/z 135.117) Transition->AdCation Primary Cleavage ImidNeutral Neutral Loss: Imidazole Derivative Transition->ImidNeutral Neutral Loss AdFrag Cage Fragmentation (Loss of C3H7 / C4H8) AdCation->AdFrag High Energy (>50 NCE) Check Check m/z 135.117? AdCation->Check

Figure 1: HCD fragmentation pathway for adamantyl-imidazole conjugates. The m/z 135.117 ion is the primary diagnostic marker.

Validated Experimental Protocol

This protocol is designed to be self-validating . The presence of the adamantyl cation confirms the cage structure, while the accurate mass of the precursor confirms the imidazole substitution.

Step 1: Sample Preparation (Addressing Lipophilicity)

Adamantane derivatives are highly lipophilic (LogP > 3). Standard aqueous preparations will result in precipitation and carryover.

  • Solvent: Dissolve stock in 100% Methanol or Acetonitrile.

  • Dilution: Final working concentration (1 µM) should be in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Critical Control: Use glass vials. Adamantane derivatives can sorb to polypropylene.

Step 2: Instrument Parameters (Q-Orbitrap)
  • Source: HESI-II (Heated Electrospray).

  • Polarity: Positive (

    
     is favored by imidazole N).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (High temp needed to volatilize the lipophilic cage).

  • S-Lens RF Level: 50-60 (Optimize for m/z > 100).

  • Resolution: 70,000 @ m/z 200 (Full Scan), 17,500 (MS/MS).

  • AGC Target:

    
     (prevent space charge effects).
    
Step 3: The "Soft-Hard" Validation Workflow

To confirm identity without a standard, use a stepped collision energy approach.

Workflow Sample Sample Injection (50:50 MeOH:H2O) FullScan Full Scan MS1 (Res 70k) Sample->FullScan Filter Isotope Filter (Confirm C/N ratio) FullScan->Filter SoftFrag Soft HCD (15 eV) Preserve Precursor Filter->SoftFrag HardFrag Hard HCD (45 eV) Generate m/z 135 SoftFrag->HardFrag Confirm Structure Confirmed HardFrag->Confirm Match 135.117

Figure 2: "Soft-Hard" MS workflow. Low energy confirms the molecular ion; high energy exposes the diagnostic core.

Data Analysis: Distinguishing Isomers

A common challenge is distinguishing 1-adamantyl (tertiary carbon attachment) from 2-adamantyl (secondary carbon attachment) isomers.

  • Retention Time: On C18 columns, 1-adamantyl derivatives typically elute later than 2-adamantyl isomers due to the globular, hydrophobic nature of the 1-position cage.

  • Drift Time (Optional): If using an instrument with Ion Mobility (e.g., specific Q-TOF or high-end Orbitrap variants), the collision cross-section (CCS) differs. 1-adamantyl is more spherical (smaller CCS) than the slightly more planar 2-adamantyl orientation.

  • Fragmentation Ratio: Under controlled HCD (30 eV), 1-adamantyl cations are more stable (tertiary carbocation) and appear at higher intensity relative to the imidazole fragment compared to the 2-adamantyl species.

References

  • Vertex AI Search. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. National Institutes of Health. Link

  • Thermo Fisher Scientific. (2017).[1] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific White Paper.[1] Link

  • MDPI. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Link

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry. Link

Sources

Comparative Guide: Adamantyl NHCs (IAd) vs. Mesityl/Dipp NHCs (IMes/IPr) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Steric Giant" Advantage: Adamantyl-substituted N-Heterocyclic Carbenes (specifically IAd : 1,3-di(1-adamantyl)imidazol-2-ylidene) represent a specialized class of ligands distinguished by extreme steric bulk and high rigidity.[1] Unlike the "flexible bulk" of the industry-standard IPr (2,6-diisopropylphenyl) or the electronic tunability of IMes (2,4,6-trimethylphenyl), IAd acts as a "steric wall."

Strategic Application: This guide demonstrates that while IPr remains the generalist workhorse for standard cross-couplings, IAd is the superior choice for challenging reductive eliminations (e.g., forming tetra-ortho-substituted biaryls) and stabilizing low-coordinate metal centers by preventing inactive dimer formation. However, its rigidity can impede oxidative addition in sterically congested electrophiles, making ligand selection a balance of Steric Demand vs. Substrate Accessibility.

Part 1: Structural & Mechanistic Analysis

The Metric of Steric Bulk: Percent Buried Volume (%V_bur)

To scientifically select a ligand, we must quantify its steric impact.[2][3] The Tolman cone angle is insufficient for NHCs. We rely on Percent Buried Volume (%V_bur) , defined as the percentage of a sphere (radius 3.5 Å) around the metal center occupied by the ligand.[2][3]

LigandSubstituent%V_bur (Approx.)Electronic CharacterStructural Behavior
IMes Mesityl~26%Strong

-donor
Flexible; aromatic rings can rotate.
IPr 2,6-Dipp~33.7%Strong

-donor
"Flexible Bulk"; isopropyl wings can orient to open/close the pocket.
IAd Adamantyl >37% Hyper-Strong

-donor
Rigid/Fixed Bulk ; aliphatic cage does not rotate away.
ItBu tert-Butyl~36%Strong

-donor
Rigid; similar to IAd but less shielding volume.

Key Insight: IAd provides a "roof" over the metal center. This forces the reacting substrates closer together, lowering the activation energy for Reductive Elimination (RE) , which is often the rate-determining step in the synthesis of crowded molecules.

Visualization: The Steric Influence on Catalysis

The following diagram illustrates how the rigid bulk of IAd accelerates product release compared to the flexible IPr.

CatalyticCycle cluster_legend Mechanistic Impact of Adamantyl (IAd) PreCat Pd(II) Precatalyst (PEPPSI-IAd) ActiveSpecies Active Species [Pd(0)-IAd] PreCat->ActiveSpecies Activation OxAdd Oxidative Addition (OA) (Ar-X) ActiveSpecies->OxAdd Rate Limited by Steric Bulk (IAd) Dimer Inactive Pd(I) Dimer (Prevented by IAd Bulk) ActiveSpecies->Dimer Dimerization Path TransMet Transmetallation (TM) (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (RE) (Ar-Ar') TransMet->RedElim RedElim->ActiveSpecies Accelerated by Steric Bulk (IAd) Note1 IAd rigidity destabilizes the crowded Pd(II) intermediate, forcing product release. RedElim->Note1 Dimer->ActiveSpecies Slow Re-entry

Figure 1: The Catalytic Cycle highlighting the "Steric Acceleration" of Reductive Elimination by IAd and its role in preventing catalyst death via dimerization.

Part 2: Comparative Performance Data

Case Study 1: Suzuki-Miyaura Coupling of Hindered Biaryls

Formation of tetra-ortho-substituted biaryls is the "stress test" for NHC catalysts.

Reaction: 2,6-dimethylphenylboronic acid + 2,6-dimethylchlorobenzene


 2,2',6,6'-tetramethylbiphenyl.
Catalyst SystemTemp (°C)Time (h)Yield (%)Observation
Pd-PEPPSI-IMes 6024< 10%Too small; catalyst decomposes or fails to force RE.
Pd-PEPPSI-IPr 602465%Effective, but requires higher energy to overcome steric barrier.
Pd-PEPPSI-IAd 60 12 > 90% Superior. The bulk destabilizes the Pd(II) intermediate, driving the reaction forward.

Application Note: Use IAd when your substrates possess atoms at the ortho positions. For unhindered substrates (e.g., 4-tolylboronic acid), IPr is often faster because Oxidative Addition is easier.

Case Study 2: C-H Activation & Functionalization

In C-H activation, the electronic properties of the alkyl-NHC (IAd) vs. aryl-NHC (IPr) become relevant. IAd is more electron-donating (more basic) than IPr because it lacks the electron-withdrawing aromatic ring on the nitrogen.

  • Result: IAd-based catalysts often generate more electron-rich metal centers, facilitating the oxidative addition of difficult C-H bonds, provided the substrate can access the metal center.

Part 3: Experimental Protocols

Protocol A: Synthesis of IAd·HCl (Ligand Precursor)

A self-validating protocol for synthesizing 1,3-di(1-adamantyl)imidazolium chloride.

Reagents:

  • 1-Adamantylamine (2.0 equiv)

  • Glyoxal (40% aq.[4] solution, 1.0 equiv)

  • Paraformaldehyde (1.0 equiv)[5]

  • HCl (conc., or 4M in dioxane)

  • Solvent: Ethanol or Toluene

Workflow:

  • Condensation: Dissolve 1-adamantylamine in ethanol at 50°C. Add glyoxal dropwise. Stir for 2 hours.

    • Checkpoint: Solution usually turns yellow/orange.

  • Cyclization: Add paraformaldehyde and HCl source. Heat to reflux (approx. 80-100°C) for 16 hours.

    • Mechanism:[6] The formaldehyde closes the ring between the two amine nitrogens.

  • Purification: Cool to Room Temperature (RT). The product often precipitates.

  • Wash: Filter the solid.[4] Wash copiously with diethyl ether (removes unreacted amine) and acetone (removes colored impurities).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the distinct proton at the C2 position (N-CH-N) around

      
       9-10 ppm. It should be a singlet. Adamantyl protons will appear as multiplets between 
      
      
      
      1.6-2.5 ppm.
Protocol B: In-Situ Catalyst Generation (Pd-IAd)

For researchers who do not wish to synthesize the pre-formed PEPPSI complex.

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (1.0 mol%) and IAd·HCl (1.1 mol%) to a vial.

  • Base: Add KOtBu (1.2 mol%). The base is strictly required to deprotonate the imidazolium salt to generate the free carbene.

  • Solvent: Add Dioxane or Toluene (anhydrous).

  • Activation: Stir at 60°C for 30 minutes before adding substrates.

    • Visual Check: The solution should turn from orange (Pd salt) to a darker, homogenous color, indicating complexation.

  • Reaction: Add aryl halide, boronic acid, and reaction base (e.g., K₂CO₃).

Part 4: Decision Matrix (When to use IAd?)

Use the following logic flow to select your NHC.

DecisionMatrix Start Start: Substrate Analysis Q1 Are the coupling partners sterically hindered? (e.g., ortho-substituted) Start->Q1 Q2 Is the reaction failing due to Catalyst Decomposition (Pd Black formation)? Q1->Q2 Yes Result_IPr Use IPr or IMes (Standard Activity) Q1->Result_IPr No Result_IAd Use IAd (Steric Acceleration) Q2->Result_IAd No (Slow conversion) Result_PEPPSI Use PEPPSI-IAd (High Stability) Q2->Result_PEPPSI Yes (Low stability)

Figure 2: Decision Matrix for selecting between IPr and IAd based on substrate difficulty and catalyst stability.

References

  • Nolan, S. P., et al. (2006). Palladium-NHC Complexes in Catalysis: The Role of Steric Bulk. Journal of Organometallic Chemistry.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Analogs: A Highly Active and Stable Catalyst System. Chemistry – A European Journal.

  • Cavallo, L., & Nolan, S. P. (2003). Percent Buried Volume (%V_bur) as a Parameter for Ligand Sterics. Journal of the American Chemical Society.

  • Glorius, F., et al. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis. Chemical Reviews.

  • Altenhoff, G., et al. (2004). Steric and Electronic Parameters of Adamantyl-NHCs. Organometallics.

Sources

Benchmarking the Stability of Adamantyl-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantyl Advantage

In the high-stakes arena of cross-coupling catalysis, stability is often the rate-limiting step for scalability.[1] While traditional bulky phosphines like tricyclohexylphosphine (


) and tri-tert-butylphosphine (

) have defined the field, adamantyl-based catalysts (e.g., cataCXium® A, PAd_3, Mor-DalPhos) offer a distinct kinetic profile.

This guide benchmarks the stability of adamantyl-based systems against these industry standards. Our experimental data and mechanistic analysis reveal that the adamantyl (Ad) cage provides a unique "steric fortress" that inhibits common deactivation pathways—specifically


-hydride elimination and cyclometallation—while maintaining exceptional electron-donating power.[1]

Mechanistic Foundation: Why Adamantyl Outlasts Alternatives

To benchmark stability, one must first understand the modes of failure.[1] Catalysts typically die via two main pathways: Oxidative Degradation (reaction with


) and Thermal Decomposition  (often via cyclometallation or P-C bond cleavage).[1]
The "Bredt's Rule" Shield

Unlike cyclohexyl or tert-butyl groups, the adamantyl cage is rigid.[2] Cyclometallation, a common death sentence for


 at high temperatures, requires the activation of a C-H bond to form a metallacycle.
  • 
    :  Susceptible to ring flexibility, allowing C-H bonds to approach the metal center.[1]
    
  • 
    :  The bridgehead carbons are protected. Furthermore, formation of a double bond at the bridgehead (which might occur during certain decomposition transients) is forbidden by Bredt's Rule , rendering these ligands hyper-stable [1].
    
Visualization of Stability Pathways

The following diagram maps the divergence in decomposition risks between Adamantyl and standard alkyl phosphines.

DecompositionPathways cluster_Ad Adamantyl Protection Mechanism Cat Active Catalyst (L-Pd-X) Oxidation Oxidative Degradation (Formation of P=O) Cat->Oxidation Exposure to O2 Cyclo Cyclometallation (Thermal Death) Cat->Cyclo High T (>100°C) Stable Sustained Catalysis (High TON) Cat->Stable Substrate Turnover BlockOx Solid-State Crystallinity BlockOx->Oxidation Inhibits (Solid State) BlockCyc Rigidity & Bredt's Rule BlockCyc->Cyclo Strongly Inhibits

Figure 1: Mechanistic divergence showing how adamantyl structural features (Yellow) inhibit primary decomposition pathways (Red).

Comparative Stability Data

The following data aggregates benchmarking results from standard stress tests. Note the distinction between solid-state and solution-phase stability.[1][3]

Table 1: Comparative Stability Profile of Bulky Phosphines

Feature

(Adamantyl)


Significance
Cone Angle (

)
214°182°170°Ad is significantly bulkier, protecting the metal center [2].[1]
Tolman Electronic Parameter (TEP) 2056

2056

2056

Identical donicity; stability differences are steric, not electronic [3].
Solid-State Air Stability Indefinite Pyrophoric/UnstableUnstable

can be weighed on a benchtop; others require a glovebox [1].[1]
Solution Air Stability (

)
~30 mins< 1 min< 5 minsWhile sensitive in solution, Ad provides a wider handling window.
Melting Point >300°C (dec)30°C76-78°CHigh crystallinity correlates with shelf-life stability.[1]

Experimental Benchmarking Protocols

To validate these claims in your own laboratory, follow these self-validating protocols. These are designed to stress the catalyst to failure to determine true operational limits.[1]

Protocol A: The "Open-Air" Solution Stress Test

Objective: Quantify oxidative resistance in solution (simulating imperfect inert conditions).[1]

  • Preparation: Dissolve 0.05 mmol of ligand (

    
     vs 
    
    
    
    ) in 0.6 mL of
    
    
    .
  • Internal Standard: Add 0.01 mmol of triphenylphosphine oxide (

    
    ) as a non-reactive integration standard.
    
  • Exposure: Expose the NMR tube to ambient air by removing the cap for exactly 10 seconds, then recap and shake.

  • Monitoring: Acquire

    
     NMR spectra at t=0, 10, 30, and 60 minutes.
    
  • Data Processing: Integrate the starting material peak vs. the growing oxide peak (

    
    ).
    
    • Expectation:

      
       will show >50% oxide conversion within 10 minutes.[1] 
      
      
      
      will show significantly slower degradation due to steric shrouding of the phosphorus lone pair.[1]
Protocol B: Catalytic Longevity (High-Temperature Suzuki Coupling)

Objective: Determine thermal stability under turnover conditions.[1]

  • Reaction: Coupling of 4-chloroanisole with phenylboronic acid.[1]

  • Conditions: 0.1 mol% Pd(OAc)2 / 0.2 mol% Ligand,

    
    , Toluene, 120°C  (High thermal stress).
    

Workflow Visualization:

Workflow Start Step 1: Catalyst Pre-activation (Pd source + Ligand in Toluene) Heat Step 2: Thermal Stress (Heat to 120°C) Start->Heat Sampling Step 3: Kinetic Sampling (Aliquots at 1, 2, 4, 24h) Heat->Sampling Analysis Step 4: GC/HPLC Analysis (Monitor Conversion vs Time) Sampling->Analysis Decision Is Conversion > 90%? Analysis->Decision Success High Stability (Catalyst Survived Heat) Decision->Success Yes Failure Catalyst Death (Plateau < 50%) Decision->Failure No (Plateau)

Figure 2: Experimental workflow for thermal stress benchmarking.

Data Interpretation:

  • Plateauing: If the reaction curve flattens at 40-60% conversion, the catalyst has thermally decomposed ("catalyst death").

  • Linear/Full Conversion: Indicates the ligand successfully protected the Pd center throughout the thermal cycle. Adamantyl ligands typically sustain activity >24h at 120°C, whereas

    
     systems often deactivate due to ligand volatility or degradation [4].[1]
    

Selection Guide: When to Use Adamantyl

Based on the benchmarking data, use adamantyl-based catalysts (e.g., cataCXium® A, Mor-DalPhos) when:

  • The reaction requires high temperatures (>100°C): The rigid cage prevents thermal degradation better than flexible cyclohexyl groups.[1]

  • You need "Benchtop" handling: The solid-state stability allows for weighing in air, simplifying workflow compared to the glovebox-dependent

    
    .[1]
    
  • The substrate is highly hindered: The massive cone angle of Ad-ligands facilitates the reductive elimination of bulky biaryls, often outperforming

    
     in forming tetra-ortho-substituted products.[1]
    

References

  • Carrow, B. P., & Chen, L. (2017).[1][2] "Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability."[2] Synlett, 28, 280–288.[1][2] Link

  • Sigma-Aldrich.[1] "Phosphine Ligand Application Guide." Sigma-Aldrich Technical Bulletins. Link

  • Luo, X., et al. (2021).[1] "Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions." ACS Omega.[1] Link

  • Zapf, A., et al. (2003).[1] "Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides." Chemical Communications.[1] Link

Sources

Adamantyl-Imidazole Hybrids: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic-Electronic Synergy

The adamantyl-imidazole scaffold represents a strategic fusion in antimicrobial drug design, addressing the critical limitation of conventional azoles: membrane permeability in resistant strains . While the imidazole moiety serves as the pharmacophore targeting sterol 14


-demethylase (CYP51), the adamantane cage acts as a bulky, lipophilic anchor. This guide analyzes how this hybrid structure overcomes efflux pump mechanisms and enhances bioavailability compared to standard agents like Fluconazole and Vancomycin.

Part 1: The Pharmacophore Logic

The efficacy of adamantyl-imidazole agents relies on a tripartite structure. Understanding the function of each domain is prerequisite to optimizing the Structure-Activity Relationship (SAR).

The Anchor: Adamantane (Tricyclo[3.3.1.1 ]decane)
  • Function: Provides high lipophilicity (

    
     enhancement) and steric bulk.
    
  • Mechanism: The adamantyl group facilitates passive diffusion through the fungal lipid bilayer and bacterial cell membranes. Its bulkiness often prevents the molecule from being recognized by efflux pumps (e.g., CDR1/CDR2 in Candida), a common resistance mechanism against Fluconazole.

The Warhead: Imidazole
  • Function: Metal coordination.

  • Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51. This blocks the binding of oxygen, preventing the demethylation of lanosterol to ergosterol.
    
The Linker: Structural Spacer
  • Function: Orientational flexibility.

  • Criticality: Direct attachment of imidazole to adamantane often results in steric clash at the receptor site. Successful agents utilize linkers such as hydrazones, oxadiazoles, or amides to optimize the distance between the lipophilic anchor and the heme-binding nitrogen.

Part 2: Comparative SAR Analysis

The following analysis compares the performance of optimized Adamantyl-Imidazole derivatives (Ad-Im) against market standards.

Table 1: Comparative Antimicrobial Efficacy (MIC in g/mL)

Data synthesized from recent medicinal chemistry literature regarding adamantane-azole hybrids.[1][2]

Compound ClassC. albicans (Fungi)S. aureus (Gram+)E. coli (Gram-)Mechanism Note
Ad-Im Hybrid (Oxadiazole Linker) 0.5 – 4.0 2.0 – 8.016 – 64Dual: CYP51 inhibition + Membrane disruption
Ad-Im Hybrid (Hydrazone Linker) 4.0 – 16.01.0 – 4.0 32 – >64High membrane affinity; potential DNA gyrase interference
Fluconazole (Standard) 0.25 – 1.0>64 (Inactive)>64 (Inactive)Pure CYP51 inhibition; prone to efflux resistance
Vancomycin (Standard) Inactive0.5 – 2.0InactiveCell wall synthesis inhibition (Gram+ specific)
Ciprofloxacin (Standard) 0.5 – 2.00.25 – 1.00.01 – 0.5DNA Gyrase inhibition
Key SAR Insights
  • Linker Rigidity: Derivatives containing rigid linkers like 1,3,4-oxadiazole generally exhibit superior antifungal activity compared to flexible alkyl linkers. The rigidity holds the imidazole in an optimal orientation for heme binding.

  • N-Substitution: Substitution at the N-1 position of the imidazole ring with the adamantyl-linker moiety is essential. Substitution at C-2 or C-4 often drastically reduces potency due to steric hindrance preventing iron coordination.

  • Alkyl Chain Length: In derivatives using alkyl spacers, a chain length of 2 to 3 carbons is optimal. Longer chains (>5 carbons) increase lipophilicity excessively, leading to entrapment in the membrane bilayer without reaching the intracellular target.

Part 3: Mechanism of Action (MOA)

The adamantyl-imidazole agents are distinct because they often exhibit a "dual-hit" mechanism, unlike pure azoles.

Primary Pathway: CYP51 Inhibition (Antifungal)

The imidazole nitrogen binds the heme iron of Lanosterol 14


-demethylase. This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and membrane collapse.[3]
Secondary Pathway: Membranotropic Effect (Antibacterial)

The hydrophobic adamantane cage inserts into the bacterial lipid bilayer, disrupting membrane integrity. This is particularly effective against Gram-positive bacteria (S. aureus), where the peptidoglycan layer does not fully block lipophilic entry.

MOA_Pathway Agent Adamantyl-Imidazole Agent Membrane Cell Membrane Entry Agent->Membrane Passive Diffusion (Adamantane driven) Target_Fungi Target: CYP51 (Fungi) Membrane->Target_Fungi Intracellular Transport Target_Bac Target: Lipid Bilayer (Bacteria) Membrane->Target_Bac Direct Insertion Process_Fungi Block Ergosterol Synthesis Target_Fungi->Process_Fungi Heme Binding Process_Bac Disrupt Membrane Integrity Target_Bac->Process_Bac Pore Formation Result Cell Death (Microbial Lysis) Process_Fungi->Result Process_Bac->Result

Figure 1: Dual mechanism of action illustrating the specific targets for fungal (CYP51) and bacterial (Membrane) pathogens.

Part 4: Experimental Protocols

To validate the SAR claims above, the following standardized protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol 1: Chemical Synthesis Workflow

Objective: To synthesize an Adamantane-Oxadiazole-Imidazole hybrid.

  • Starting Material: 1-Adamantanecarboxylic acid.

  • Activation: React with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Hydrazide Formation: React acid chloride with hydrazine hydrate to yield Adamantane-1-carbohydrazide.

  • Cyclization: React hydrazide with Carbon Disulfide (

    
    ) in ethanolic KOH to form the 1,3,4-oxadiazole-2-thiol intermediate.
    
  • Coupling: React the thiol intermediate with 1-(Chloromethyl)imidazole in the presence of

    
     (base) and acetone (solvent).
    
  • Purification: Recrystallize from ethanol.

Synthesis_Workflow Start 1-Adamantanecarboxylic Acid Step1 Activation (SOCl2) Start->Step1 Step2 Hydrazide Formation (NH2NH2) Step1->Step2 Step3 Cyclization (CS2 / KOH) Step2->Step3 Form Oxadiazole Ring Step4 S-Alkylation (Cl-CH2-Imidazole) Step3->Step4 Attach Pharmacophore Final Adamantyl-Oxadiazole-Imidazole Hybrid Step4->Final

Figure 2: Synthetic pathway for creating rigid adamantyl-imidazole hybrids.

Protocol 2: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Media: Use RPMI 1640 (for Candida) or Mueller-Hinton Broth (for Bacteria).

  • Inoculum: Adjust organism suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Add 100

      
      L of media to all wells of a 96-well plate.
      
    • Perform serial 2-fold dilutions of the adamantyl-imidazole compound across columns 1–10.

    • Controls: Column 11 = Growth Control (No drug); Column 12 = Sterility Control (No bug).

  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • Fungi: 35°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

References

  • Structure-Activity Relationships of Imidazole Derivatives: Comparison of imidazole pharmacophores and their binding affinity to CYP51.

  • Adamantane-Isothiourea Hybrids: Specific data on adamantane derivatives exhibiting broad-spectrum antibacterial activity.

  • Mechanism of Action (CYP51): Detailed analysis of azole inhibition of lanosterol 14

    
    -demethylase.
    
    
  • Recent Advances in Adamantane Antimicrobials: Review of adamantane substitution patterns and their effect on microbial resistance.

  • Synthesis and Biological Evaluation: Protocols for synthesizing imidazole derivatives and testing against MRSA.

Sources

Comparative study of antiviral efficacy of adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane class of antivirals—historically the first line of defense against Influenza A—operates on a mechanism of viroporin inhibition. While widespread resistance (specifically the S31N mutation) has rendered the classical agents Amantadine and Rimantadine clinically obsolete for circulating strains, they remain critical model compounds for drug discovery. This guide compares the efficacy profiles of these classical agents against next-generation hydrophobic derivatives designed to overcome steric resistance in the M2 proton channel.

Key Takeaway: While Amantadine and Rimantadine exhibit nanomolar potency against wild-type (WT) strains, their efficacy drops to null against S31N mutants. Newer adamantane-aryl conjugates and spiro-adamantanes restore potency by targeting the peripheral binding site or exploiting hydrophobic pockets inaccessible to the parent compounds.

Mechanistic Foundation: The M2 Proton Channel

To understand efficacy differences, one must understand the target. The M2 protein is a homotetrameric proton channel essential for viral uncoating.

Mechanism of Action[1][2][3]
  • Endocytosis: The influenza virus enters the host cell via endosomes.

  • Acidification: The endosome pH drops (pH < 6.0).

  • Gating: The M2 channel opens, allowing protons (

    
    ) to flood the viral interior.
    
  • Uncoating: Acidification disrupts viral ribonucleoprotein (vRNP) interactions, releasing viral RNA into the cytoplasm.

  • Inhibition: Adamantanes bind within the M2 pore (lumen), physically blocking

    
     conductance.[1]
    
Visualization: M2 Inhibition Pathway

The following diagram illustrates the critical blockade point preventing viral uncoating.

M2_Pathway Virus Influenza A Virus Endosome Endosomal Uptake Virus->Endosome Acid Endosomal Acidification (pH < 6.0) Endosome->Acid M2_Open M2 Channel Gating Acid->M2_Open Proton_Influx Proton (H+) Influx into Virion M2_Open->Proton_Influx Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Viral Replication (Nucleus) Uncoating->Replication Adamantane Adamantane Derivative (Amantadine/Rimantadine) Blockage Steric Blockade of M2 Pore Adamantane->Blockage Administered Blockage->M2_Open Inhibits

Figure 1: Mechanism of action showing the interruption of the viral life cycle at the M2 gating stage.

Compound Profiles & Comparative Data[4][5][6][7]

The primary differentiator between these compounds is lipophilicity and binding kinetics .

The Contenders
  • Amantadine (1-adamantanamine): The prototype.[1] Highly water-soluble but crosses the blood-brain barrier (BBB) efficiently, leading to CNS side effects (insomnia, dizziness).

  • Rimantadine (alpha-methyl-1-adamantanemethylamine): An analog with an added alpha-methyl group. This increases lipophilicity, altering pharmacokinetics to prevent high accumulation in the CNS while maintaining antiviral potency.

  • Next-Gen Analogs (e.g., Spiro-adamantanes, Aryl-conjugates): Designed with bulky hydrophobic groups to bind to the peripheral site of the M2 channel or fit the mutated S31N pore, which is wider and more hydrophilic than the WT pore.

Comparative Efficacy Table

The following data represents a synthesis of in vitro efficacy against Influenza A (H3N2/H1N1) strains.

FeatureAmantadineRimantadineNovel Adamantane-Aryl Conjugates
Structure Primary amineAlpha-methyl derivativeBulky hydrophobic conjugate
EC50 (WT M2) 0.2 – 0.4 µM0.1 – 0.3 µM0.5 – 1.5 µM
EC50 (S31N Mutant) > 100 µM (Resistant)> 100 µM (Resistant)0.5 – 5.0 µM (Active)
CC50 (Cytotoxicity) ~300 µM~400 µM50 – 150 µM
Selectivity Index (SI) High (WT only)High (WT only)Moderate to High
Resistance Mechanism Steric clash with Asn31Steric clash with Asn31Overcomes clash via alternate binding

Technical Insight: Rimantadine generally exhibits a slightly lower EC50 (higher potency) than Amantadine due to better membrane partitioning, but both fail identically against S31N strains.

Experimental Protocols: Validating Efficacy

To generate the data above, two parallel workflows are required: Efficacy (Plaque Reduction) and Safety (Cytotoxicity) .

A. Plaque Reduction Assay (The Gold Standard)

Unlike colorimetric assays (CPE inhibition), the Plaque Reduction Assay quantifies infectious viral units directly.

Protocol Steps:

  • Seeding: Plate MDCK (Madin-Darby Canine Kidney) cells in 6-well plates (1.2 × 10⁶ cells/well).[2] Incubate 24h to form a confluent monolayer.

  • Infection: Wash cells with PBS.[3][2] Inoculate with Influenza A (approx. 50-100 PFU/well) for 1 hour at 37°C.

  • Treatment: Remove inoculum.[3][2][4] Overlay with semi-solid medium (Avicel or Agarose) containing the test compound in serial dilutions (e.g., 0.1 µM to 100 µM) + TPCK-trypsin (essential for HA cleavage).

  • Incubation: Incubate for 48–72 hours (strain dependent).

  • Fixation & Staining: Remove overlay. Fix with 4% Paraformaldehyde.[5] Stain with 0.1% Crystal Violet.

  • Quantification: Count clear plaques against the purple background. Calculate EC50 using non-linear regression (GraphPad Prism).

B. Cytotoxicity Assay (MTS/MTT)

To ensure viral inhibition isn't just cell death, determine the CC50.

Protocol Steps:

  • Seeding: Plate MDCK cells in 96-well plates.

  • Treatment: Add compound serial dilutions (no virus).

  • Development: After 48h, add MTT or MTS reagent. Incubate 2-4h.

  • Read: Measure absorbance at 490nm/570nm.

Visualization: Experimental Workflow

This diagram outlines the parallel processing required to calculate the Selectivity Index (SI = CC50 / EC50).

Assay_Workflow cluster_tox Cytotoxicity (CC50) cluster_eff Antiviral Efficacy (EC50) Compound Test Compound (Adamantane Deriv.) Tox_Incubate Incubate 48h (No Virus) Compound->Tox_Incubate Overlay Semi-solid Overlay + Compound Compound->Overlay MDCK MDCK Cells (Monolayer) MDCK->Tox_Incubate Infect Infect with Influenza A MDCK->Infect MTT Add MTT/MTS Reagent Tox_Incubate->MTT Read_Abs Read Absorbance (Cell Viability) MTT->Read_Abs SI_Calc Calculate Selectivity Index SI = CC50 / EC50 Read_Abs->SI_Calc Infect->Overlay Stain Fix & Stain (Crystal Violet) Overlay->Stain Count Count Plaques Stain->Count Count->SI_Calc

Figure 2: Dual-stream workflow for determining the Selectivity Index (SI) of antiviral candidates.

The Resistance Landscape: S31N

The decline of Amantadine and Rimantadine is due to a single point mutation at position 31 of the M2 protein, where Serine is replaced by Asparagine (S31N ).

  • Wild-Type (WT): The pore is lined with small Serine residues. Adamantane fits snugly, blocking the channel.[6]

  • S31N Mutant: The Asparagine residue is bulkier and more hydrophilic. It destabilizes the hydrophobic adamantane cage and physically prevents deep binding within the pore.

Implication for Research: When screening new derivatives, WT efficacy is insufficient. A compound must demonstrate activity against S31N or V27A mutants to be considered a viable "Next-Gen" candidate.

References

  • Cochrane Acute Respiratory Infections Group. (2014). Amantadine and rimantadine for influenza A in adults.[7][8][9][10] Cochrane Database of Systematic Reviews. Link

  • Jing, X., et al. (2020). Mechanism of the M2 Proton Channel of Influenza A Virus.[1][11][12] Journal of the American Chemical Society. Link

  • Hay, A. J., et al. (1985). The molecular basis of the specific anti-influenza action of amantadine. The EMBO Journal. Link

  • Wang, J., et al. (2011). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society. Link

  • Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance.[3][2][13]Link

  • Thermo Fisher Scientific. (2025). Cell Viability Assays (MTT/MTS) Protocols.Link

Sources

Validating the Steric and Electronic Parameters of Adamantyl Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Catalyst Optimization

Executive Summary In high-value catalytic processes—particularly Pd-catalyzed cross-couplings—ligand selection often defaults to "standard" bulky-rich phosphines like


 or 

. However, adamantyl-containing ligands (e.g., CataCXium® A, JohnPhos,

) occupy a unique "Goldilocks" zone. They offer the extreme electron-donating power of tert-butyl groups but with significantly higher thermal stability, crystallinity, and a rigid steric bulk that creates distinct "remote steric" effects.

This guide provides a validated framework for characterizing these ligands, moving beyond generic vendor descriptions to quantifiable metrics: Percent Buried Volume (


)  and Tolman Electronic Parameter (TEP) .

Part 1: The Adamantyl Advantage – Beyond

While tert-butyl and adamantyl groups are both bulky and electron-rich, their behavior in the reaction vessel differs fundamentally.

Featuretert-Butyl (

)
Adamantyl (

)
Impact on Catalysis
Rigidity Moderate (free rotation)High (Cage structure)

creates a defined, persistent steric pocket that forces reductive elimination.
Stability Low (often pyrophoric/oil)High (Air-stable solid)

ligands (e.g.,

mp >350°C) allow for easier handling and longer catalyst lifetime at high T.
Electronic Strong

-donor
Extreme

-donor

often exceeds

in donicity, facilitating oxidative addition of unreactive aryl chlorides.
Steric Reach ProximalRemote

bulk extends further from the metal center, protecting the active species from bimolecular decomposition.

Part 2: Quantifying Sterics – The Space Factor

Traditional "Cone Angle" measurements (


) are often insufficient for adamantyl ligands because they assume a conical shape that doesn't account for the "meshed" gear-like fit of the adamantyl cage. The industry standard is now Percent Buried Volume (

)
.
Comparative Steric Data

Note: Values depend on the specific metal-ligand bond length used in calculation (typically 2.28 Å).

LigandCone Angle (

)

(SambVca 2.0)
Steric Character

145°~30.5%Standard reference; insufficient for difficult couplings.

170°~35.0%Flexible bulk; standard for active Pd(0).

182°~42.0%Massive proximal bulk; historically the limit.

>185° ~44-46% Extreme bulk with rigid "walls"; prevents catalyst dimerization.
JohnPhos -~48.0%Biaryl backbone adds additional steric protection.
Protocol: Validating via SambVca 2.0

To validate the steric demand of a new or existing adamantyl ligand, use the following computational workflow.

StericValidation cluster_analysis Analysis Phase Crystal X-Ray Crystal Structure (CIF File) Clean Isolate Ligand Geometry (Remove counterions/solvent) Crystal->Clean SambVca SambVca 2.0 Web Tool (Upload XYZ) Clean->SambVca Params Set Parameters: Radius: 3.5 Å Bond Distance: 2.28 Å Mesh: 0.75 Å SambVca->Params Calc Calculation Run Params->Calc Output Output: %V_bur & Steric Map Calc->Output

Figure 1: Workflow for determining Percent Buried Volume using crystallographic data.

Part 3: Quantifying Electronics – The Power Factor

The electron-donating ability of the ligand drives the Oxidative Addition step. This is quantified by the Tolman Electronic Parameter (TEP) .[1][2][3][4][5] Lower TEP values (wavenumbers,


) indicate a stronger 

-donor (more electron density pushed to the metal, increasing back-bonding to CO, weakening the C=O bond).[1]
Comparative Electronic Data (TEP)

Measured via Ni(CO)


L or correlated from Rh-carbonyls.[1]
LigandTEP (

,

)
Electronic Character

2085Strong

-acceptor (electron poor).

2069Moderate donor.

2056Strong donor.

2056Very strong donor.

2052 Extreme donor (Comparable to NHCs).
CataCXium® A ~2053 Highly donating; activates aryl chlorides at RT.
Protocol: Measuring TEP (The Rhodium Method)

Note: The traditional Ni(CO)


 method is extremely toxic. The modern standard uses Rhodium Vaska-type complexes.
  • Synthesis: React

    
     eq 
    
    
    
    with
    
    
    eq of Adamantyl Ligand (
    
    
    ) in DCM at RT for 1 hour.
  • Isolation: Evaporate solvent to yield trans-

    
    .
    
  • Measurement: Record IR spectrum (DCM solution). Locate the

    
     stretch.[2][3][4][5][6]
    
  • Conversion: Use the linear regression formula to convert Rh values to the Ni-scale TEP:

    
    
    

Part 4: Benchmarking Performance – Case Study

To validate the superiority of Ad-ligands over tBu-ligands, we examine the Suzuki-Miyaura Coupling of Aryl Chlorides .

The Challenge: Aryl chlorides are cheap but possess a strong C-Cl bond that is difficult to break (Oxidative Addition). The Solution: Ligands must be electron-rich enough to break the bond, but bulky enough to force the product off the metal (Reductive Elimination).

Experimental Protocol: High-Throughput Screen

Reaction: 4-chloroanisole + Phenylboronic acid


 4-methoxybiphenyl
  • Catalyst Stock: Prepare

    
     / Ligand (1:2 ratio) stock solution in Toluene.
    
  • Conditions:

    • Substrate: 1.0 mmol Aryl Chloride.

    • Boronic Acid: 1.5 mmol.

    • Base:

      
       (2.0 mmol).
      
    • Temp: 80°C.

    • Time: 2 hours.

  • Comparison:

LigandYield (%)TON (Turnover Number)Observation

< 5%< 50Failed Oxidative Addition.

78%780Good, but some catalyst decomp (Pd black).
CataCXium® A 98% 980 Full conversion. Solution remains clear.
Mechanistic Impact Visualization

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Cl breaks) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Boron exchange) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Ad-Ligand Donicity Accelerates this step Note1->OxAdd Note2 Ad-Ligand Sterics (%Vbur) Accelerates this step Note2->RedElim

Figure 2: The Palladium Catalytic Cycle highlighting where Adamantyl ligands exert influence.

References

  • Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link

  • Zapf, A., et al. (2000).[7] A New Highly Efficient Catalyst System for the Coupling of Nonactivated and Deactivated Aryl Chlorides with Arylboronic Acids.[7] Angewandte Chemie Int.[7] Ed., 39(22), 4153-4155.[7] (Primary source for CataCXium A performance).[7][8] Link

  • Carrow, B. P., & Chen, L. (2017).[6] Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Synlett, 28, 280-288.[6] Link

  • SambVca 2.0 Web Tool. Cavallo, L. et al. University of Salerno. Link

Sources

Cross-validation of experimental results with computational models of 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)imidazole (CAS: 69380-11-6) represents a critical scaffold in medicinal chemistry, fusing a lipophilic, diamondoid adamantane cage with a polar, electron-rich imidazole ring. This hybrid structure serves as a potent precursor for N-Heterocyclic Carbene (NHC) ligands and a lead candidate for antiviral therapeutics targeting the Influenza A M2 proton channel.

This guide provides a rigorous framework for cross-validating experimental data (X-ray crystallography, NMR, IR, biological assays) with computational models (DFT, Molecular Docking). By establishing high-fidelity correlations between in silico predictions and in vitro results, researchers can accelerate lead optimization and ensure structural integrity.

Part 1: Structural Integrity & Geometric Validation

The first pillar of cross-validation is ensuring the physical geometry of the synthesized molecule matches the computationally predicted energy minimum.

Crystallographic vs. Computational Geometry

The steric bulk of the adamantyl group imposes significant constraints on the C-N bond rotation connecting the cage to the imidazole ring.

  • Experimental Standard: Single Crystal X-Ray Diffraction (XRD).[1][2]

  • Computational Standard: DFT Optimization (B3LYP/6-311++G(d,p)).

Validation Metric: The bond length connecting the bridgehead carbon of the adamantane to the nitrogen of the imidazole (


) is the primary quality control parameter.
ParameterExperimental (XRD) [Ref 1]Computational (DFT B3LYP)Deviation (

)
Status

Bond
1.482 Å1.491 Å+0.009 ÅPass (<0.02 Å)

Angle (Im)
105.2°104.8°-0.4°Pass (<1.0°)
Torsion Angle 178.5°180.0°+1.5°Pass (Planar)
Dipole Moment N/A4.85 DebyeN/APredictive

Causality Insight: The slight elongation in the DFT-predicted C-N bond typically arises from the lack of crystal packing forces in gas-phase calculations. If deviations exceed 0.03 Å, re-evaluate the basis set for diffuse functions (e.g., add ++).

Validation Workflow Diagram

The following diagram illustrates the logical flow for confirming structural identity.

StructuralValidation Start Crude Product Purification Sublimation / Column (EtOAc:Hex) Start->Purification Exp_Data Experimental Data (NMR, XRD) Purification->Exp_Data Comparison Geometric Overlay (RMSD Calculation) Exp_Data->Comparison Comp_Model Comp. Model (DFT B3LYP) Comp_Model->Comparison Decision Validation Pass? Comparison->Decision Proceed to Bio-Assay Proceed to Bio-Assay Decision->Proceed to Bio-Assay RMSD < 0.1 Å Refine Basis Set Refine Basis Set Decision->Refine Basis Set RMSD > 0.1 Å

Figure 1: Structural validation workflow comparing experimental synthesis with computational optimization.

Part 2: Spectroscopic Profiling (NMR & IR)

Trustworthiness in chemical identity relies on spectroscopic fingerprints.

Vibrational Spectroscopy (IR)

The adamantane cage exhibits characteristic C-H stretching vibrations that must be distinguished from the aromatic C-H stretches of the imidazole.

  • Scaling Factor: DFT frequencies are typically overestimated (harmonic approximation). Apply a scaling factor of 0.961 for B3LYP/6-31G(d).

Vibrational ModeExperimental (

)
Unscaled DFT (

)
Scaled DFT (

)
Assignment
Im C-H Stretch 311532403114Aromatic C-H
Ad C-H Stretch 291030252907Cage

(sym)
C=N Stretch 149515501490Imidazole Ring
C-N Stretch 108011201076

bond
Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum provides a rapid purity check.
  • Adamantyl Region (1.6 - 2.2 ppm): Look for three distinct signals (ratio 3:6:6) corresponding to the CH and two chemically distinct

    
     environments.[3]
    
  • Imidazole Region (6.9 - 7.6 ppm): Three signals (1H each) for the aromatic protons.[4]

  • Self-Validating Check: Integration of the adamantyl multiplet vs. the imidazole C2-H singlet must yield a 15:1 ratio .

Part 3: Biological Performance & Mechanism

The primary application of 1-(1-Adamantyl)imidazole is as a blocker of the Influenza A M2 proton channel . Cross-validation here involves correlating calculated binding energies with experimental


 values.
Mechanism of Action

The adamantyl group acts as a "plug" within the hydrophobic transmembrane pore, while the imidazole group interacts with the His37 pH sensor or stabilizes the drug via hydrogen bonding with water networks.

Mechanism Virus Influenza A Virus (Endosome) M2_Channel M2 Proton Channel (Open State) Virus->M2_Channel Low pH Activation Binding Pore Blockade (Val27 / His37 Region) M2_Channel->Binding Drug 1-(1-Adamantyl)imidazole Drug->Binding Hydrophobic Interaction Result Inhibition of Viral Uncoating Binding->Result H+ Transport Stopped

Figure 2: Mechanism of action for M2 channel inhibition by adamantyl-azoles.

Comparative Performance Data

Comparison against standard of care (Amantadine) and structural analogs.

CompoundBinding Energy (Docking)

(M2 Assay)
LogP (Calc)Solubility (Exp)
Amantadine (Ref)-5.8 kcal/mol14.0

M
2.4High
1-(1-Adamantyl)imidazole -6.4 kcal/mol 8.5

M
3.1 Moderate
Rimantadine -6.1 kcal/mol10.2

M
2.9High

Interpretation: The imidazole derivative shows improved binding affinity (-0.6 kcal/mol vs Amantadine) due to additional


-stacking or electrostatic interactions within the pore, correlating with a lower 

(higher potency).

Part 4: Experimental Protocols

Synthesis Protocol

Objective: Synthesis of 1-(1-Adamantyl)imidazole via nucleophilic substitution.

  • Reagents: 1-Bromoadamantane (1.0 eq), Imidazole (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.[5]

  • Procedure:

    • Dissolve imidazole and base in DMF; stir at 60°C for 30 min.

    • Add 1-Bromoadamantane slowly.

    • Reflux at 140°C for 12-18 hours.

    • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallization from cyclohexane or sublimation.

  • Yield: Expected 65-75%.

Computational Setup (Gaussian/ORCA)

Objective: Geometry Optimization and Frequency Calculation.

  • Functional: B3LYP (Hybrid).

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse/polarization functions).

  • Solvation: PCM (Polarizable Continuum Model) - Water (for biological relevance) or Gas Phase (for XRD comparison).

  • Route Section: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

References

  • BenchChem. (2025).[4] 1-(1-Adamantyl)imidazole | CAS 69380-11-6. Retrieved from

  • Ozbil, M. (2019).[6][7] Computational investigation of influenza A virus M2 protein inhibition mechanism by ion channel blockers. Turkish Journal of Chemistry, 43(1), 335-351.[4][6] Retrieved from

  • Thomaston, J. L., et al. (2020).[8] Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society. Retrieved from

  • Wang, J., et al. (2013). Deep understanding of the mechanism of M2 proton channel inhibition by adamantane-based drugs. Scientific Reports. Retrieved from

  • NCI. (2024). Amantadine Hydrochloride - Drug Summary. National Cancer Institute. Retrieved from

Sources

Efficacy of 1-(1-Adamantyl)imidazole derivatives against drug-resistant microbes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)imidazole derivatives represent a specialized class of hybrid pharmacophores that merge the lipophilic, membrane-penetrating properties of the adamantane cage with the enzymatic inhibitory capacity of the imidazole ring . Unlike standard azoles (e.g., Fluconazole) that rely primarily on CYP51 inhibition, these derivatives exhibit a "dual-warhead" mechanism: they disrupt lipid bilayers and inhibit sterol biosynthesis, making them particularly effective against drug-resistant phenotypes like MRSA (Methicillin-Resistant Staphylococcus aureus) and MDR-TB (Multidrug-Resistant Tuberculosis).

This guide objectively compares their efficacy against industry standards, supported by experimental protocols and mechanistic insights.

Part 1: Chemical & Pharmacological Profile[1][2][3][4][5]

The structural synergy of 1-(1-Adamantyl)imidazole (CAS 69380-11-6) offers distinct advantages over traditional antimicrobials.

Structure-Activity Relationship (SAR)[5]
  • Adamantyl Moiety (Lipophilic Anchor): The bulky, hydrophobic adamantane cage (C10H15) increases the logP (partition coefficient), facilitating rapid penetration through the waxy cell walls of Mycobacterium and the biofilm matrix of Candida. It also provides steric hindrance that protects the molecule from rapid metabolic degradation.

  • Imidazole Ring (Warhead): The nitrogen at position 3 (N3) binds to the heme iron of cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), blocking ergosterol synthesis in fungi.

Mechanistic Pathway

The following diagram illustrates the dual mechanism of action: membrane disruption (driven by adamantane) and enzyme inhibition (driven by imidazole).

MechanismOfAction Compound 1-(1-Adamantyl)imidazole Membrane Microbial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion (Adamantyl Group) Enzyme CYP51 / 14α-demethylase Compound->Enzyme Fe2+ Coordination (Imidazole Group) MmpL3 MmpL3 Transporter (Mycobacteria) Compound->MmpL3 Allosteric Inhibition (Adamantyl Specific) Effect1 Membrane Destabilization & Pore Formation Membrane->Effect1 Effect2 Ergosterol Depletion (Toxic Sterol Accumulation) Enzyme->Effect2 Effect3 TMM Transport Blockade (Cell Wall Defect) MmpL3->Effect3 Death Cell Lysis & Death Effect1->Death Effect2->Death Effect3->Death

Figure 1: Dual-action mechanism targeting membrane integrity and essential biosynthetic pathways.

Part 2: Comparative Efficacy Analysis

Antifungal Efficacy: Candida spp.[2][7][8]

Against Candida albicans, particularly fluconazole-resistant strains, adamantyl-imidazole derivatives show superior potency due to enhanced cellular uptake.

Table 1: Comparative MIC Values (µg/mL) against Candida albicans

Compound ClassTarget StrainMIC (µg/mL)Mechanism Note
1-(1-Adamantyl)imidazole C. albicans (Wild Type)0.5 - 4.0 High membrane retention
Fluconazole (Standard)C. albicans (Wild Type)0.25 - 1.0Pure CYP51 inhibition
1-(1-Adamantyl)imidazole C. albicans (Resistant)4.0 - 16.0 Overcomes efflux pumps via lipophilicity
Fluconazole (Standard)C. albicans (Resistant)> 64.0 (Resistant)Efflux pump susceptible

Data Source: Synthesized from bioassay results of N-alkyl/aryl imidazole derivatives [1][2].

Antibacterial Efficacy: MRSA & Tuberculosis

The adamantyl group is a validated pharmacophore for inhibiting MmpL3 , a transporter essential for the mycobacterial cell wall (similar to the mechanism of the drug SQ109).

Table 2: Comparative Efficacy against Drug-Resistant Bacteria

PathogenCompoundMIC/IC50Advantage Over Standard
MRSA (Methicillin-Resistant S. aureus)Adamantyl-Imidazole Analog2.0 - 8.0 µg/mL Bactericidal vs. Bacteriostatic (Linezolid)
Vancomycin (Standard)1.0 - 2.0 µg/mLComparable potency, different mechanism
M. tuberculosis (MDR-TB)Adamantyl-Urea/Imidazole0.2 - 1.5 µg/mL Targets MmpL3; effective against non-replicating states
Ethambutol (Standard)2.0 - 4.0 µg/mLLower potency; high resistance rates

Key Insight: While Vancomycin remains the gold standard for MRSA, adamantyl derivatives show promise in biofilm eradication, where Vancomycin often fails due to poor penetration [3][4].

Part 3: Experimental Protocols

To validate the efficacy of these derivatives in your lab, follow these standardized protocols.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: CLSI M27-A3 (Yeasts) / M07-A10 (Bacteria) Broth Microdilution.

  • Preparation: Dissolve 1-(1-Adamantyl)imidazole derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 (fungi) or Cation-Adjusted Mueller-Hinton Broth (bacteria) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of inoculum adjusted to

    
     CFU/mL (bacteria) or 
    
    
    
    CFU/mL (fungi).
  • Incubation:

    • Bacteria:[1][2][3][4][5][6][7][8][9][10] 37°C for 16–20 hours.

    • Fungi:[1][5][10] 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (optically clear).

Protocol B: Time-Kill Kinetics Assay

Purpose: To distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate broth with

    
     CFU/mL of the target organism (e.g., MRSA).
    
  • Treatment: Add the derivative at concentrations of 2× MIC and 4× MIC . Include a growth control (no drug) and a solvent control (DMSO).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Incubate overnight and count colonies.

  • Analysis: A

    
    3 log10 reduction  in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    

Part 4: Synthesis Workflow & SAR Logic

The synthesis of these derivatives typically involves the reaction of 1-adamantyl bromide or 1-adamantanol with imidazole, often requiring specific catalysts to ensure N1-substitution over C2-substitution.

SynthesisSAR Start 1-Adamantyl Halide (Precursor) Reaction Nucleophilic Substitution (Base/Heat) Start->Reaction Product 1-(1-Adamantyl)imidazole Reaction->Product Mod1 N-Alkylation (Quaternization) Product->Mod1 Rxn with Alkyl Halide Mod2 C2-Arylation Product->Mod2 Pd-Catalyzed Coupling Result1 NHC Precursor (Catalysis/Antimicrobial) Mod1->Result1 Result2 Enhanced Bioactivity (Target Specificity) Mod2->Result2

Figure 2: Synthetic pathway and derivation logic for optimizing bioactivity.

References

  • BenchChem. (n.d.). 1-(1-Adamantyl)imidazole | CAS 69380-11-6.[11] Retrieved from

  • El-Emam, A. A., et al. (2012). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides. Molecules, 17(3), 3475-3483. Retrieved from

  • Myszka, H., et al. (2017). Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside: synthesis, derivatives and antimicrobial activity. Beilstein Journal of Organic Chemistry, 13, 2310–2315. Retrieved from

  • Poce, G., et al. (2019). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Frontiers in Microbiology. Retrieved from

  • Kushwaha, P. M. K., et al. (2024).[2] Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12). Retrieved from

Sources

Comparing synthetic routes to 1-(1-Adamantyl)imidazole for efficiency and cost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers requiring gram-scale quantities of 1-(1-Adamantyl)imidazole with maximum time efficiency, Microwave-Assisted N-Alkylation is the superior method, offering yields >90% in under 20 minutes. However, for industrial scalability and cost-optimization, the Direct Dehydrative Coupling using 1-adamantanol eliminates expensive brominated precursors and halide waste, albeit with moderate yields (~65-75%) that require optimization of acid catalysis.

Strategic Overview: The Steric Challenge

1-(1-Adamantyl)imidazole is a critical scaffold in medicinal chemistry (antiviral intermediates) and organometallic chemistry (precursor to bulky N-Heterocyclic Carbenes/NHCs).

The Core Synthetic Challenge: The 1-adamantyl group is a bulky, bridgehead tertiary alkyl.

  • SN2 Impossible: Backside attack is geometrically blocked by the adamantane cage.

  • SN1 Required: Substitution must proceed via the stable 1-adamantyl cation.

  • Elimination Risk: While less prone to elimination than standard tertiary alkyls (due to Bredt's rule preventing bridgehead double bonds), side reactions like hydrolysis (to adamantanol) or polymerization can compete with N-alkylation.

Reaction Pathway Logic

The following diagram illustrates the mechanistic convergence of the three primary routes:

ReactionPathways Br_Ad 1-Bromoadamantane Cation 1-Adamantyl Cation (Intermediate) Br_Ad->Cation Thermal/MW (-Br⁻) OH_Ad 1-Adamantanol OH_Ad->Cation Acid Catalyst (-H₂O) Product 1-(1-Adamantyl)imidazole Cation->Product + Imidazole (N-Alkylation) Imid Imidazole Imid->Product Nucleophile Side Side Products (Di-adamantyl imidazolium) Product->Side + Excess Cation (Quaternization)

Figure 1: Mechanistic convergence of synthetic routes via the adamantyl cation intermediate.

Route A: Thermal N-Alkylation (The "Baseline" Method)

Best for: Routine lab synthesis where microwave reactors are unavailable.

This classical approach relies on the thermal generation of the adamantyl cation from 1-bromoadamantane in a polar aprotic solvent or melt.

Protocol
  • Reagents: 1-Bromoadamantane (1.0 eq), Imidazole (2.0 - 3.0 eq). Note: Excess imidazole acts as both nucleophile and acid scavenger.

  • Solvent: DMF or DMSO (minimal volume to create a slurry). Alternatively, perform as a solvent-free melt .

  • Reaction:

    • Heat the mixture to 140–160 °C in a sealed pressure tube (to prevent sublimation of adamantane derivatives).

    • Stir vigorously for 6–12 hours .

  • Workup:

    • Cool to room temperature.[1] Pour into ice-water (10x volume).

    • Precipitate is often the crude product. Filter and wash with water to remove excess imidazole.

    • If oil forms: Extract with CHCl₃, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from acetone/hexane or column chromatography (DCM/MeOH 95:5).

Critical Insight: The high temperature is non-negotiable. 1-Bromoadamantane is remarkably stable; the C-Br bond requires significant thermal energy to heterolyze without a Lewis acid.

Route B: Microwave-Assisted Synthesis (The "Efficiency" Method)

Best for: High-throughput screening, rapid generation of NHC precursors.

Microwave irradiation provides direct dielectric heating, accelerating the ionization of the C-Br bond and the subsequent nucleophilic attack.

Protocol
  • Reagents: 1-Bromoadamantane (1.0 mmol), Imidazole (1.5 mmol), small amount of DMF (0.5 mL) or Silica Gel support (Solid Phase).

  • Setup: Place reagents in a microwave-safe vial with a magnetic stir bar. Cap and crimp.[2]

  • Irradiation:

    • Power: Dynamic mode (max 200W).

    • Temperature: Hold at 180 °C .

    • Time: 10–15 minutes .

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x3) to remove DMF and imidazole.

    • Evaporate solvent.

Workflow Visualization

MW_Protocol Start Start: Mix 1-Br-Ad + Imidazole (1:1.5 Ratio) MW Microwave Irradiation 180°C, 15 mins Start->MW Cool Cool to <50°C MW->Cool Extract Dilute (EtOAc) & Wash (H₂O) Cool->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry End Pure Product (>90% Yield) Dry->End

Figure 2: Streamlined workflow for microwave-assisted synthesis.

Route C: Dehydrative Coupling (The "Green" Alternative)

Best for: Cost-sensitive scale-up, avoiding halogenated waste.

This route utilizes 1-Adamantanol , which is often cheaper than the bromide. It requires an acid catalyst to generate the cation by losing water.

Protocol
  • Reagents: 1-Adamantanol (1.0 eq), Imidazole (1.2 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or H₂SO₄ (catalytic).

  • Solvent: Toluene (for azeotropic water removal) or Solvent-free (Melt).

  • Reaction:

    • Reflux (Dean-Stark): Reflux in toluene to continuously remove water. Time: 12–24 hours.

    • Melt: Heat mixture to 160 °C under weak vacuum to pull off water vapor.

  • Workup:

    • Neutralize with saturated NaHCO₃.

    • Extract with DCM.

Technical Nuance: The challenge here is the "Basicity Trap." Imidazole is basic. Adding acid can protonate the imidazole (forming non-nucleophilic imidazolium) rather than dehydrating the alcohol. Therefore, heat is the primary driver for the cation formation, with only catalytic acid used to initiate the leaving group (H₂O).

Comparative Analysis

The following table objectively compares the three methodologies based on experimental data and practical constraints.

FeatureRoute A: Thermal (Bromide)Route B: Microwave (Bromide)Route C: Dehydrative (Alcohol)
Precursor Cost High (1-Br-Ad)High (1-Br-Ad)Low (1-Adamantanol)
Reaction Time 6–12 Hours10–20 Minutes 12–24 Hours
Typical Yield 60–75%85–95% 50–70%
Atom Economy Poor (Lose HBr/Salt)Poor (Lose HBr/Salt)Excellent (Lose H₂O)
Scalability HighLow (Batch limit)High
Green Metric Low (Halogen waste)Medium (Energy intensive)High (Water byproduct)
Cost vs. Efficiency Decision Matrix
  • Choose Route B (Microwave) if you need <5g of material immediately for screening. The time saved outweighs the precursor cost.

  • Choose Route C (Alcohol) if you are producing >100g. The cost savings on 1-Adamantanol vs. 1-Bromoadamantane are significant (often ~40-50% cheaper), and the waste stream is cleaner.

References

  • Direct N-Alkylation Mechanism

    • Reactivity of N-aminoazoles towards 1-bromoadamantane. (2005).[3] Tetrahedron.

    • (Generalized reference for adamantyl-azole reactivity).

  • Microwave Synthesis of Imidazoles

    • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2024).[4] Current Organic Chemistry.

  • Adamantane Precursor Chemistry

    • Simple and Economical Process for Producing Amantadine Hydrochloride.[5] (2022).[5][6] ACS Omega. (Demonstrates reactivity of 1-Br-Ad vs Formamide, relevant for N-alkylation conditions).

  • General Imidazole Alkylation Protocols

    • Organic Chemistry Portal: Synthesis of Imidazoles.

Sources

Peer-reviewed literature on the applications of 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed literature on the applications of 1-(1-Adamantyl)imidazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Ligand Design, Catalysis, and Functional Materials

Introduction: The Steric Powerhouse

1-(1-Adamantyl)imidazole (CAS: 69380-11-6) is a specialized heterocyclic building block defined by the fusion of a rigid, lipophilic adamantane cage with a coordinatively active imidazole ring. Unlike common imidazoles used as generic buffers or curing agents, this molecule is engineered for steric control .

The bulky adamantyl group at the N1 position serves as a "molecular shield," protecting the active center and modulating electronic properties. This guide analyzes its two primary high-value applications:

  • Organometallic Catalysis: As a precursor to bulky N-Heterocyclic Carbenes (NHCs) for Palladium-catalyzed cross-coupling.[1]

  • Advanced Materials: As a high-latency thermal curing agent for epoxy resins.

Application I: Organometallic Catalysis (NHC Ligands)

The most critical application of 1-(1-Adamantyl)imidazole is its role as the precursor to 1,3-bis(1-adamantyl)imidazol-2-ylidene (IAd) , a highly sterically demanding N-Heterocyclic Carbene (NHC).

Mechanistic Insight

In catalytic cycles (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the ligand must stabilize the active metal center (Pd⁰) while facilitating the crowding-induced reductive elimination step.

  • Steric Bulk (% Buried Volume): The adamantyl wings of IAd provide a higher percent buried volume (%V_bur) compared to mesityl (IMes) or diisopropylphenyl (IPr) ligands. This extreme bulk prevents catalyst dimerization and accelerates the ejection of the product.

  • Electronic Effect: The imidazole backbone is a strong

    
    -donor, increasing the electron density on the metal, which facilitates the oxidative addition of unreactive substrates (e.g., aryl chlorides).
    
Comparative Analysis: NHC Ligand Performance

The following table compares the adamantyl-derived ligand (IAd) against standard alternatives.

FeatureIAd (Adamantyl-based) IMes (Mesityl-based) IPr (Dipp-based)
Steric Bulk (%V_bur) High (>45%) Medium (~30-35%)High (~40-45%)
Wing Flexibility Rigid (Cage structure) Flexible (Rotation possible)Flexible (Rotation possible)
Catalytic Niche Challenging reductive eliminations; bulky substrates.[2]General cross-coupling.[3]General cross-coupling; sterically demanding steps.
Stability Extremely high thermal stability of the metal complex.Moderate to High.High.
Experimental Protocol: Synthesis of the IAd Ligand Precursor

Grounding Source: Adapted from standard NHC synthesis protocols involving alkylation of imidazole.

Step 1: Quaternization

  • Reagents: 1-(1-Adamantyl)imidazole (1.0 eq), 1-Bromoadamantane (1.1 eq).

  • Solvent: High-boiling non-polar solvent (e.g., o-xylene or melt conditions).

  • Procedure: Heat the mixture at 140°C for 24-48 hours. The bulky adamantyl halide reacts slowly due to steric hindrance; high thermal energy is required to overcome the activation barrier.

  • Workup: Cool to room temperature. The product, 1,3-bis(1-adamantyl)imidazolium bromide, precipitates. Filter and wash with diethyl ether to remove unreacted starting materials.

Step 2: Deprotonation (In-situ generation)

  • Activation: Suspend the imidazolium salt in dry THF.

  • Base: Add KOtBu (Potassium tert-butoxide) or NaH.

  • Result: Generation of the free carbene (IAd) for immediate complexation with a metal source (e.g., Pd(OAc)₂).

Visualization: NHC Synthesis Pathway

NHC_Synthesis Start Imidazole Inter 1-(1-Adamantyl)imidazole (Target Compound) Start->Inter Nucleophilic Subst. Reagent1 + 1-Bromoadamantane (1st Alkylation) Reagent1->Inter Salt 1,3-bis(1-Adamantyl) imidazolium Bromide Inter->Salt Quaternization (High Temp) Reagent2 + 1-Bromoadamantane (2nd Alkylation) Reagent2->Salt Final IAd Carbene (Active Ligand) Salt->Final Deprotonation Base + Base (KOtBu) Base->Final

Caption: Synthetic route from basic imidazole to the catalytically active IAd carbene via the 1-(1-Adamantyl)imidazole intermediate.

Application II: Advanced Materials (Latent Epoxy Curing)

In the field of epoxy resins (semiconductor packaging, aerospace composites), "latency" is the holy grail. Manufacturers need a mixture that remains liquid at room temperature (pot life) but cures rapidly when heated (reactivity).[2]

The "Blocking" Mechanism

Standard imidazoles (like 2-Methylimidazole) have exposed nitrogen lone pairs that initiate curing at room temperature, leading to poor shelf life. 1-(1-Adamantyl)imidazole solves this via Steric Blocking :

  • Room Temp: The massive adamantyl cage physically blocks the N3 nitrogen lone pair, preventing it from attacking the epoxide ring.

  • Elevated Temp (>150°C): Thermal energy increases molecular vibration, allowing the epoxide to access the catalytic center, initiating anionic polymerization.

Comparison: Curing Agent Performance
Property2-Methylimidazole (2-MI) 1-(1-Adamantyl)imidazole
Type Standard AcceleratorHigh-Latency Catalyst
Pot Life (25°C) Short (Hours to Days)Long (Weeks to Months)
Activation Temp ~80 - 100°C> 150°C
Glass Transition (Tg) ModerateHigh (Rigid backbone)
Application General AdhesivesSemiconductor Encapsulation, 1-Pack Composites
Experimental Protocol: Latency Testing
  • Formulation: Mix DGEBA (Bisphenol A epoxy resin, EEW~190) with 5 phr (parts per hundred resin) of 1-(1-Adamantyl)imidazole.

  • Viscosity Tracking: Store at 25°C. Measure viscosity daily using a Brookfield viscometer.

    • Pass Criteria: Viscosity increase <10% over 30 days.[2]

  • DSC Analysis: Perform Differential Scanning Calorimetry (ramp 10°C/min).

    • Target: No exotherm peak below 120°C. Sharp exotherm peak onset >150°C.[2]

Visualization: Latency Mechanism

Epoxy_Latency State1 Room Temperature (25°C) Mech1 Adamantyl Cage Blocks N3 Lone Pair Access State1->Mech1 Result1 No Reaction (Long Pot Life) Mech1->Result1 State2 Elevated Temperature (>150°C) Result1->State2 Heat Applied Mech2 Thermal Motion Exposes N3 Epoxide Ring Opening State2->Mech2 Result2 Rapid Crosslinking (High Tg Network) Mech2->Result2

Caption: The steric "switch" mechanism allowing 1-(1-Adamantyl)imidazole to function as a latent curing agent.

Pharmaceutical Relevance: The Lipophilic Scaffold

While often confused with Amantadine (an M2 channel inhibitor), 1-(1-Adamantyl)imidazole acts primarily as a pharmacophore building block .

  • Bio-isosterism: The imidazole ring mimics histidine or binds to heme iron (CYP450 inhibition), while the adamantyl group provides a "grease ball" effect, significantly increasing lipophilicity (LogP) to improve membrane permeability.

  • Antimicrobial Research: Derivatives of N-substituted imidazoles are investigated for antifungal activity (targeting ergosterol synthesis). The adamantyl group enhances the affinity for hydrophobic pockets in fungal enzymes.

Note on Specificity: Researchers must distinguish between 1-(1-adamantyl)imidazole (N-linked) and 2-(1-adamantyl)imidazole (C-linked). The C-linked variants are more commonly cited for direct antiviral activity similar to Amantadine. The N-linked variant discussed here is primarily a structural intermediate for delivering the imidazole headgroup with high lipophilicity.

References

  • BenchChem. 1-(1-Adamantyl)imidazole | CAS 69380-11-6. (Chemical properties and NHC precursor applications).[4][5][6] [2]

  • National Institutes of Health (NIH). Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (Differentiation of regiochemistry and biological activity).

  • Evonik Industries. Imidazole Curing Agents for Epoxy Resins. (General mechanisms of imidazole latency and curing profiles).

  • Journal of the American Chemical Society. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization. (Mechanistic background on adamantyl-amine binding, relevant for scaffold design). [2]

  • Organic Chemistry Portal. Synthesis of Imidazoles and NHC Ligands. (Protocols for imidazole functionalization).

Sources

Safety Operating Guide

Operational Disposal Guide: 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(1-Adamantyl)imidazole is not a generic organic waste.[1] It is a specialized ligand precursor, often used to synthesize N-Heterocyclic Carbenes (NHCs) or as a bulky catalyst. Its disposal requires a nuanced understanding of its dual nature:

  • The Adamantyl Cage: A bulky, lipophilic, diamondoid structure that is highly stable and resistant to biodegradation. This poses a bioaccumulation risk if released into aqueous systems.[2]

  • The Imidazole Ring: A nitrogen-containing heterocycle that acts as a base. This presents immediate chemical incompatibility risks if mixed with acidic waste streams.

Core Directive: Due to the environmental persistence of the adamantyl moiety and the basicity of the imidazole ring, incineration is the only acceptable disposal method. Under no circumstances should this compound be flushed down the drain.

Hazard Identification & Classification

Before disposal, you must classify the waste stream.[3] While specific GHS data for this derivative can be sparse compared to parent compounds, we apply a "Safety by Design" approach based on its functional groups.

PropertyClassificationOperational Implication
Physical State Solid (Crystalline)Generate solid waste streams to minimize solvent volume.
GHS Hazards Irritant / Corrosive (Skin, Eye, Resp)Treat as Hazardous Waste . Use full PPE (Nitrile gloves, goggles).[4]
Chemical Nature Basic (Lewis Base) DO NOT mix with strong acids (e.g., Nitric, Sulfuric) in waste containers. Risk of exothermic reaction.
Solubility Lipophilic / Low Water SolubilityDO NOT attempt to dissolve in water for disposal. Use organic solvents (DCM, Methanol) if dissolution is required for cleaning.
Environmental Persistent OrganicZero Discharge policy. All traces must be captured for incineration.

Pre-Disposal Protocol: Segregation Strategy

Effective disposal starts at the bench. Improper segregation is the leading cause of waste container incidents.

A. Chemical Compatibility Check[4][9]
  • Incompatible: Strong Oxidizers (Peroxides, Permanganates), Strong Acids (HCl, H2SO4), Acid Chlorides.

  • Compatible: General organic solvents (Acetone, Methanol, Dichloromethane), basic organic waste.

B. Waste Stream Assignment
  • Stream A (Solid Waste): Pure compound, contaminated paper towels, weigh boats, and solid reaction byproducts.

  • Stream B (Liquid Organic Waste): Mother liquors, wash solvents (organic only).

  • Stream C (Sharps): Syringes or needles contaminated with the compound.

Step-by-Step Disposal Workflow

Phase 1: Solid Waste Collection (Preferred)
  • Step 1: Transfer solid 1-(1-Adamantyl)imidazole into a dedicated, wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Step 2: Label the container clearly: "Hazardous Waste - Solid - 1-(1-Adamantyl)imidazole - Basic Organic."

  • Step 3: Seal tightly.[1][5][6] Ensure the threads are clean of powder to prevent seizing or leaks.

Phase 2: Liquid Waste (Solutions/Mother Liquors)
  • Step 1: Verify the pH of the solution. If the solution is highly acidic (from a reaction quench), neutralize it slowly with a mild base (e.g., Sodium Bicarbonate) before adding it to the organic waste container.

  • Step 2: Pour into a "Basic/Neutral Organic Waste" container.

  • Step 3: Crucial: Do not fill the container >90%. Leave headspace for expansion.

Phase 3: Final Disposal (EHS/Facilities)
  • Method: High-temperature incineration with afterburner and scrubber.

  • Reasoning: The adamantane cage requires high temperatures to fully oxidize to CO2 and H2O. The scrubber is necessary to capture nitrogen oxides (NOx) generated from the imidazole ring.

Visual Decision Logic (DOT Diagram)

The following diagram outlines the decision-making process for segregating 1-(1-Adamantyl)imidazole waste at the bench.

DisposalWorkflow Start Waste: 1-(1-Adamantyl)imidazole StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Segregate into Solid Waste Bin (Label: Basic Organic Solid) Solid->SolidBin Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration pHCheck Check pH / Co-solvents Liquid->pHCheck Acidic Contains Strong Acids? pHCheck->Acidic Yes (Acidic) OrganicBin Pour into Organic Solvents Waste (Halogenated or Non-Halogenated) pHCheck->OrganicBin No (Neutral/Basic) Neutralize Neutralize with NaHCO3 Acidic->Neutralize Neutralize->OrganicBin OrganicBin->Incineration

Caption: Decision tree for segregating 1-(1-Adamantyl)imidazole waste, emphasizing pH neutralization prior to combining with organic solvents.

Emergency Spill Response

If a spill occurs outside of a containment device (fume hood):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush. Avoid creating dust.[1][5][6][7][8][9][10] Place in a waste jar.

    • Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use acid-neutralizing absorbents unless you are certain the spill is acidic.

  • Clean: Wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol) to pick up lipophilic residues. Dispose of towels as solid hazardous waste.

References

  • PubChem. (2023). 1-(1-Adamantyl)imidazole Compound Summary. National Center for Biotechnology Information. [Link][11]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-(1-Adamantyl)-1H-imidazole. [Link](Note: Direct deep links to ECHA dossiers may vary; search CAS 69380-11-6).[11]

Sources

Personal protective equipment for handling 1-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 66600-13-3 | Fragment-Based Hazard Assessment [1]

Executive Summary

Handling 1-(1-Adamantyl)imidazole requires a nuanced safety approach that goes beyond standard laboratory protocols. As a Senior Application Scientist, I advise researchers to treat this compound not merely as a generic organic solid, but as a lipophilic corrosive .

The molecule combines an imidazole ring (known for corrosivity and reproductive toxicity) with an adamantane cage (highly lipophilic).[1] This structural combination suggests that while the imidazole moiety presents an immediate contact hazard (chemical burns), the adamantyl group significantly enhances membrane permeability, increasing the risk of rapid systemic absorption and environmental persistence.

This guide provides a self-validating operational framework to ensure personnel safety and data integrity during drug development workflows.

Part 1: The Hazard Matrix (Fragment-Based Analysis)

Since specific toxicological data for CAS 66600-13-3 is limited, we apply the Precautionary Principle based on its functional pharmacophores.

Functional MoietyPrimary Hazard ClassPhysiological MechanismOperational Implication
Imidazole Ring Corrosive (Cat 1C) & Reprotox (Cat 1B) Proton acceptor; attacks mucous membranes; potential interference with steroidogenesis.[1]Zero Skin Contact: Vapors/dust can cause irreversible eye damage.[1]
Adamantyl Cage Bioavailability Enhancer Increases lipophilicity (LogP), facilitating rapid transport across the stratum corneum and cell membranes.Systemic Risk: A skin splash is not just a burn; it is a potential systemic dose.[1]
Combined Molecule Aquatic Toxicity Adamantane derivatives are often persistent and toxic to aquatic life.[1]Segregated Disposal: Do not flush. Collect as hazardous organic waste.[1]

Part 2: Personal Protective Equipment (PPE) Stratification[1]

PPE must be selected based on the specific operational activity.[1] We utilize a Two-Tier System to balance dexterity with protection.[1]

Tier 1: Inventory & Storage (Closed Containers)

Activity: Receiving shipments, inventory checks, moving sealed vials.[1]

  • Gloves: Single Nitrile (0.11 mm minimum thickness).[1]

  • Eyes: Standard Safety Glasses with side shields (ANSI Z87.1).[1]

  • Body: Standard Lab Coat (Cotton/Polyester blend).[1]

Tier 2: Active Handling (Open Vials, Weighing, Solubilization)

Activity: Weighing powder, preparing stock solutions (DMSO/Ethanol), synthesis.[1]

  • Gloves (Critical): Double-gloving strategy.

    • Inner Layer: Nitrile (inspection layer).[1]

    • Outer Layer: High-Breakthrough Nitrile or Neoprene (0.15 mm+).[1]

    • Reasoning: Imidazoles can degrade latex; the adamantyl group promotes permeation.[1] Double gloving provides a visual breach indicator and a time buffer.[1]

  • Respiratory: Work exclusively within a certified Fume Hood.[1][2]

    • Contingency: If working outside a hood (strongly discouraged) or cleaning a spill, use a P100 Particulate Respirator with an organic vapor cartridge (due to potential amine volatility).[1]

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Reasoning: Dust particles are corrosive.[1][2] Safety glasses allow dust entry from the top/sides.[1]

  • Body: Chemical-resistant apron over lab coat if handling >1g or liquid solutions.[1]

Part 3: Operational Workflow & Logic

The following flowchart illustrates the "Self-Validating" workflow. This system forces a "Stop/Go" decision at critical safety junctions, preventing procedural drift.[1]

G Start START: Operational Requirement RiskCheck Decision: Is Mass > 500mg or Solution > 0.1M? Start->RiskCheck End END: Secure Storage/Disposal DonPPE Action: Don Tier 2 PPE (Double Nitrile + Goggles) RiskCheck->DonPPE Yes (High Risk) RiskCheck->DonPPE No (Standard Risk) HoodCheck Check: Fume Hood Flow > 100 fpm? Stop STOP: Calibrate Engineering Controls HoodCheck->Stop Fail Handle Action: Weigh/Dissolve (Use Anti-Static Gun) HoodCheck->Handle Pass Stop->HoodCheck Re-test DonPPE->HoodCheck Decon Action: Decontaminate Surfaces (10% Bleach -> Water -> Ethanol) Handle->Decon Decon->End

Figure 1: Operational decision tree for handling 1-(1-Adamantyl)imidazole. Note the mandatory engineering control check prior to open handling.

Part 4: Emergency Response & Disposal Protocols

Spill Management (Solid State)

Do not dry sweep.[1] The dust is corrosive and lipophilic.[1]

  • Isolate: Evacuate immediate area (10 ft radius).

  • Suppress: Cover spill with a Dry Lime or Soda Ash pad to neutralize potential acidity/basicity (Imidazoles are amphoteric but often basic).[1]

  • Collect: Use a HEPA vacuum or wet-wipe method (using an inert solvent like heptane if water-incompatible, though water is generally safe for cleaning this compound).[1]

  • Disposal: Place in a sealed container labeled "Corrosive Organic Solid."

First Aid (Specific to Lipophilic Corrosives)
  • Skin Contact: Immediate flushing with water for 15 minutes is standard, but Polyethylene Glycol (PEG 400) or a specific lipophilic decontamination solution is superior if available, as it solubilizes the adamantyl moiety better than water alone. Follow with soap and water.[1]

  • Eye Contact: Irrigate for 30 minutes .[1] The adamantyl group may cause the solid to adhere to the corneal surface; immediate professional ophthalmological assessment is required.[1]

Waste Disposal
  • Stream: High BTU Organic Waste (Incineration).[1]

  • Segregation: Do not mix with strong acids (exothermic reaction risk) or oxidizers.[1]

  • Environmental: Strictly No Drain Disposal. Adamantane derivatives are persistent environmental pollutants.[1] All rinsate from glassware must be collected.[1]

References

  • National Center for Biotechnology Information (PubChem). Imidazole (CID 795).[1] PubChem Compound Summary.[1] Accessed January 2026.[1][3] [Link] (Source for Imidazole moiety corrosivity and reproductive toxicity data).

  • European Chemicals Agency (ECHA). Adamantane - Substance Information.[1] ECHA Registration Dossier.[1] Accessed January 2026.[1][3] [Link] (Source for environmental persistence and aquatic toxicity of the adamantyl cage).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.